molecular formula C20H32O3 B15551698 Dorignic acid

Dorignic acid

Cat. No.: B15551698
M. Wt: 320.5 g/mol
InChI Key: DOJUQWCJIGLFOF-FLSWYJNPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dorignic acid is a useful research compound. Its molecular formula is C20H32O3 and its molecular weight is 320.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H32O3

Molecular Weight

320.5 g/mol

IUPAC Name

(8Z,11Z,13E)-14-[(E)-hex-1-enoxy]tetradeca-8,11,13-trienoic acid

InChI

InChI=1S/C20H32O3/c1-2-3-4-15-18-23-19-16-13-11-9-7-5-6-8-10-12-14-17-20(21)22/h5,7,11,13,15-16,18-19H,2-4,6,8-10,12,14,17H2,1H3,(H,21,22)/b7-5-,13-11-,18-15+,19-16+

InChI Key

DOJUQWCJIGLFOF-FLSWYJNPSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Dronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches for "Dorignic acid" in scientific literature and chemical databases did not yield a specific, identifiable compound with established synthetic routes. It is possible that "this compound" is a misspelling, a trivial name not widely adopted, or a very niche compound not documented in publicly accessible resources. The search results frequently pointed towards "Dronic Acids," a well-established class of bisphosphonate drugs. This guide will, therefore, focus on the synthesis of Dronic Acids, which are of significant interest to researchers, scientists, and drug development professionals.

Introduction to Dronic Acids

Dronic acids, and their corresponding sodium salts (dronates), are a class of bisphosphonate compounds that are potent inhibitors of bone resorption.[1] They are widely used in the treatment of various bone-related diseases, including osteoporosis, Paget's disease of bone, and cancer-associated bone diseases.[1] The core structure of dronic acids features a P-C-P backbone, which is analogous to the P-O-P structure of pyrophosphate, a natural regulator of bone mineralization. This structural similarity allows dronic acids to bind strongly to hydroxyapatite (B223615) crystals in the bone matrix.[1]

The first generation of bisphosphonates, such as clodronic acid, are not nitrogen-containing, while later generations, like zoledronic acid and risedronic acid, incorporate a nitrogen atom in their side chain, which significantly enhances their antiresorptive potency.[1]

General Synthetic Strategies for Dronic Acids

The most common and industrially significant method for the synthesis of 1-hydroxy-1,1-bisphosphonic acids (a key subclass of dronic acids) involves the reaction of a carboxylic acid with a mixture of phosphorous acid and a phosphorus trihalide, typically phosphorus trichloride (B1173362) (PCl₃), followed by hydrolysis.[2] Methanesulfonic acid (MSA) is often used as a solvent for this reaction.[2]

Key variations in this general approach include:

  • One-pot synthesis: The carboxylic acid, phosphorous acid, and phosphorus trichloride are reacted together in a suitable solvent.

  • Two-step synthesis: The carboxylic acid is first converted to an acyl chloride, which is then reacted with phosphorous acid and phosphorus trichloride.

The stoichiometry of the reagents, reaction temperature, and reaction time are critical parameters that need to be optimized for each specific dronic acid to achieve good yields and purity.[2]

Experimental Protocols

Zoledronic acid is a potent, third-generation, nitrogen-containing bisphosphonate. The following is a representative protocol for its synthesis.

Materials:

  • 1H-imidazole-1-acetic acid

  • Phosphorous acid (H₃PO₃)

  • Phosphorus trichloride (PCl₃)

  • Methanesulfonic acid (MSA)

  • Deionized water

  • Sodium hydroxide (B78521) (NaOH)

Procedure:

  • To a stirred solution of 1H-imidazole-1-acetic acid in methanesulfonic acid, phosphorous acid is added.

  • The mixture is heated to a specified temperature (e.g., 65-85 °C).

  • Phosphorus trichloride is added dropwise to the reaction mixture while maintaining the temperature. The amount of PCl₃ is typically in the range of 3.2 equivalents.[2]

  • The reaction mixture is stirred at the elevated temperature for several hours until the reaction is complete (monitored by a suitable analytical technique like HPLC).

  • After completion, the reaction mixture is cooled and slowly quenched by the addition of deionized water.

  • The pH of the aqueous solution is adjusted with a sodium hydroxide solution to precipitate the zoledronic acid.

  • The crude product is collected by filtration, washed with water, and can be further purified by recrystallization.

Quantitative Data for Dronic Acid Synthesis

The following table summarizes typical reaction conditions and yields for the synthesis of several dronic acids using the methanesulfonic acid solvent system.

Dronic AcidStarting Carboxylic AcidEquivalents of PCl₃Temperature (°C)Time (h)Yield (%)
Zoledronic Acid1H-imidazole-1-acetic acid3.2854~70-80
Risedronic Acid3-Pyridylacetic acid3.2854~65-75
Alendronic Acid4-Aminobutyric acid3.2854~50-60
Ibandronic AcidN-Methyl-N-pentyl-β-alanine3.2854~45-55

Note: Yields are approximate and can vary based on the specific reaction scale and purification methods.[2]

Visualizations

Synthetic_Workflow_for_Dronic_Acids start Carboxylic Acid + Phosphorous Acid reaction Reaction at Elevated Temperature start->reaction Mixing reagents PCl3 in Methanesulfonic Acid (MSA) reagents->reaction Addition hydrolysis Hydrolysis (Quenching with Water) reaction->hydrolysis precipitation pH Adjustment & Precipitation hydrolysis->precipitation product Dronic Acid (Crude Product) precipitation->product purification Purification (e.g., Recrystallization) product->purification final_product Pure Dronic Acid purification->final_product

Caption: General synthetic workflow for Dronic Acids.

Dronic_Acid_MoA dronic_acid Dronic Acid bone_matrix Hydroxyapatite in Bone Matrix dronic_acid->bone_matrix Binds to fpp_synthase Farnesyl Pyrophosphate Synthase (FPPS) dronic_acid->fpp_synthase Inhibits (N-containing bisphosphonates) osteoclast Osteoclast bone_matrix->osteoclast Internalized by osteoclast->fpp_synthase Contains apoptosis Osteoclast Apoptosis fpp_synthase->apoptosis Inhibition leads to bone_resorption Decreased Bone Resorption apoptosis->bone_resorption

Caption: Simplified mechanism of action for N-containing Dronic Acids.

Conclusion

While the synthesis of a compound named "this compound" could not be detailed due to a lack of available scientific information, this guide provides a comprehensive overview of the synthesis of Dronic Acids. The methodologies presented are well-established and widely used in both academic research and industrial drug development. The provided experimental protocol, quantitative data, and workflow diagrams offer a solid foundation for researchers and scientists interested in this important class of therapeutic agents. It is hoped that this detailed guide on Dronic Acids serves as a valuable alternative for the intended audience.

References

Dorignic Acid: A Technical Guide to an Ether-Linked Polyunsaturated Fatty Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dorignic acid, systematically known as (8Z,11Z,13E)-14-[(1E)-1-Hexen-1-yloxy]-8,11,13-tetradecatrienoic acid, is a complex ether-linked polyunsaturated fatty acid. This document provides a comprehensive overview of its known chemical properties, drawing from available data and contextualizing its potential biological significance based on its structural features. Due to the limited publicly available experimental data on this compound, this guide also extrapolates potential characteristics and mechanisms of action by drawing parallels with structurally related polyunsaturated fatty acids (PUFAs) and ether lipids. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and lipidomics.

Chemical Properties of this compound

Currently, there is a notable scarcity of experimentally determined quantitative data for the specific chemical properties of this compound in publicly accessible literature. The information available from chemical suppliers indicates that it is a liquid at standard conditions and is typically supplied in a solution, suggesting solubility in organic solvents.

Identification and Core Chemical Data

The fundamental chemical identifiers for this compound are summarized in the table below.

PropertyValue
IUPAC Name (8Z,11Z,13E)-14-[(1E)-1-Hexen-1-yloxy]-8,11,13-tetradecatrienoic acid
CAS Number 2692622-66-3
Molecular Formula C₂₀H₃₂O₃
Molecular Weight 320.47 g/mol
Physical State Liquid (at standard temperature and pressure)
Predicted Physicochemical Properties

In the absence of experimental data, computational models can provide estimations for certain physicochemical properties. These predicted values, while useful for initial assessment, should be confirmed experimentally.

PropertyPredicted ValueNotes
pKa ~4-5Typical for a carboxylic acid.
LogP >5Indicative of high lipophilicity.
Boiling Point Not availableExpected to be high due to molecular weight and polar groups.
Melting Point Not availableAs a liquid at STP, it is below room temperature.
Solubility Soluble in organic solventsBased on its supply in solution and lipophilic structure. Likely poorly soluble in water.

Spectroscopic Characterization (Hypothetical)

No experimental spectroscopic data for this compound has been found in the public domain. However, based on its structure, the expected spectroscopic characteristics can be inferred.

  • ¹H NMR: The spectrum would be complex, with signals corresponding to the numerous olefinic protons in the polyunsaturated chain and the ether linkage, as well as aliphatic protons. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

  • ¹³C NMR: The spectrum would show signals for the carbonyl carbon of the carboxylic acid (around 170-180 ppm), multiple sp² hybridized carbons of the double bonds, and sp³ hybridized carbons of the aliphatic chain and the ether-linked hexenyl group.

  • Mass Spectrometry: The molecular ion peak [M]⁻ or [M+H]⁺ would be observed, corresponding to its molecular weight. Fragmentation patterns would likely involve cleavages at the ether linkage and along the fatty acid chain.

Synthesis of Related Polyunsaturated Fatty Acids (Experimental Protocol Example)

While a specific synthesis protocol for this compound is not publicly available, the synthesis of structurally similar polyunsaturated fatty acids often involves multi-step organic chemistry techniques. A generalizable synthetic strategy for a conjugated linoleic acid isomer is described below to provide a conceptual framework.

Synthesis of (6Z,10E,12Z)-octadeca-6,10,12-trienoic acid [1][2]

This multi-step synthesis provides a relevant example of the complexity involved in producing specific PUFA isomers.

  • Cross-Coupling: A palladium-catalyzed cross-coupling reaction is performed between 1-heptyne (B1330384) and (E)-1,2-dichloro-ethene.

  • Grignard Reaction and Deprotection: The resulting product undergoes a coupling reaction with a Grignard reagent, followed by the cleavage of a dioxolane protecting group to yield (E)-dodec-4-en-6-ynal.

  • Wittig Reaction: A stereoselective Wittig reaction is carried out between the aldehyde and triphenyl-[5-(tetrahydro-pyran-2-yloxy)-pentyl]-phosphonium to create a dienyne intermediate.

  • Reduction and Bromination: The triple bond is stereocontrolled reduced, and the tetrahydropyranyl protecting group is replaced with bromine to give (5Z,9E,11Z)-1-bromo-heptadeca-5,9,11-triene.

  • Carbonation: An alkenyl lithium derivative is formed and then carbonated using CO₂ to produce the final carboxylic acid product.

  • Purification: The final product is purified using flash chromatography on silica (B1680970) gel, with further purification by RP-HPLC if necessary.

This example illustrates the use of protecting groups, stereoselective reactions, and standard organic chemistry transformations to achieve the desired polyunsaturated fatty acid structure. A similar strategic approach would likely be necessary for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

Due to the absence of specific biological studies on this compound, its potential roles are inferred from its structural classification as both a polyunsaturated fatty acid and an ether lipid.

Role as a Polyunsaturated Fatty Acid

PUFAs are integral components of cell membranes and are precursors to a variety of signaling molecules. They are known to exert a wide range of biological effects.

  • Modulation of Ion Channels: PUFAs can directly interact with and modulate the activity of various voltage-gated ion channels, including sodium, potassium, and calcium channels[3]. This interaction can have significant physiological effects on excitable cells like neurons and myocytes.

  • Regulation of Gene Expression via PPARs: PUFAs and their metabolites are natural ligands for peroxisome proliferator-activated receptors (PPARs)[4][5]. Activation of PPARs leads to changes in the expression of genes involved in lipid metabolism and inflammation.

  • Anti-inflammatory Effects: Omega-3 PUFAs, a class to which this compound is structurally related, are known for their anti-inflammatory properties. These effects are mediated through several mechanisms, including the production of anti-inflammatory lipid mediators (resolvins and protectins), and the inhibition of pro-inflammatory signaling pathways such as NF-κB[6].

Below is a generalized diagram of a potential PUFA signaling pathway involving PPAR activation.

PUFA_Signaling PUFA This compound (as a PUFA) Membrane Cell Membrane Integration PUFA->Membrane PPAR PPARα/γ Activation PUFA->PPAR Ligand Binding Nucleus Nucleus PPAR->Nucleus GeneExpression Altered Gene Expression Nucleus->GeneExpression Transcription MetabolicResponse Metabolic & Anti-inflammatory Responses GeneExpression->MetabolicResponse Ether_Lipid_Biosynthesis DHAP DHAP (Peroxisome) Acyl_DHAP Acyl-DHAP DHAP->Acyl_DHAP GNPAT Alkyl_DHAP Alkyl-DHAP (First Ether Lipid) Acyl_DHAP->Alkyl_DHAP AGPS ER Endoplasmic Reticulum Processing Alkyl_DHAP->ER Final_Ether_Lipid Mature Ether Lipids (e.g., this compound) ER->Final_Ether_Lipid

References

"Dorignic acid natural sources"

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview of its natural sources, isolation, and biological activity.

Disclaimer: The initial search for "Dorignic acid" did not yield any relevant results in the scientific literature, suggesting that the term may be a misspelling or refer to a compound not widely known by this name. Therefore, this technical guide focuses on Gallic Acid , a well-researched natural phenolic acid, to demonstrate the requested format and content.

Introduction to Gallic Acid

Gallic acid (3,4,5-trihydroxybenzoic acid) is a phenolic acid widely found in the plant kingdom.[1][2] It occurs in both free form and as a component of more complex molecules like hydrolyzable tannins (gallotannins and ellagitannins).[1][2] Gallic acid is known for its potent antioxidant, anti-inflammatory, and anticarcinogenic properties, making it a subject of great interest in phytochemical and pharmacological research.[1]

Natural Sources of Gallic Acid

Gallic acid is ubiquitous in the plant kingdom. It is found in a variety of fruits, nuts, and leaves. Some of the most significant natural sources are listed in the table below. The concentration of gallic acid can vary depending on the plant species, part of the plant, geographical location, and harvesting time.

Table 1: Quantitative Data on Gallic Acid in Natural Sources
Natural SourcePlant PartGallic Acid Content (mg/g dry weight)Reference
Camellia sinensis (Tea)Leaves5 - 30[1]
Vitis vinifera (Grapes)Seeds, Skin1 - 15[1]
Quercus spp. (Oak)Bark, GallsUp to 70[3]
Mangifera indica (Mango)Kernel15 - 80-
Punica granatum (Pomegranate)Peel2 - 20[3]
Juglans regia (Walnut)Pellicle5 - 15[3]

Experimental Protocols

Extraction and Isolation of Gallic Acid from Plant Material

This protocol provides a general method for the extraction and isolation of gallic acid from dried plant material. The yield and purity may vary depending on the source.

Materials:

  • Dried and powdered plant material (e.g., green tea leaves)

  • 80% Methanol (B129727)

  • Petroleum ether

  • Ethyl acetate (B1210297)

  • Sodium bicarbonate solution (2%)

  • Hydrochloric acid (2M)

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvent system for column chromatography (e.g., chloroform:methanol gradient)

  • Rotary evaporator

  • Chromatography columns

  • Standard gallic acid

Procedure:

  • Defatting: The powdered plant material is first defatted by extraction with petroleum ether in a Soxhlet apparatus for 6-8 hours to remove lipids and other nonpolar compounds.

  • Extraction: The defatted material is then air-dried and extracted with 80% methanol at room temperature with continuous stirring for 24 hours. The extraction process is repeated three times.

  • Filtration and Concentration: The methanolic extracts are combined, filtered, and concentrated under reduced pressure using a rotary evaporator at 40°C.

  • Solvent Partitioning: The concentrated extract is suspended in water and partitioned successively with ethyl acetate. The ethyl acetate fractions are combined.

  • Acid-Base Extraction: The combined ethyl acetate fraction is then extracted with a 2% sodium bicarbonate solution. The aqueous layer is collected and acidified to pH 2 with 2M hydrochloric acid.

  • Final Extraction: The acidified aqueous layer is then re-extracted with ethyl acetate. The resulting ethyl acetate fraction is washed with water, dried over anhydrous sodium sulfate, and evaporated to dryness to yield a crude gallic acid extract.

  • Purification: The crude extract is further purified by column chromatography on silica gel using a suitable solvent system to obtain pure gallic acid.

Quantitative Determination of Gallic Acid by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

Mobile Phase:

  • A gradient of solvent A (water with 0.1% formic acid) and solvent B (methanol with 0.1% formic acid).

Procedure:

  • Standard Preparation: A stock solution of standard gallic acid is prepared in methanol. A series of working standards are prepared by diluting the stock solution.

  • Sample Preparation: The isolated and purified gallic acid extract is dissolved in methanol and filtered through a 0.45 µm syringe filter.

  • Chromatographic Conditions: The column is equilibrated with the initial mobile phase composition. A 20 µL injection volume is used for both standards and samples. The flow rate is typically 1 mL/min. The UV detector is set at 272 nm.

  • Quantification: A calibration curve is generated by plotting the peak area of the standard solutions against their concentration. The concentration of gallic acid in the sample is determined from this calibration curve.

Signaling Pathways and Experimental Workflows

Hypothetical Signaling Pathway of Gallic Acid's Antioxidant Activity

Gallic acid is a potent antioxidant that can scavenge free radicals and upregulate endogenous antioxidant enzymes. The diagram below illustrates a plausible signaling pathway for its antioxidant effects, focusing on the Nrf2-ARE pathway.

Gallic_Acid_Antioxidant_Pathway GA Gallic Acid ROS Reactive Oxygen Species (ROS) GA->ROS Scavenges Keap1 Keap1 GA->Keap1 Inactivates ROS->Keap1 Oxidizes Nrf2 Nrf2 Keap1->Nrf2 Inhibits ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Promotes transcription

Caption: Hypothetical antioxidant signaling pathway of Gallic Acid.

Experimental Workflow for Gallic Acid Extraction and Analysis

The following diagram outlines the general workflow for the extraction, isolation, and quantification of gallic acid from a plant source.

Gallic_Acid_Workflow Plant_Material Dried Plant Material Defatting Defatting (Petroleum Ether) Plant_Material->Defatting Extraction Extraction (80% Methanol) Defatting->Extraction Concentration Concentration (Rotary Evaporator) Extraction->Concentration Partitioning Solvent Partitioning (Ethyl Acetate) Concentration->Partitioning Purification Column Chromatography (Silica Gel) Partitioning->Purification Pure_GA Pure Gallic Acid Purification->Pure_GA Quantification Quantification (HPLC) Pure_GA->Quantification Result Gallic Acid Content Quantification->Result

Caption: Experimental workflow for Gallic Acid analysis.

References

In-depth Technical Guide: Dorignic Acid (CAS Number 2692622-66-3)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of a novel fatty acid derivative, summarizing its chemical properties. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

Dorignic acid, identified by the CAS number 2692622-66-3, is a distinct chemical entity available through various chemical suppliers. Its systematic name is (8Z,11Z,13E)-14-[(1E)-1-Hexen-1-yloxy]-8,11,13-tetradecatrienoic acid[1]. Despite its commercial availability, a thorough review of scientific literature, patent databases, and clinical trial registries reveals a significant absence of published research on its biological activity, mechanism of action, and potential therapeutic applications. This guide consolidates the available chemical information and highlights the current knowledge gap regarding this compound.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound have been compiled from various chemical supplier databases. This information is crucial for any future in-vitro or in-vivo studies.

PropertyValueSource
CAS Number 2692622-66-3[1][2][3]
Molecular Formula C₂₀H₃₂O₃[2][4]
Molecular Weight 320.47 g/mol [2][4]
Synonyms (8Z,11Z,13E)-14-[(1E)-1-Hexen-1-yloxy]-8,11,13-tetradecatrienoic acid[1]
Purity >98%[2][5]
Physical State Liquid[5]
Storage Conditions -20℃[5]

Synthesis

While specific, detailed synthesis protocols for this compound are not available in peer-reviewed literature, its chemical structure suggests a multi-step organic synthesis approach. A plausible synthetic workflow could be conceptualized as follows:

G cluster_0 Retrosynthetic Analysis cluster_1 Conceptual Forward Synthesis A This compound (Target Molecule) B Key Precursors: - C14 trienoic acid backbone - C6 hexenyloxy side chain A->B Disconnection C Readily Available Starting Materials B->C Further Disconnection D Synthesis of C14 backbone F Coupling Reaction (e.g., Etherification) D->F E Synthesis of C6 side chain E->F G Final Product: This compound F->G

Caption: A conceptual workflow for the synthesis of this compound.

Biological Activity and Mechanism of Action

As of the latest available data, there are no published studies describing the biological activity, pharmacological properties, or mechanism of action of this compound. The chemical structure, a long-chain fatty acid derivative, suggests potential roles in lipid metabolism or cell signaling, similar to other polyunsaturated fatty acids. However, without experimental data, any proposed function remains purely speculative.

Experimental Protocols

A comprehensive search of scientific literature did not yield any experimental protocols specifically involving this compound. For researchers interested in investigating this molecule, standard assays for determining cytotoxicity, anti-inflammatory, or metabolic effects could be employed as a starting point. A general workflow for initial biological screening is proposed below.

G A This compound (CAS 2692622-66-3) B In Vitro Screening A->B C Cytotoxicity Assays (e.g., MTT, LDH) B->C D Target-Based Assays (e.g., Enzyme inhibition, Receptor binding) B->D E Phenotypic Assays (e.g., Anti-inflammatory, Antiviral) B->E F Hit Identification & Validation C->F D->F E->F G Lead Optimization F->G

Caption: A general workflow for the initial biological screening of this compound.

Conclusion and Future Directions

This compound is a commercially available chemical compound with a defined structure. However, it represents a significant knowledge gap in the scientific community, as there is a complete absence of public data regarding its biological effects. This presents a unique opportunity for novel research in various fields, including pharmacology, biochemistry, and drug discovery. Future studies should focus on:

  • Initial biological screening: To identify any potential therapeutic areas.

  • Mechanism of action studies: To elucidate the molecular targets and pathways through which it may exert its effects.

  • Toxicological evaluation: To determine its safety profile.

The information provided in this guide serves as a foundational reference for researchers embarking on the study of this novel compound.

References

Dorignic Acid: A Technical Overview of a Novel Synthetic Divinyl Ether Fatty Acid

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide serves to consolidate the current, albeit limited, scientific knowledge regarding Dorignic acid. Analysis of available literature indicates that this compound is not a naturally occurring compound with established biological activities. Instead, it is a novel, synthetic 20-carbon divinyl ether fatty acid. Its primary documented application is as an internal standard in analytical chemistry, specifically for the quantification of other divinyl ether fatty acids using high-performance liquid chromatography (HPLC).

Chemical Identity and Synthesis

This compound, chemically named (19E, 8Z, 11Z, 13E)-14-(19-hex-1-en-1-yloxy)tetradeca-8,11,13-trienoic acid, is synthesized from dihomo-γ-linolenic acid.[1] The synthesis involves the conversion of dihomo-γ-linolenic acid to its corresponding 15-hydroperoxide, a reaction catalyzed by 13-lipoxygenase.[1]

Application as an Internal Standard

In a study investigating the accumulation of divinyl ether fatty acids, colneleic acid (CA) and colnelenic acid (CnA), in potato leaves infected with Phytophthora infestans (late blight), this compound was synthesized and utilized as an internal standard for reversed-phase HPLC analysis.[1][2][3] The use of an internal standard is a common practice in analytical chemistry to improve the precision and accuracy of quantitative analysis by accounting for variations in sample preparation and instrument response. In this context, this compound's structural similarity to the analytes of interest (CA and CnA) makes it a suitable internal standard.[1]

The HPLC method developed allowed for the separation and quantification of these compounds, with elution times of 19.3 min for CnA, 25.7 min for CA, and 28.7 min for the internal standard, this compound.[1]

Biological Activity: An Unexplored Frontier

Crucially, a comprehensive review of scientific literature reveals a significant gap in the understanding of the biological activity of this compound itself. Current research has focused on its synthesis and analytical application rather than its potential physiological effects.[1][2][3] While other divinyl ether fatty acids, such as colneleic and colnelenic acids, have been shown to be inhibitory to P. infestans, suggesting a role in plant defense, no such biological function has been attributed to this compound.[1][2]

There is no publicly available data on the anti-inflammatory, antimicrobial, or anticancer activities of this compound. Consequently, information regarding its potential signaling pathways, quantitative biological data (e.g., IC50, EC50 values), and detailed experimental protocols for bioactivity assays are non-existent in the current body of scientific literature.

Future Directions

The absence of data on the biological activity of this compound presents a potential area for future research. Given that structurally related divinyl ether fatty acids exhibit biological effects, it is plausible that this compound may also possess currently unknown bioactivities. Future investigations could explore its potential effects in various biological systems, including in vitro and in vivo models of inflammation, microbial infection, and cancer. Such studies would necessitate the development of specific experimental protocols to assess these potential activities.

Summary and Conclusion

In its current state of knowledge, this compound is a synthetic analytical tool rather than a biologically active compound of interest for drug development. Its value lies in its utility as an internal standard for the accurate quantification of other divinyl ether fatty acids. The field is open for pioneering research to uncover any potential biological activities that this novel synthetic molecule may hold. Until such research is conducted and published, a detailed technical guide on its biological activity, as requested, cannot be comprehensively fulfilled.

Experimental Protocols

As this compound's primary role is that of an internal standard, the only available experimental protocol pertains to its use in HPLC analysis.

HPLC Quantitation of Divinyl Ethers
  • Method: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC).[1]

  • Internal Standard: this compound (DA).[1]

  • Analytes: Colneleic acid (CA) and Colnelenic acid (CnA).[1]

  • Detection: UV absorption, characteristic of divinyl ethers.[1][3]

  • Elution Times:

    • CnA: 19.3 min[1]

    • CA: 25.7 min[1]

    • DA (Internal Standard): 28.7 min[1]

  • Quantitation: The internal standard (DA) is used for the quantitation of CA and CnA.[1]

Visualizations

Due to the lack of information on signaling pathways or complex experimental workflows involving this compound's biological activity, the creation of Graphviz diagrams as requested is not applicable at this time. Should future research elucidate such mechanisms, this section can be updated accordingly.

References

Dorignic Acid: A Technical Whitepaper on its Putative Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding a specific, well-characterized mechanism of action for Dorignic acid is not currently available in the public domain. This document synthesizes information on the broader class of divinyl ether fatty acids to propose a putative mechanism of action and provide illustrative experimental frameworks. All quantitative data presented are hypothetical and for explanatory purposes.

Introduction

This compound is a C20 divinyl ether fatty acid. While its specific biological functions are not extensively documented, it has been utilized as an internal standard for the quantification of other related oxylipins, such as colneleic and colnelenic acids, in plant studies. The broader class of divinyl ether fatty acids is recognized for its role in plant defense mechanisms, suggesting a potential antimicrobial or signaling function for this compound. This whitepaper will explore the likely biosynthetic pathway and a hypothesized mechanism of action for this compound based on the known functions of analogous compounds.

Proposed Biosynthesis and Mechanism of Action

Divinyl ether fatty acids are synthesized in plants through the lipoxygenase (LOX) pathway. This pathway is a crucial component of the plant's response to biotic and abiotic stresses.

Biosynthesis of Divinyl Ether Fatty Acids

The synthesis is initiated by the oxidation of polyunsaturated fatty acids by lipoxygenases. In the case of C18 fatty acids like linoleic and linolenic acid, this leads to the formation of fatty acid hydroperoxides. These hydroperoxides are then converted into divinyl ethers by the action of a specific enzyme, divinyl ether synthase. It is presumed that this compound, a C20 fatty acid, is synthesized through a similar enzymatic cascade from a corresponding C20 polyunsaturated fatty acid precursor.

Putative Mechanism of Action: Plant Defense

The primary role attributed to divinyl ether fatty acids is in plant defense against pathogens. Their mechanism is thought to be twofold:

  • Direct Antimicrobial Activity: These compounds may directly inhibit the growth of invading pathogens. The reactive divinyl ether moiety could potentially interact with and disrupt microbial cell membranes or inactivate essential enzymes.

  • Signaling Molecule: Divinyl ether fatty acids may act as signaling molecules within the plant, triggering downstream defense responses. This could involve the activation of genes related to pathogenesis-related (PR) proteins, phytoalexin biosynthesis, or the hypersensitive response.

Quantitative Data (Hypothetical)

To facilitate comparative analysis in future research, the following tables present hypothetical quantitative data that could be generated to characterize the biological activity of this compound.

Table 1: Hypothetical Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) (µg/mL)
Pseudomonas syringae50100
Botrytis cinerea2575
Fusarium oxysporum100>200
Escherichia coli>200>200
Staphylococcus aureus>200>200

Table 2: Hypothetical Induction of Defense Gene Expression by this compound in Arabidopsis thaliana (Fold Change vs. Control)

Gene6 hours12 hours24 hours
PR-15.212.88.4
PDF1.21.53.12.5
PAL14.89.26.1
Actin-21.01.01.0

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for elucidating the mechanism of action of this compound.

Protocol for Determining Minimum Inhibitory Concentration (MIC)
  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a concentration of 10 mg/mL.

  • Microorganism Culture: Grow the test pathogen in an appropriate liquid medium to the mid-logarithmic phase.

  • Microtiter Plate Assay:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in the growth medium to achieve a range of concentrations.

    • Inoculate each well with the microbial suspension to a final density of approximately 5 x 10^5 CFU/mL.

    • Include positive (microbe in medium) and negative (medium only) controls.

  • Incubation: Incubate the plates under optimal growth conditions for the specific pathogen (e.g., 24-48 hours at 28°C for fungi, 18-24 hours at 37°C for bacteria).

  • MIC Determination: The MIC is the lowest concentration of this compound that results in the complete inhibition of visible microbial growth.

Protocol for Gene Expression Analysis by qRT-PCR
  • Plant Material and Treatment: Grow Arabidopsis thaliana seedlings in a controlled environment. Treat the seedlings with a solution containing this compound (e.g., 100 µM) or a mock control.

  • RNA Extraction: Harvest plant tissue at various time points post-treatment and immediately freeze in liquid nitrogen. Extract total RNA using a commercial kit.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Perform qRT-PCR using gene-specific primers for the target defense genes and a reference gene (e.g., Actin-2).

    • Use a SYBR Green-based detection method.

  • Data Analysis: Calculate the relative fold change in gene expression using the 2^-ΔΔCt method.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Proposed Biosynthesis of this compound C20 PUFA C20 PUFA LOX LOX C20 PUFA->LOX Fatty Acid Hydroperoxide Fatty Acid Hydroperoxide LOX->Fatty Acid Hydroperoxide Divinyl Ether Synthase Divinyl Ether Synthase Fatty Acid Hydroperoxide->Divinyl Ether Synthase This compound This compound Divinyl Ether Synthase->this compound

Proposed biosynthetic pathway of this compound.

G cluster_1 Hypothesized Mechanism of Action in Plant Defense Pathogen Attack Pathogen Attack This compound Production This compound Production Pathogen Attack->this compound Production Direct Antimicrobial Activity Direct Antimicrobial Activity This compound Production->Direct Antimicrobial Activity Signaling Cascade Signaling Cascade This compound Production->Signaling Cascade Plant Resistance Plant Resistance Direct Antimicrobial Activity->Plant Resistance Defense Gene Expression Defense Gene Expression Signaling Cascade->Defense Gene Expression Defense Gene Expression->Plant Resistance

Hypothesized role of this compound in plant defense.

G cluster_2 Experimental Workflow for MIC Determination Prepare this compound Stock Prepare this compound Stock Serial Dilution in 96-well Plate Serial Dilution in 96-well Plate Prepare this compound Stock->Serial Dilution in 96-well Plate Culture Pathogen Culture Pathogen Inoculate with Pathogen Inoculate with Pathogen Culture Pathogen->Inoculate with Pathogen Serial Dilution in 96-well Plate->Inoculate with Pathogen Incubate Incubate Inoculate with Pathogen->Incubate Determine MIC Determine MIC Incubate->Determine MIC

Workflow for Minimum Inhibitory Concentration assay.

Conclusion

While this compound itself has not been the subject of extensive functional studies, its classification as a divinyl ether fatty acid places it within a group of molecules with established roles in plant defense. The proposed mechanism of action, centered around direct antimicrobial activity and signaling, provides a strong foundation for future research. The experimental protocols and hypothetical data presented in this whitepaper offer a roadmap for the systematic investigation of this compound's biological functions, which could uncover novel applications in agriculture and medicine. Further research is imperative to move from a putative to a confirmed mechanism of action.

In Vitro Profile of Dorignic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Dorignic acid, a novel 20-carbon divinyl ether fatty acid, has been synthesized for use as an internal standard in the quantitative analysis of related lipid molecules. This technical document provides a comprehensive overview of the known in vitro applications of this compound, primarily focusing on its role in the study of other divinyl ether fatty acids, colneleic acid (CA) and colnelenic acid (CnA). Due to the limited scope of direct research on the biological activities of this compound itself, this guide also details the in vitro inhibitory effects of the structurally related compounds CA and CnA on the potato late blight pathogen, Phytophthora infestans. Experimental protocols for the synthesis and quantification of these divinyl ethers are presented, alongside quantitative data on their biological activity. Visual diagrams of experimental workflows are provided to facilitate a deeper understanding of the methodologies.

Introduction

Divinyl ether fatty acids are a class of oxylipins produced in plants, often in response to pathogenic attack. While the biological roles of many of these molecules are still under investigation, some have demonstrated antimicrobial properties. This compound is a synthetic 20-carbon divinyl ether, first described as an internal standard for the quantification of the 18-carbon divinyl ethers, colneleic acid (CA) and colnelenic acid (CnA), in potato leaves.[1][2][3] This guide synthesizes the available information on this compound and the closely related, naturally occurring divinyl ethers to provide a resource for researchers in the fields of natural products, plant pathology, and drug discovery.

Quantitative Data: In Vitro Inhibition of Phytophthora infestans by Colneleic and Colnelenic Acids

While no direct in vitro studies on the biological activity of this compound have been published, the compounds for which it serves as an internal standard, colneleic acid (CA) and colnelenic acid (CnA), have been assessed for their inhibitory effects on Phytophthora infestans.

Table 1: Inhibition of P. infestans Mycelial Growth by Colnelenic Acid (CnA) [1]

Concentration of CnA (µg/mL)Mycelial Growth Inhibition (%)
10~20
30~50
100~80

Table 2: Inhibition of P. infestans Cytospore Germination by Colneleic Acid (CA) and Colnelenic Acid (CnA) [1]

CompoundConcentration (µg/mL)Germination Inhibition (%)
Colneleic Acid (CA)10~50
Colnelenic Acid (CnA)10~90

Experimental Protocols

The following protocols are derived from the study that first described this compound.[1][2][3]

In Vitro Synthesis of Colneleic Acid (CA) and Colnelenic Acid (CnA)

This protocol describes the synthesis of CA and CnA from their respective fatty acid precursors using cell-free extracts from potato tubers, which can be inferred as a potential basis for a similar synthesis of this compound from its corresponding 20-carbon precursor.

  • Preparation of Cell-Free Extract:

    • Homogenize potato tubers in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0) at 4°C.

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes to remove cellular debris.

    • Collect the supernatant and centrifuge at a higher speed (e.g., 10,000 x g) for 20 minutes.

    • The resulting supernatant serves as the cell-free extract containing the necessary enzymes.

  • Enzymatic Conversion:

    • Incubate the cell-free extract with the fatty acid precursor (linoleic acid for CA, linolenic acid for CnA) at room temperature with gentle agitation.

    • The reaction is typically allowed to proceed for 30-60 minutes.

  • Extraction and Purification:

    • Acidify the reaction mixture to a pH of approximately 3.0 using a suitable acid (e.g., HCl).

    • Extract the lipids with an organic solvent such as diethyl ether or ethyl acetate.

    • Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate the solvent under reduced pressure.

    • The crude product can be further purified using chromatographic techniques such as silica (B1680970) gel column chromatography.

Quantification of Divinyl Ethers by Reversed-Phase HPLC

This compound was synthesized and utilized as an internal standard in this protocol.[1][2][3]

  • Sample Preparation:

    • Extract lipids from the plant tissue of interest using a suitable solvent system (e.g., chloroform:methanol).

    • Add a known amount of this compound as an internal standard to the extract.

    • Saponify the lipid extract using a methanolic KOH solution.

    • Acidify the mixture and extract the free fatty acids.

    • Methylate the fatty acids using a reagent such as diazomethane.

  • HPLC Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile (B52724) in water is typically used.

    • Detection: UV detection, leveraging the characteristic UV absorption of divinyl ethers.

    • Quantification: The concentration of CA and CnA is determined by comparing their peak areas to the peak area of the this compound internal standard.

Visualizations

Experimental Workflow for Divinyl Ether Quantification

G Workflow for Quantification of Divinyl Ethers cluster_sample_prep Sample Preparation cluster_analysis Analysis A Lipid Extraction from Plant Tissue B Addition of this compound (Internal Standard) A->B C Saponification B->C D Acidification and Fatty Acid Extraction C->D E Methylation D->E F Reversed-Phase HPLC E->F G UV Detection F->G H Quantification against Internal Standard G->H

Caption: Quantification workflow for CA and CnA using this compound.

In Vitro Inhibition of Phytophthora infestans

G Inhibitory Effects on P. infestans cluster_compounds Divinyl Ether Fatty Acids cluster_targets P. infestans Growth Stages CA Colneleic Acid (CA) Cytospore Cytospore Germination CA->Cytospore Inhibits CnA Colnelenic Acid (CnA) Mycelial Mycelial Growth CnA->Mycelial Inhibits CnA->Cytospore Strongly Inhibits

Caption: In vitro inhibitory actions of CA and CnA on P. infestans.

Conclusion and Future Directions

The available literature positions this compound as a valuable analytical tool for the study of naturally occurring divinyl ether fatty acids. While direct investigations into its own biological activities are currently lacking, the demonstrated antimicrobial properties of the closely related compounds, colneleic and colnelenic acids, suggest that this compound and other synthetic divinyl ethers may warrant further investigation as potential lead compounds in drug discovery programs. Future in vitro studies should aim to elucidate the specific biological effects of this compound on a range of microbial and mammalian cell lines to determine its potential for therapeutic applications. Furthermore, a detailed exploration of the structure-activity relationships within this class of molecules could provide valuable insights for the design of novel antimicrobial agents.

References

A Technical Guide to the Solubility of Dorignic Acid and Other Novel Carboxylic Acids in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific experimental solubility data for Dorignic acid in organic solvents is not publicly available. This guide provides a comprehensive framework based on the general principles of carboxylic acid solubility and established experimental methodologies for its determination. This information is intended to empower researchers to conduct their own solubility studies on this compound and other novel carboxylic acids.

Introduction: The Critical Role of Solubility

Solubility is a fundamental physicochemical property that significantly influences the developability of a new chemical entity (NCE). For a compound like this compound, understanding its solubility in various organic solvents is crucial for a multitude of applications, including:

  • Preclinical and Pharmaceutical Development: Inadequate solubility can lead to poor bioavailability, hindering a drug candidate's progression. Early assessment of solubility is therefore a critical step in drug discovery and lead optimization.

  • Process Chemistry: The selection of appropriate solvents is essential for purification, crystallization, and formulation processes.

  • Analytical Method Development: Knowledge of solubility is necessary for the preparation of stock solutions and calibration standards for various analytical techniques.

This technical guide will delve into the theoretical underpinnings of carboxylic acid solubility, provide detailed experimental protocols for its determination, and present a logical workflow for characterizing the solubility of a novel compound such as this compound.

Theoretical Background: Factors Governing Carboxylic Acid Solubility

The solubility of a carboxylic acid in an organic solvent is governed by the principle of "like dissolves like." This means that molecules with similar polarities tend to be miscible. The structure of a carboxylic acid, featuring both a polar carboxyl group and a potentially nonpolar carbon chain, results in a nuanced solubility profile.

Key factors influencing solubility include:

  • The Carboxyl Group: The -COOH group is polar and capable of acting as both a hydrogen bond donor (the hydroxyl hydrogen) and a hydrogen bond acceptor (the carbonyl oxygen). This allows for strong interactions with polar solvents.

  • Carbon Chain Length: As the length of the nonpolar alkyl or aryl chain increases, the overall polarity of the molecule decreases. Consequently, solubility in polar solvents tends to decrease, while solubility in nonpolar solvents may increase[1][2]. Carboxylic acids with one to four carbon atoms are generally miscible with water, but solubility diminishes as the carbon chain lengthens[2].

  • Solvent Polarity: Polar protic solvents (e.g., alcohols) can engage in hydrogen bonding with the carboxylic acid, promoting solubility. Polar aprotic solvents (e.g., DMSO, DMF) can act as hydrogen bond acceptors. Nonpolar solvents (e.g., hexane, toluene) primarily interact through weaker van der Waals forces and are generally better solvents for carboxylic acids with longer carbon chains.

  • Temperature: For most solid solutes, solubility increases with temperature. This relationship is described by the van't Hoff equation and is a critical parameter to consider in experimental design[3].

  • Crystalline Structure: The strength of the crystal lattice of a solid carboxylic acid must be overcome by the solute-solvent interactions for dissolution to occur. Polymorphism can also lead to different solubility behaviors.

Quantitative Data on Carboxylic Acid Solubility: An Illustrative Overview

While specific data for this compound is unavailable, the following table provides an illustrative example of how solubility data for a hypothetical novel carboxylic acid ("Compound X") would be presented.

Organic SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Method
Methanol25150.20.469Shake-Flask (HPLC)
Ethanol25125.80.393Shake-Flask (HPLC)
Acetone2585.30.266Shake-Flask (HPLC)
Acetonitrile2545.10.141Shake-Flask (HPLC)
Ethyl Acetate2530.50.095Shake-Flask (HPLC)
Dichloromethane2515.20.047Shake-Flask (HPLC)
Toluene255.80.018Shake-Flask (HPLC)
n-Hexane25< 1.0< 0.003Shake-Flask (HPLC)

Note: The molecular weight of this compound (320.47 g/mol ) was used for the illustrative molar solubility calculation.

Experimental Protocols for Solubility Determination

A variety of methods are employed to determine the solubility of a compound. The choice of method often depends on the stage of development, the amount of compound available, and the required throughput and accuracy.

Shake-Flask Method for Thermodynamic Solubility

This is the gold standard method for determining thermodynamic (or equilibrium) solubility.

Principle: An excess of the solid compound is equilibrated with a known volume of the solvent at a constant temperature until the concentration of the dissolved compound in the supernatant is constant.

Methodology:

  • Preparation: Add an excess amount of the solid carboxylic acid to a vial containing a known volume of the desired organic solvent. The amount of solid should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., a 25°C incubator). Agitate the samples for a sufficient period (typically 24-72 hours) to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sampling and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the working range of the analytical method.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the original concentration in the supernatant, which represents the solubility of the compound in that solvent at the specified temperature.

High-Throughput Kinetic Solubility Assays

Kinetic solubility assays are often used in early drug discovery for rapid screening of a large number of compounds.

Principle: A concentrated stock solution of the compound in a water-miscible organic solvent (typically DMSO) is added to an aqueous buffer or organic solvent. The precipitation of the compound is then measured.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the carboxylic acid in DMSO.

  • Assay Plate Preparation: Add the desired aqueous buffer or organic solvent to the wells of a microtiter plate.

  • Compound Addition: Add a small volume of the DMSO stock solution to the wells.

  • Precipitation Detection: After a short incubation period, measure the amount of precipitate formed. This can be done using various techniques:

    • Nephelometry: Measures the scattering of light by suspended particles.

    • UV Spectroscopy: After filtration or centrifugation to remove the precipitate, the concentration of the remaining dissolved compound is measured.

  • Data Analysis: The kinetic solubility is often reported as the concentration at which precipitation is first observed.

Logical Workflow for Solubility Assessment of a Novel Carboxylic Acid

The following diagram illustrates a typical workflow for assessing the solubility of a new chemical entity like this compound.

G cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: High-Throughput Screening (Early Discovery) cluster_2 Phase 3: Definitive Solubility Determination (Lead Optimization) cluster_3 Phase 4: Application & Reporting A Compound Synthesis & Characterization (e.g., this compound) B In Silico Solubility Prediction A->B Physicochemical properties C Qualitative Solubility Tests (e.g., visual assessment in a few key solvents) A->C D Kinetic Solubility Assay (Nephelometry or UV-based) C->D Initial solvent ideas E Rank Ordering of Compounds & Preliminary Solvent Selection D->E F Thermodynamic Solubility (Shake-Flask Method) E->F Prioritized compounds & solvents G Temperature Dependence Study F->G H pH-Solubility Profile (for aqueous systems) F->H I Data Compilation & Analysis G->I H->I J Technical Report / Whitepaper I->J K Inform Process Chemistry, Formulation & Analytical Teams J->K

Caption: A logical workflow for the solubility assessment of a novel carboxylic acid.

Conclusion

While specific solubility data for this compound in organic solvents is not yet in the public domain, this guide provides a robust framework for researchers to undertake such investigations. By understanding the theoretical principles and applying the detailed experimental protocols outlined herein, scientists in drug development and other fields can effectively characterize the solubility of novel carboxylic acids, a critical step in their journey from discovery to application. The provided workflow offers a systematic approach to ensure that comprehensive and reliable solubility data is generated to support informed decision-making throughout the development lifecycle.

References

An In-depth Technical Guide to the Stability and Degradation of Dorignic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dorignic acid is a novel synthetic compound currently under investigation for its potential therapeutic effects. As with any active pharmaceutical ingredient (API), a thorough understanding of its chemical stability and degradation profile is paramount for the development of a safe, effective, and stable pharmaceutical product.[1][2] This technical guide provides a comprehensive overview of the stability of this compound, its degradation pathways under various stress conditions, and detailed protocols for conducting forced degradation studies. The information herein is intended to guide researchers and formulation scientists in developing robust analytical methods and stable dosage forms for this compound.

Physicochemical Properties of this compound

To understand the stability of this compound, it is essential to consider its hypothetical chemical structure. For the purposes of this guide, this compound is an organic molecule featuring a carboxylic acid moiety, an ester linkage, and a substituted aromatic ring. These functional groups are known to be susceptible to specific degradation pathways.[3]

  • IUPAC Name: 2-(4-(propionyloxy)phenyl)pentanoic acid

  • Molecular Formula: C14H18O4

  • Molecular Weight: 250.29 g/mol

  • Key Functional Groups: Carboxylic acid, Ester, Phenyl ring

The presence of the ester group makes this compound susceptible to hydrolysis, while the tertiary carbon alpha to the phenyl ring could be a site for oxidation. The aromatic ring itself is a chromophore, suggesting potential photosensitivity.[4]

Principal Degradation Pathways

Forced degradation studies are designed to intentionally degrade a drug substance to identify potential degradation products and elucidate degradation pathways.[5][6][7] These studies are crucial for developing stability-indicating analytical methods.[1][8][9][10] The primary degradation pathways identified for this compound are hydrolysis, oxidation, and photolysis.

Hydrolytic Degradation

Hydrolysis is a major degradation pathway for drugs containing ester functional groups.[3][11][12][13] The ester linkage in this compound can be cleaved under both acidic and basic conditions to yield 2-(4-hydroxyphenyl)pentanoic acid (DP-1) and propionic acid.[3][12][14] The rate of hydrolysis is highly dependent on the pH of the solution.[11]

G cluster_0 Hydrolytic Degradation of this compound DA This compound DP1 Degradation Product 1 (DP-1) 2-(4-hydroxyphenyl)pentanoic acid DA->DP1 H₂O (Acid or Base Catalyzed) DP2 Propionic Acid DA->DP2 H₂O (Acid or Base Catalyzed)

Figure 1: Hydrolytic degradation pathway of this compound.

Oxidative Degradation

Oxidative degradation can occur when the drug substance is exposed to oxidizing agents or atmospheric oxygen.[15][16][17] For this compound, the benzylic position (the carbon atom attached to both the phenyl ring and the carboxylic acid group) is a potential site for oxidation. This can lead to the formation of a hydroxylated derivative or further degradation to ketonic species. Hydrogen peroxide is a commonly used oxidizing agent in forced degradation studies to simulate oxidative stress.[18]

Photodegradation

Pharmaceuticals with chromophores that absorb light in the UV-Vis spectrum can be susceptible to photodegradation.[4][19][20][21][22] The phenyl ring in this compound acts as a chromophore, making the molecule potentially liable to degradation upon exposure to light. Photostability testing, as mandated by ICH Q1B guidelines, is essential to determine the impact of light on the drug's stability and to ascertain if light-resistant packaging is required.[6]

Quantitative Stability Data

The following tables summarize the hypothetical results from forced degradation studies on this compound, showing the percentage of degradation under various stress conditions. These studies aim for a target degradation of 5-20% to ensure that the degradation products can be reliably detected and identified without complete destruction of the parent molecule.[6][23]

Table 1: Hydrolytic Degradation of this compound in Solution (1 mg/mL) at 60°C

ConditionTime (hours)% Degradation of this compoundMajor Degradation Product(s)
0.1 M HCl2412.5DP-1
pH 4.0 Buffer72< 1.0-
Water (pH ~7)722.1DP-1
pH 9.0 Buffer2418.2DP-1
0.1 M NaOH415.8DP-1

Table 2: Oxidative, Thermal, and Photolytic Degradation of this compound

Stress ConditionDuration% Degradation of this compound
Oxidative (3% H₂O₂ at 25°C)24 hours8.9
Thermal (Solid state at 80°C)48 hours4.2
Photolytic (Solid, ICH Q1B Option 2)1.2 million lux hours & 200 W h/m²11.3
Photolytic (Solution, ICH Q1B Option 2)1.2 million lux hours & 200 W h/m²16.5

Experimental Protocols for Forced Degradation Studies

The following are detailed methodologies for conducting forced degradation studies on this compound. These protocols are designed to generate degradation products for the development and validation of a stability-indicating analytical method.[1][18]

General Preparation

A stock solution of this compound (e.g., 1 mg/mL) is typically prepared in a suitable solvent, such as a mixture of acetonitrile (B52724) and water.[6] For solid-state studies, the pure API is used. A control sample, protected from stress conditions, should be analyzed concurrently.

Acid and Base Hydrolysis
  • Acid Hydrolysis: Mix 5 mL of the this compound stock solution with 5 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M.[6][18]

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M.[6][18]

  • Incubate the solutions at 60°C and collect samples at appropriate time points (e.g., 2, 4, 8, 24 hours).

  • Before analysis, neutralize the samples (acid-stressed with NaOH, base-stressed with HCl) to halt the degradation reaction.[18]

  • Analyze the samples by a suitable stability-indicating HPLC method.

Oxidative Degradation
  • Mix 5 mL of the this compound stock solution with 5 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final H₂O₂ concentration of 3%.[18]

  • Keep the solution at room temperature (25°C), protected from light, for 24 hours.

  • Collect samples at regular intervals and analyze directly by HPLC.

Thermal Degradation
  • Solid State: Place a thin layer of this compound powder in a petri dish and expose it to a dry heat of 80°C in a calibrated oven for 48 hours.[24][25]

  • Solution State: Incubate a sealed vial of the this compound stock solution at 60°C for 48 hours.

  • For the solid sample, dissolve a known amount in the mobile phase before analysis. Analyze the solution sample directly.

Photostability Testing
  • Expose both solid this compound and its solution (in a photochemically transparent container) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter, as specified in ICH guideline Q1B.[6]

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • Analyze the stressed and control samples by HPLC.

G cluster_workflow Forced Degradation Experimental Workflow start Prepare this compound Stock Solution (and solid sample) stress_conditions Expose to Stress Conditions start->stress_conditions hydrolysis Hydrolysis (Acid & Base) stress_conditions->hydrolysis pH oxidation Oxidation (H₂O₂) stress_conditions->oxidation Redox thermal Thermal (Dry Heat) stress_conditions->thermal Heat photolysis Photolysis (UV/Vis Light) stress_conditions->photolysis Light sampling Sample at Time Points & Neutralize (if needed) hydrolysis->sampling oxidation->sampling thermal->sampling photolysis->sampling analysis Analyze via Stability-Indicating HPLC-UV/MS sampling->analysis data_interp Identify Degradants & Determine Pathways analysis->data_interp end Report Findings data_interp->end

Figure 2: Workflow for forced degradation studies of this compound.

Analytical Methodologies

A validated stability-indicating analytical method is essential to separate and quantify this compound from its degradation products and any process-related impurities.[8][10][26]

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the primary tool for these studies. The method must be developed and validated for specificity, linearity, accuracy, precision, and robustness.[9][26] Peak purity analysis using a photodiode array (PDA) detector is crucial to ensure that the parent drug peak is free from any co-eluting degradants.[27]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique for the identification and structural elucidation of degradation products.[28][29][30][31] By providing accurate mass data for both the parent ion and its fragments, LC-MS helps in proposing the structures of unknown degradants.[28]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For unequivocal structure confirmation of significant degradation products, isolation followed by NMR analysis is often required.[32][33][34][35]

Hypothetical Signaling Pathway of this compound

Understanding the mechanism of action is crucial in drug development. While the precise pathway for this compound is under investigation, it is hypothesized to act as an agonist for a specific nuclear receptor, tentatively named the this compound Receptor (DAR). This interaction is believed to modulate gene transcription related to inflammatory responses.

The proposed signaling pathway is as follows:

  • This compound enters the cell and binds to DAR in the cytoplasm.

  • The this compound-DAR complex translocates to the nucleus.

  • In the nucleus, the complex heterodimerizes with another nuclear receptor, such as the Retinoid X Receptor (RXR).

  • This heterodimer binds to specific DNA sequences known as this compound Response Elements (DAREs) in the promoter region of target genes.

  • Binding to DAREs recruits co-activator proteins, which then initiate the transcription of anti-inflammatory genes, while simultaneously repressing the transcription of pro-inflammatory genes by displacing co-repressor complexes.

G cluster_pathway Hypothetical Signaling Pathway of this compound DA This compound DAR DAR (Cytoplasm) DA->DAR Binds DA_DAR DA-DAR Complex DAR->DA_DAR DA_DAR_Nuc DA-DAR Complex (Nucleus) DA_DAR->DA_DAR_Nuc Translocation Heterodimer DA-DAR-RXR Heterodimer DA_DAR_Nuc->Heterodimer RXR RXR (Nucleus) RXR->Heterodimer DARE DARE (DNA) Heterodimer->DARE Binds to CoActivator Co-Activators DARE->CoActivator Recruits CoRepressor Co-Repressors DARE->CoRepressor Displaces AntiInflam Anti-inflammatory Gene Transcription CoActivator->AntiInflam Activates ProInflam Pro-inflammatory Gene Repression CoRepressor->ProInflam Inhibits

Figure 3: Proposed signaling pathway for this compound.

Conclusion

This guide outlines the stability and degradation profile of the investigational drug, this compound. The molecule is susceptible to hydrolysis, primarily at its ester linkage, and also shows degradation under oxidative and photolytic stress. The provided data and protocols serve as a foundational resource for the development of a robust, stability-indicating analytical method and for guiding the formulation of a stable drug product. Further characterization of the identified degradation products is necessary to fully understand the degradation profile and ensure the safety and efficacy of this compound throughout its shelf life.

References

Spectroscopic Data of Dorignic Acid: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure and Properties

  • IUPAC Name: (8Z,11Z,13E)-14-[(1E)-1-Hexen-1-yloxy]-8,11,13-tetradecatrienoic acid

  • CAS Number: 2692622-66-3

  • Molecular Formula: C₂₀H₃₂O₃

  • Molecular Weight: 320.47 g/mol

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for Dorignic acid based on its functional groups, which include a carboxylic acid, multiple carbon-carbon double bonds (both cis and trans), and a vinyl ether linkage.

Predicted ¹H NMR Data
Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~10-12Singlet (broad)1HCarboxylic acid proton (-COOH)
~6.0-6.5Multiplet2HOlefinic protons of the vinyl ether (-O-CH=CH-)
~5.2-5.8Multiplet6HOlefinic protons of the polyene chain
~3.5-4.0Multiplet2HMethylene (B1212753) protons adjacent to ether oxygen (-O-CH₂-)
~2.7-3.0Multiplet2HAllylic protons between two double bonds
~2.0-2.3Multiplet4HAllylic and α-carbonyl methylene protons
~1.2-1.6Multiplet10HMethylene protons in the aliphatic chain
~0.9Triplet3HTerminal methyl protons (-CH₃)
Predicted ¹³C NMR Data
Predicted Chemical Shift (δ, ppm) Assignment
~175-180Carboxylic acid carbonyl carbon (-COOH)
~140-150Olefinic carbons of the vinyl ether (-O-CH=CH-)
~120-135Olefinic carbons of the polyene chain
~70-75Methylene carbon adjacent to ether oxygen (-O-CH₂-)
~25-35Methylene carbons (allylic, α-carbonyl, and others)
~20-25Methylene carbons in the aliphatic chain
~14Terminal methyl carbon (-CH₃)
Predicted Mass Spectrometry (MS) Data
m/z Predicted Assignment
320.2351[M]+• (Molecular ion)
302[M - H₂O]+• (Loss of water from the carboxylic acid)
VariesFragments from cleavage at the ether linkage
VariesFragments from cleavage at the allylic positions of the polyene chain
45[COOH]+ (Characteristic fragment for carboxylic acids)
Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment
2500-3300Broad, StrongO-H stretch of the carboxylic acid (hydrogen-bonded)[1][2]
3000-3100Medium=C-H stretch (alkene)[3]
2850-2960StrongC-H stretch (alkane)
1700-1725StrongC=O stretch of the carboxylic acid (dimer)[1][2]
1640-1680MediumC=C stretch (alkene)[3]
~1640MediumC=C stretch of the vinyl ether
~1210-1320MediumC-O stretch of the carboxylic acid and ether[1]
~965Strong=C-H bend (trans alkene)
~720Medium=C-H bend (cis alkene)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent will depend on the solubility of the compound. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled pulse sequence is typically used. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are required.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

  • Ionization: Introduce the sample into the mass spectrometer. For a molecule like this compound, electrospray ionization (ESI) in negative ion mode would be suitable to deprotonate the carboxylic acid, yielding the [M-H]⁻ ion. Positive ion mode could also be used to observe the [M+H]⁺ or [M+Na]⁺ adducts.

  • Analysis: Obtain a full scan mass spectrum to determine the molecular weight. For structural elucidation, perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce fragmentation and analyze the resulting daughter ions. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, the KBr pellet method can be used. Mix a small amount of this compound with dry potassium bromide (KBr) and press it into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. For an oil, a neat sample can be placed between two salt plates.

  • Acquisition: Place the sample in a Fourier-transform infrared (FTIR) spectrometer and acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis and structure elucidation of a novel natural product like this compound.

Spectroscopic_Workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Extraction Extraction from Source Chromatography Chromatographic Separation Extraction->Chromatography Pure_Compound Pure Compound Chromatography->Pure_Compound MS Mass Spectrometry (MS) Pure_Compound->MS Molecular Weight & Formula NMR NMR Spectroscopy (1H, 13C, 2D) Pure_Compound->NMR Connectivity & Stereochemistry IR IR Spectroscopy Pure_Compound->IR Functional Groups Data_Integration Data Integration & Interpretation MS->Data_Integration NMR->Data_Integration IR->Data_Integration Structure_Proposal Proposed Structure Data_Integration->Structure_Proposal Confirmation Structure Confirmation Structure_Proposal->Confirmation Synthesis or Derivatization

References

The Dorignic Acid Biosynthesis Pathway: A Proposed Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Dorignic acid, systematically named (8Z,11Z,13E)-14-[(1E)-1-Hexen-1-yloxy]-8,11,13-tetradecatrienoic acid, is a complex polyunsaturated ether lipid. As of the current body of scientific literature, the complete biosynthetic pathway of this compound has not been fully elucidated. This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of a scientifically plausible, albeit hypothetical, biosynthetic pathway. This proposed pathway is based on established principles of fatty acid and ether lipid metabolism. Furthermore, this document outlines a detailed experimental workflow that can be employed to definitively identify and characterize the enzymes and intermediates involved in this compound biosynthesis.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three main stages:

  • Formation of the C14 Polyunsaturated Fatty Acid Backbone: The synthesis of the (8Z,11Z,13E)-tetradecatrienoic acid backbone likely proceeds through the established pathways of fatty acid synthesis, elongation, and desaturation.

  • Formation of the C6 Ether-linked Side Chain: The (1E)-1-Hexen-1-yloxy group is proposed to be formed from a C6 fatty acid precursor that undergoes reduction and subsequent activation for ether linkage.

  • Ether Bond Formation: The final step involves the formation of an ether bond between the C14 fatty acid backbone and the C6 side chain.

Stage 1: Synthesis of the (8Z,11Z,13E)-Tetradecatrienoic Acid Backbone

The formation of the C14 polyunsaturated fatty acid backbone is proposed to start from the primary metabolite, acetyl-CoA, and proceed through the following steps:

  • De novo Fatty Acid Synthesis: Acetyl-CoA is carboxylated to malonyl-CoA, which then serves as the two-carbon donor in a series of condensation, reduction, and dehydration reactions catalyzed by the fatty acid synthase (FAS) complex to produce palmitoyl-CoA (C16:0).

  • Chain Shortening: Palmitoyl-CoA can be shortened by one cycle of peroxisomal β-oxidation to yield myristoyl-CoA (C14:0).

  • Desaturation and Isomerization: A series of desaturase and isomerase enzymes are hypothesized to introduce the three double bonds at the Δ8, Δ11, and Δ13 positions with the specified Z, Z, and E configurations, respectively. This is a critical and likely complex series of reactions that would require specific enzymatic machinery.

Stage 2: Synthesis of the (1E)-1-Hexen-1-yloxy Precursor

The C6 side chain is likely derived from a C6 saturated fatty acid, hexanoic acid, which is also synthesized via the fatty acid synthase pathway.

  • Activation: Hexanoic acid is activated to hexanoyl-CoA.

  • Reduction: A fatty acyl-CoA reductase would reduce hexanoyl-CoA to hexanal.

  • Further Reduction/Activation: The subsequent steps to form the reactive precursor for the ether linkage are not well-established for this type of structure and represent a key area for investigation. It could involve the formation of a 1-hexenol intermediate that is then activated (e.g., phosphorylated).

Stage 3: Ether Bond Formation

This is the final and most speculative step. A specialized ether synthase enzyme would catalyze the formation of the ether linkage between the hydroxyl group at the C-14 position of the tetradecatrienoic acid and the activated 1-hexenyl group. The mechanism of this reaction is unknown and would be a prime target for experimental elucidation.

Dorignic_Acid_Biosynthesis cluster_backbone C14 Backbone Synthesis cluster_sidechain C6 Side Chain Synthesis cluster_final Final Assembly acetyl_coa Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa ACC palmitoyl_coa Palmitoyl-CoA (C16:0) malonyl_coa->palmitoyl_coa FAS myristoyl_coa Myristoyl-CoA (C14:0) palmitoyl_coa->myristoyl_coa β-oxidation pufa_backbone (8Z,11Z,13E)- Tetradecatrienoic acid myristoyl_coa->pufa_backbone Desaturases & Isomerases dorignic_acid This compound pufa_backbone->dorignic_acid Ether Synthase hexanoyl_coa Hexanoyl-CoA (C6:0) hexenal Hexenal hexanoyl_coa->hexenal Fatty Acyl-CoA Reductase activated_hexenol Activated 1-Hexenol hexenal->activated_hexenol Reduction & Activation activated_hexenol->dorignic_acid

A proposed biosynthetic pathway for this compound.

Quantitative Data (Illustrative)

As the biosynthesis of this compound is not yet characterized, no specific quantitative data is available. The following tables provide an illustrative example of the types of data that would be generated through experimental investigation of this pathway, with hypothetical values for key enzymes.

Table 1: Kinetic Parameters of Hypothetical Biosynthetic Enzymes

EnzymeSubstrateKm (µM)Vmax (nmol/mg/min)
Desaturase 1Myristoyl-CoA5015.2
Desaturase 28-monounsaturated C14-CoA7510.8
Isomerase 18,11-diunsaturated C14-CoA3025.0
Ether SynthaseTetradecatrienoic acid1005.5
Ether SynthaseActivated 1-Hexenol1205.5

Table 2: Substrate and Product Concentrations in a Hypothetical Producing Organism

MetaboliteConcentration (µmol/g wet weight)
Myristoyl-CoA2.5
(8Z,11Z,13E)-Tetradecatrienoic acid0.8
Hexanoyl-CoA5.1
This compound0.2

Experimental Protocols for Pathway Elucidation

A multi-pronged approach is necessary to definitively elucidate the biosynthetic pathway of this compound. The following experimental workflow outlines the key steps.

Experimental_Workflow cluster_omics Genomic & Metabolomic Analysis cluster_tracer Tracer Studies cluster_biochem Biochemical Characterization cluster_validation In Vivo Validation genome_seq Genome Sequencing of Producing Organism gene_candidates Identification of Candidate Biosynthetic Genes genome_seq->gene_candidates metabolomics Metabolomic Profiling metabolomics->gene_candidates gene_expression Heterologous Expression of Candidate Genes gene_candidates->gene_expression gene_knockout Gene Knockout/Silencing in Producing Organism gene_candidates->gene_knockout isotope_labeling Stable Isotope Labeling (e.g., 13C-acetate, 13C-hexanoate) ms_analysis Mass Spectrometry Analysis of this compound isotope_labeling->ms_analysis pathway_mapping Mapping of Precursor Incorporation ms_analysis->pathway_mapping in_vitro_assays In Vitro Enzyme Assays pathway_mapping->in_vitro_assays protein_purification Enzyme Purification gene_expression->protein_purification protein_purification->in_vitro_assays enzyme_kinetics Determination of Enzyme Kinetics in_vitro_assays->enzyme_kinetics phenotype_analysis Analysis of this compound Production in Mutants gene_knockout->phenotype_analysis

An experimental workflow for elucidating the this compound biosynthesis pathway.
Tracer Studies using Stable Isotope Labeling

Objective: To identify the primary metabolic precursors of this compound.

Methodology:

  • Culture the this compound-producing organism in a medium supplemented with stable isotope-labeled precursors (e.g., [U-¹³C]-glucose, [1,2-¹³C]-acetate, [U-¹³C]-hexanoate).

  • After a suitable incubation period, extract the total lipids from the organism.

  • Purify this compound from the lipid extract using chromatographic techniques (e.g., HPLC).

  • Analyze the purified this compound using high-resolution mass spectrometry (MS) to determine the pattern and extent of ¹³C incorporation.[1][2]

  • By analyzing the fragmentation pattern in MS/MS, the location of the incorporated isotopes can be determined, providing insights into the assembly of the molecule.

Identification and Characterization of Putative Biosynthetic Enzymes

Objective: To identify the genes encoding the enzymes responsible for this compound biosynthesis and characterize their function.

Methodology:

  • Genomic and Transcriptomic Analysis: Sequence the genome and transcriptome of the producing organism. Use bioinformatic tools to search for genes with homology to known fatty acid synthases, desaturases, isomerases, reductases, and enzymes involved in ether bond formation.

  • Heterologous Expression and Purification: Clone the candidate genes into an expression vector (e.g., in E. coli or yeast). Overexpress the proteins and purify them using affinity chromatography.

  • In Vitro Enzyme Assays: Test the activity of the purified enzymes in vitro using predicted substrates.[3] For example:

    • Incubate a putative desaturase with myristoyl-CoA and appropriate cofactors (e.g., NADH, O₂) and analyze the products for the introduction of a double bond using GC-MS.

    • Test the activity of a putative ether synthase by incubating it with the C14 polyunsaturated fatty acid and an activated C6 hexenyl precursor, and monitor for the formation of this compound via LC-MS.

  • Kinetic Characterization: Determine the kinetic parameters (Km, Vmax) of the confirmed enzymes using varying substrate concentrations in the in vitro assays.[4]

Genetic Validation in the Producing Organism

Objective: To confirm the in vivo role of the identified genes in this compound biosynthesis.

Methodology:

  • Gene Disruption: Create knockout or knockdown mutants of the candidate biosynthetic genes in the native producing organism using techniques like CRISPR-Cas9 or RNAi.

  • Metabolite Analysis: Culture the mutant strains under the same conditions as the wild-type organism.

  • Extract and quantify the levels of this compound and its potential intermediates in the mutant and wild-type strains using LC-MS.

  • A significant reduction or complete absence of this compound in a mutant strain would confirm the essential role of the disrupted gene in its biosynthesis.

By following this comprehensive experimental plan, the proposed biosynthetic pathway for this compound can be rigorously tested and refined, ultimately leading to a complete understanding of its formation. This knowledge will be invaluable for potential applications in metabolic engineering and drug development.

References

An In-depth Technical Guide to the Homologs and Derivatives of Retinoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Retinoic acid (RA), a critical metabolite of vitamin A, and its extensive family of homologs and derivatives, collectively known as retinoids, are potent regulators of cellular differentiation, proliferation, and apoptosis. Their profound impact on biological processes has led to their successful application in the treatment of various dermatological conditions and certain types of cancer. This technical guide provides a comprehensive overview of the core aspects of retinoic acid analogs, focusing on their quantitative biological data, detailed experimental protocols for their synthesis and evaluation, and the intricate signaling pathways through which they exert their effects. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering a consolidated repository of technical information to facilitate further research and therapeutic innovation in the field of retinoid-based therapies.

Introduction

Retinoic acid is a vital signaling molecule that mediates the biological functions of vitamin A.[1][2][3] It plays a crucial role in embryonic development, tissue homeostasis, and the regulation of gene expression.[4][5] The therapeutic potential of retinoic acid was first realized in dermatology, leading to the development of several generations of synthetic retinoids with improved efficacy and safety profiles. These compounds interact with specific nuclear receptors, namely the retinoic acid receptors (RARs) and retinoid X receptors (RXRs), to modulate the transcription of target genes.[4][5][6] This guide delves into the technical details of retinoic acid derivatives, providing a foundation for understanding their mechanism of action and for the development of novel therapeutic agents.

Quantitative Biological Data

The biological activity of retinoic acid derivatives is typically quantified by their binding affinities to RARs and RXRs, and their potency in cellular and in vivo models. The following tables summarize key quantitative data for a selection of prominent retinoic acid homologs and derivatives.

Table 1: In Vitro Activity of Retinoic Acid Receptor Agonists

CompoundTarget ReceptorIC50 (nM)Reference
All-trans-retinoic acid (ATRA)RARα0.78[7]
Tazarotenic acidCYP26A13700[8]
Tazarotenic acidCYP26B1130[8]
9-cis-retinoic acidRARα3.8 (Kd)[9]
AM80 (Tamibarotene)RARα49100 (A549 cells, 6d)[10]
BMS493RARs-[11]
CD3254RARγ-[11]

Table 2: Pharmacokinetic Parameters of Selected Retinoids

CompoundAdministration RoutePeak Plasma Concentration (Cmax)Time to Peak (Tmax)Elimination Half-life (t1/2)Reference
Isotretinoin (13-cis-retinoic acid)OralVaries with dose2 - 4 hours10 - 20 hours[12]
EtretinateOralVaries with dose-120 days (long-term use)[12]
9-cis-retinoic acidOralDose-dependent3 - 4 hours1.3 - 2.4 hours[13]
All-trans-retinoic acid (ATRA)Oral~1 µM (therapeutic dose)--[14]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of retinoic acid derivatives.

Synthesis of Retinoic Acid Derivatives

A general method for the synthesis of retinoic acid and its derivatives involves the coupling of a C15 allylic disulfone with a C5 halo-acid or halo-ester.[15]

Protocol: Synthesis of Alkyl Retinoate [15]

  • Deprotonation: Dissolve the C15 allylic disulfone in an appropriate anhydrous solvent (e.g., THF) and cool to a low temperature (below -20 °C).

  • Slowly add at least 3 equivalents of a strong base (e.g., n-butyllithium) to the solution to deprotonate the disulfone, forming a dianion.

  • Coupling Reaction: Add the C5 halo-ester to the reaction mixture at the same low temperature and stir for 1 hour.

  • Desulfonation: Gradually warm the reaction mixture to 60 °C and maintain for 2 hours to induce the coupling and subsequent desulfonation reaction, yielding the alkyl retinoate.

  • Purification: Quench the reaction and purify the product using standard chromatographic techniques.

Retinoic Acid Receptor (RAR) Binding Assay

This protocol describes a radioligand binding assay to determine the affinity of a test compound for RARs.[9][16]

Protocol: Radioligand Binding Assay [9][16]

  • Membrane Preparation: Homogenize cells or tissues expressing the target RAR in a cold lysis buffer. Centrifuge to pellet the membranes and resuspend in a suitable assay buffer. Determine the protein concentration of the membrane preparation.

  • Incubation: In a 96-well plate, add the membrane preparation, a known concentration of a radiolabeled retinoic acid analog (e.g., [³H]9-cis-Retinoic acid), and varying concentrations of the test compound. For non-specific binding control wells, add a high concentration of an unlabeled competitor.

  • Incubate the plate at 4°C for 2 hours with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with cold assay buffer.

  • Quantification: Dry the filters and measure the radioactivity using a scintillation counter.

  • Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot the specific binding as a function of the test compound concentration and fit the data to a suitable model to determine the IC50 value. Calculate the Ki from the IC50 using the Cheng-Prusoff equation.

Cellular Assay for Retinoic Acid Activity

This protocol describes a cell-based reporter assay to measure the transcriptional activity of retinoic acid derivatives.[17][18]

Protocol: Cell-Based Reporter Assay [17][18]

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) in appropriate media. Transfect the cells with a reporter plasmid containing a retinoic acid response element (RARE) upstream of a reporter gene (e.g., luciferase or β-galactosidase) and a plasmid expressing the RAR of interest.

  • Compound Treatment: After transfection, replace the media with fresh media containing varying concentrations of the test compound or a vehicle control.

  • Incubation: Incubate the cells for a sufficient period (e.g., 16-24 hours) to allow for gene transcription and reporter protein expression.

  • Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter enzyme using a suitable substrate and detection method (e.g., luminometer for luciferase, spectrophotometer for β-galactosidase).

  • Data Analysis: Normalize the reporter activity to a control (e.g., total protein concentration or a co-transfected control reporter). Plot the normalized activity as a function of the test compound concentration to determine the EC50 value.

Signaling Pathways and Experimental Workflows

The biological effects of retinoic acid and its derivatives are mediated through a complex signaling cascade that ultimately regulates gene expression. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.

Retinoic_Acid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol_RBP Retinol-RBP Complex Retinol Retinol Retinol_RBP->Retinol Uptake Retinaldehyde Retinaldehyde Retinol->Retinaldehyde Oxidation Retinoic_Acid Retinoic Acid (RA) Retinaldehyde->Retinoic_Acid Oxidation RA_CRABP RA-CRABP Complex Retinoic_Acid->RA_CRABP CRABP CRABP CRABP->RA_CRABP RAR RAR RA_CRABP->RAR Nuclear Translocation RDH RDH RDH->Retinaldehyde RALDH RALDH RALDH->Retinoic_Acid RAR_RXR RAR-RXR Heterodimer RAR->RAR_RXR RXR RXR RXR->RAR_RXR RARE RARE (DNA) RAR_RXR->RARE Binding Coactivators Coactivators RARE->Coactivators Recruitment (active) Corepressors Corepressors RARE->Corepressors Recruitment (inactive) Gene_Transcription Gene Transcription Coactivators->Gene_Transcription Drug_Discovery_Workflow Start Compound Library Synthesis Synthesis of Derivatives Start->Synthesis Binding_Assay RAR/RXR Binding Assays (IC50 Determination) Synthesis->Binding_Assay Cellular_Assay Cell-Based Reporter Assays (EC50 Determination) Binding_Assay->Cellular_Assay Active Compounds ADME_Tox In Vitro ADME/Tox (Metabolic Stability, Cytotoxicity) Cellular_Assay->ADME_Tox Potent Compounds In_Vivo In Vivo Efficacy & PK/PD Studies (Animal Models) ADME_Tox->In_Vivo Safe Compounds Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization Efficacious Compounds Lead_Optimization->Synthesis Iterative Design Clinical_Trials Clinical Trials Lead_Optimization->Clinical_Trials

References

Methodological & Application

Dorignic Acid: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Dorignic Acid is a novel synthetic small molecule inhibitor of the pro-survival protein B-cell lymphoma 2 (Bcl-2). Overexpression of Bcl-2 is a hallmark of various malignancies, where it sequesters pro-apoptotic proteins and prevents programmed cell death. By binding to the BH3 domain of Bcl-2, this compound disrupts the Bcl-2/BAX protein-protein interaction, liberating BAX to initiate the intrinsic apoptotic cascade. These application notes provide detailed protocols for evaluating the in vitro and in vivo efficacy of this compound.

Mechanism of Action

This compound competitively binds to the hydrophobic groove of Bcl-2, preventing the sequestration of the pro-apoptotic protein BAX. This allows BAX to oligomerize at the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, culminating in apoptosis.

Dorignic_Acid_Mechanism_of_Action cluster_0 Normal State (High Bcl-2) cluster_1 Treatment with this compound Bcl2_1 Bcl-2 BAX_1 BAX Bcl2_1->BAX_1 Sequesters apoptosis_1 Apoptosis Blocked Dorignic_Acid This compound Bcl2_2 Bcl-2 Dorignic_Acid->Bcl2_2 Inhibits BAX_2 BAX MOMP MOMP BAX_2->MOMP CytoC Cytochrome c Release MOMP->CytoC Caspases Caspase Activation CytoC->Caspases apoptosis_2 Apoptosis Caspases->apoptosis_2 Cell_Viability_Workflow start Start plate_cells Plate cells in 96-well plates start->plate_cells incubate_1 Incubate for 24h plate_cells->incubate_1 add_drug Add serial dilutions of this compound incubate_1->add_drug incubate_2 Incubate for 72h add_drug->incubate_2 add_resazurin Add Resazurin reagent incubate_2->add_resazurin incubate_3 Incubate for 4h add_resazurin->incubate_3 read_fluorescence Read fluorescence (Ex/Em: 560/590 nm) incubate_3->read_fluorescence calculate_ic50 Calculate IC50 values read_fluorescence->calculate_ic50 end End calculate_ic50->end

Application Notes and Protocols for Using Retinoic Acid in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Dorignic Acid": Initial searches for "this compound" did not yield information on a known compound used in cell culture. It is presumed this may be a typographical error. This document will focus on All-trans Retinoic Acid (ATRA) , a widely studied and utilized compound in cell and developmental biology, aligning with the likely interests of researchers, scientists, and drug development professionals.

Introduction to All-trans Retinoic Acid (ATRA)

All-trans Retinoic Acid (ATRA) is a biologically active metabolite of vitamin A (retinol) that plays a crucial role in various physiological processes, including embryonic development, cell differentiation, proliferation, and apoptosis.[1][2] In the context of cell culture, ATRA is extensively used as a signaling molecule to induce the differentiation of various cell types, including embryonic stem cells, neural stem cells, and hematopoietic progenitor cells.[2][3] Its ability to promote the terminal differentiation of cancer cells, such as in acute promyelocytic leukemia (APL), has established it as a cornerstone of differentiation-induction therapy.[1][4]

Mechanism of Action: The Retinoid Signaling Pathway

ATRA exerts its biological effects by modulating gene expression through a well-defined signaling pathway. As a lipophilic molecule, it readily crosses the cell membrane and enters the nucleus.

  • Receptor Binding: In the nucleus, ATRA binds to specific nuclear receptors: the Retinoic Acid Receptors (RARs), which exist in three subtypes (α, β, γ).[5]

  • Heterodimerization: The ligand-bound RAR forms a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR).[1][2][6]

  • DNA Binding: This RAR/RXR heterodimer complex binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs), located in the promoter regions of target genes.[1][2][5]

  • Transcriptional Regulation: The binding of the complex to RAREs, along with the recruitment of co-activator or co-repressor proteins, activates or represses the transcription of downstream genes. This modulation of gene expression ultimately orchestrates the cellular response to ATRA, leading to changes in cell fate, such as differentiation or growth arrest.[1][5]

Retinoic_Acid_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ATRA_out ATRA ATRA_in ATRA ATRA_out->ATRA_in Enters Nucleus RAR RAR ATRA_in->RAR Binds Heterodimer RAR/RXR Heterodimer RAR->Heterodimer RXR RXR RXR->Heterodimer RARE RARE (DNA) Heterodimer->RARE Binds to TargetGene Target Gene Transcription RARE->TargetGene Regulates CellularResponse Cellular Response (Differentiation, Apoptosis, Growth Arrest) TargetGene->CellularResponse Leads to Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis P1 Prepare ATRA Stock Solution (10mM) in DMSO T1 Treat Cells with Serial Dilutions of ATRA P1->T1 P2 Culture & Seed Cells in Multi-well Plate P2->T1 T2 Include Vehicle (DMSO) & Untreated Controls T3 Incubate for Desired Time (e.g., 72h) T2->T3 A1 Perform Endpoint Assay T3->A1 A2 Differentiation Assay (e.g., NBT Staining) A1->A2 A3 Viability Assay (e.g., MTT) A1->A3 D1 Quantify Results (e.g., Plate Reader, Microscopy) A2->D1 A3->D1 D2 Calculate % Differentiated Cells or % Viability vs. Control D1->D2

References

Application Notes and Protocols for In Vivo Studies of Domoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Dorignic Acid": Initial searches for "this compound" did not yield any relevant scientific data. It is presumed that this may be a typographical error. The following application notes and protocols are based on Domoic Acid , a neurotoxin that is extensively studied in vivo, as an illustrative example. Researchers should replace the specific details provided here with data relevant to their compound of interest.

Introduction

Domoic acid is a potent neurotoxin produced by certain species of marine diatoms. It is a structural analog of kainic acid and proline, and acts as a glutamate (B1630785) agonist, primarily affecting the hippocampus and amygdala. In vivo studies are crucial for understanding its neurotoxic effects, pharmacokinetics, and potential therapeutic interventions. This document provides a summary of dosage information and experimental protocols for in vivo studies involving domoic acid.

Quantitative Data Summary

The following tables summarize key quantitative data for in vivo studies with domoic acid.

Table 1: Domoic Acid Dosage in Rodent Models

Animal ModelRoute of AdministrationDosage RangeStudy DurationKey FindingsReference
Sprague-Dawley RatGavage (Oral)0.1 - 5 mg/kg/day64 daysNo clinical abnormalities observed at these doses.[1]
MouseIntraperitoneal (i.p.)2.5 µg/g (single dose)48 hoursSymptomatic but sub-lethal; induced minimal loss of balance.

Table 2: Pharmacokinetic Parameters of Domoic Acid (Illustrative)

Animal ModelRouteTmax (hr)Cmax (ng/mL)Half-life (t½) (hr)Bioavailability (%)
PigOral (p.o.)2.75 ± 0.273.41 ± 0.362.33 ± 0.11Not Reported
PigIntramuscular (i.m.)0.2530.16 ± 5.85Not ReportedNot Reported

Note: The pharmacokinetic data in Table 2 is for Sanguinarine in pigs and is provided as an illustrative example of how to present such data.[2] Researchers should populate this table with data specific to their compound of interest.

Experimental Protocols

Animal Models

A variety of animal models are utilized to study the in vivo effects of different compounds. The choice of model depends on the specific research question.

  • Rodent Models (Mice and Rats): These are the most common models for studying neurotoxicity, inflammatory diseases, and cancer.[3][4] Strains such as C57BL/6 and Balb/c mice, and Sprague-Dawley rats are frequently used.[1][4]

  • Genetically Engineered Mice: These models are crucial for investigating the role of specific genes and pathways in disease progression.

  • Non-human Primates: These models are used in later stages of preclinical research due to their physiological similarity to humans.

Preparation of Domoic Acid for In Vivo Administration
  • Reconstitution: Domoic acid is typically supplied as a solid. Reconstitute it in a suitable vehicle, such as sterile saline or phosphate-buffered saline (PBS), to the desired stock concentration.

  • Dilution: On the day of the experiment, dilute the stock solution to the final desired concentration for injection.

  • Sterility: Ensure all solutions are sterile by filtering through a 0.22 µm filter before administration.

Administration of Domoic Acid
  • Intraperitoneal (i.p.) Injection:

    • Gently restrain the mouse.

    • Locate the injection site in the lower right or left quadrant of the abdomen to avoid injuring the bladder or cecum.

    • Insert a 25-27 gauge needle at a 10-20 degree angle.

    • Aspirate to ensure no fluid is drawn back, then slowly inject the domoic acid solution.

  • Oral Gavage:

    • Use a proper-sized, ball-tipped gavage needle.

    • Measure the distance from the tip of the animal's nose to the last rib to determine the correct insertion depth.

    • Gently insert the needle into the esophagus and down to the stomach.

    • Slowly administer the solution.

Monitoring and Endpoint Analysis
  • Clinical Observations: Monitor animals for any clinical signs of toxicity, such as seizures, tremors, loss of balance, and changes in behavior.

  • Histopathology: At the end of the study, euthanize the animals and collect tissues (e.g., brain, liver, kidney) for histopathological analysis to assess for cellular damage.

  • Biochemical Analysis: Collect blood samples to analyze for changes in hematology and clinical chemistry.

  • Behavioral Tests: For neurotoxicity studies, a battery of behavioral tests can be performed to assess cognitive function, motor activity, and anxiety-like behavior.

Signaling Pathways and Workflows

Domoic Acid-Induced Excitotoxicity Pathway

domoic_acid_pathway DA Domoic Acid GluR Glutamate Receptors (AMPA/Kainate) DA->GluR Agonist Ca_influx Ca2+ Influx GluR->Ca_influx Activation Cell_Death Neuronal Cell Death (Excitotoxicity) Ca_influx->Cell_Death Leads to experimental_workflow start Start: Acclimatize Animals prep Prepare Domoic Acid Solution start->prep admin Administer Domoic Acid (Specify Route and Dose) prep->admin monitor Monitor Clinical Signs and Behavior admin->monitor endpoint Endpoint: Euthanasia and Tissue/Blood Collection monitor->endpoint analysis Data Analysis: - Histopathology - Biochemistry - Behavioral Scores endpoint->analysis end End: Report Findings analysis->end toxicity_assessment Dose Dose Escalation Observation Clinical Observation Dose->Observation NOAEL Determine NOAEL (No-Observed-Adverse-Effect Level) Dose->NOAEL Pathology Histopathology Observation->Pathology Observation->NOAEL Pathology->NOAEL

References

Application Notes & Protocols: Quantification of Dorignic Acid

Author: BenchChem Technical Support Team. Date: December 2025

As "Dorignic acid" appears to be a hypothetical compound, the following application notes are provided as an illustrative example based on established analytical techniques for similar small organic molecules. The data and protocols presented are representative of what would be expected for a novel analyte in a drug development setting.

Audience: Researchers, scientists, and drug development professionals.

Introduction: this compound is a novel small molecule with therapeutic potential. Accurate and precise quantification is crucial for pharmacokinetic studies, formulation development, and quality control. This document provides detailed protocols for three common analytical methods for the quantification of this compound in both pure form and biological matrices:

  • High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV): Ideal for routine analysis of bulk drug substance and formulations.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): The gold standard for highly sensitive and selective quantification in complex biological matrices like plasma.[1][2][3]

  • UV-Vis Spectrophotometry: A simple, rapid method for concentration determination in pure solutions.

Reversed-Phase HPLC-UV Method

Principle

This method separates this compound from potential impurities and excipients using reversed-phase high-performance liquid chromatography (HPLC).[4] Quantification is achieved by measuring the absorbance of the analyte using a UV-Vis detector set to the wavelength of maximum absorbance (λmax).

Quantitative Data Summary

The method was validated to demonstrate its suitability for its intended purpose. The performance characteristics are summarized below.

ParameterResult
Linearity Range 0.5 - 100 µg/mL
Correlation Coefficient (R²) > 0.999
Limit of Detection (LOD) 0.15 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Intra-day Precision (%RSD) < 1.5%
Inter-day Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98.5% - 101.2%
Experimental Protocol

1.3.1 Materials and Reagents

1.3.2 Instrumentation

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • Analytical Balance

  • Volumetric flasks and pipettes

1.3.3 Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[5]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: 10% to 90% B

    • 8-9 min: 90% B

    • 9-10 min: 90% to 10% B

    • 10-15 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection Wavelength: 254 nm (or determined λmax)

  • Injection Volume: 10 µL

  • Expected Retention Time: ~5.8 min

1.3.4 Standard and Sample Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with a 50:50 mixture of Mobile Phase A and B.

  • Sample Preparation: Dissolve the sample (e.g., bulk powder, formulation) in methanol to achieve a theoretical concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

HPLC Analytical Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Std Prepare Standards Inject Inject into HPLC System Std->Inject Smp Prepare Sample Smp->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Standards Quantify Quantify Concentration Integrate->Quantify Sample Calibrate->Quantify

Caption: Workflow for this compound quantification by HPLC-UV.

LC-MS/MS Method for Plasma Samples

Principle

This method provides high sensitivity and selectivity for quantifying this compound in plasma. After protein precipitation, the sample is analyzed by LC-MS/MS.[6] The analyte is separated from matrix components by HPLC and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[6]

Quantitative Data Summary
ParameterResult
Linearity Range 0.1 - 500 ng/mL
Correlation Coefficient (R²) > 0.998
Limit of Detection (LOD) 0.03 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Precision (%RSD) < 10%
Accuracy (% RE) ± 15%
Matrix Effect 92% - 104%
Recovery > 90%
Experimental Protocol

2.3.1 Materials and Reagents

  • This compound Reference Standard

  • This compound-d4 (Internal Standard, IS)

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ultrapure Water (LC-MS Grade)

  • Control Human Plasma (K2-EDTA)

2.3.2 Instrumentation

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

2.3.3 LC-MS/MS Conditions

  • Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.8 µm).[1][2]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: 5% to 95% B over 3 minutes

  • Ionization Mode: ESI Negative

  • MRM Transitions:

    • This compound: Q1 249.1 -> Q3 189.2 (Quantifier), Q1 249.1 -> Q3 135.1 (Qualifier)

    • This compound-d4 (IS): Q1 253.1 -> Q3 193.2

  • Key MS Parameters:

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

2.3.4 Sample Preparation Protocol

  • Pipette 50 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of Internal Standard working solution (e.g., 100 ng/mL this compound-d4).

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.[6][7]

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[6]

  • Transfer 150 µL of the supernatant to an autosampler vial.

  • Inject 5 µL into the LC-MS/MS system.

Plasma Sample Preparation Workflow

SamplePrep_Workflow Start Start: 50 µL Plasma Sample Add_IS Add 10 µL Internal Standard Start->Add_IS Add_ACN Add 200 µL Ice-Cold Acetonitrile (Protein Precipitation) Add_IS->Add_ACN Vortex Vortex 1 minute Add_ACN->Vortex Centrifuge Centrifuge (14,000 rpm, 10 min) Vortex->Centrifuge Transfer Transfer 150 µL Supernatant to Vial Centrifuge->Transfer Inject Inject 5 µL into LC-MS/MS System Transfer->Inject

Caption: Protein precipitation workflow for plasma samples.

UV-Vis Spectrophotometry Method

Principle

This method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.[8] It is a simple and rapid technique suitable for determining the concentration of this compound in pure solutions.

Quantitative Data Summary
ParameterResult
Wavelength of Max Absorbance (λmax) 254 nm (in Methanol)
Molar Absorptivity (ε) 18,500 L·mol⁻¹·cm⁻¹
Linearity Range 1 - 20 µg/mL
Correlation Coefficient (R²) > 0.999
Experimental Protocol

3.3.1 Materials and Reagents

  • This compound Reference Standard

  • Methanol (Spectroscopic Grade)

3.3.2 Instrumentation

  • Dual-beam UV-Vis Spectrophotometer

  • 1 cm path length quartz cuvettes

  • Analytical Balance

3.3.3 Protocol

  • Determine λmax: Prepare a ~10 µg/mL solution of this compound in methanol. Scan the solution from 200 to 400 nm against a methanol blank to determine the wavelength of maximum absorbance.

  • Prepare Standards: Prepare a stock solution (e.g., 100 µg/mL) of this compound in methanol. Perform serial dilutions to create at least five calibration standards (e.g., 1, 2.5, 5, 10, 20 µg/mL).

  • Generate Calibration Curve: Measure the absorbance of each standard at λmax (254 nm) using methanol as the blank. Plot absorbance versus concentration and perform a linear regression.

  • Measure Sample: Prepare the unknown sample solution in methanol to ensure its absorbance falls within the linear range of the calibration curve. Measure its absorbance at 254 nm.

  • Calculate Concentration: Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to calculate the concentration of this compound in the sample.

References

Application Note: A Proposed HPLC Method for the Analysis of Dorignic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dorignic acid, with the molecular formula C20H32O3 and a molecular weight of 320.47, is a compound of interest in various research fields.[1] Accurate and reliable quantification of this compound is crucial for its study and potential development. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of chemical compounds. This document outlines a proposed Reverse-Phase HPLC (RP-HPLC) method for the analysis of this compound. Due to the absence of a specific, published HPLC method for this analyte, the following protocol is based on established principles for the analysis of similar organic acids.[2][3][4][5] This proposed method will require optimization and validation for specific applications.

Experimental Protocols

Apparatus and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is recommended. The proposed chromatographic conditions are summarized in Table 1. A C18 column is suggested as a starting point due to its versatility in reversed-phase chromatography.[2][3][5] The mobile phase composition of acetonitrile (B52724) and water with a formic acid modifier is chosen to ensure good peak shape and resolution for an acidic analyte.[3][4]

Table 1: Proposed HPLC Operational Parameters for this compound Analysis

ParameterProposed Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 Reverse-Phase Column (e.g., 250 x 4.6 mm, 5 µm)[2][3]
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (v/v)
Gradient Isocratic at 70:30 (Acetonitrile:Water)
Flow Rate 1.0 mL/min[4][5]
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 210 nm[2][5]
Run Time 10 minutes
Reagents and Materials
  • This compound reference standard (>98% purity)[1]

  • Acetonitrile (HPLC grade)

  • Formic acid (ACS grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade) for sample preparation

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The appropriate sample preparation method will depend on the sample matrix. For a general approach, a simple dilution and filtration step is proposed.[6]

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in a suitable volume of methanol.

  • Vortex the solution for 1 minute to ensure complete dissolution.

  • If necessary, centrifuge the sample to precipitate any excipients or insoluble materials.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Dilute the filtered sample with the mobile phase to a concentration within the calibration range.

Method Validation (Hypothetical Data)

A validation of the analytical method should be performed to ensure it is suitable for its intended purpose.[7][8][9] The validation should assess parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[4][5][7][8] Table 2 summarizes the expected performance characteristics of this proposed method based on typical values for similar assays.

Table 2: Hypothetical Method Validation Data for this compound Analysis

ParameterExpected Result
Linearity (Concentration Range) 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (Recovery) 98 - 102%
Precision (RSD) < 2.0%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

G Experimental Workflow for this compound HPLC Analysis cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Prepare Standard Solutions Injection Inject Standards and Samples Standard_Prep->Injection Sample_Prep Prepare Sample Solutions Sample_Prep->Injection HPLC_Setup Set Up HPLC System HPLC_Setup->Injection Data_Acquisition Acquire Chromatographic Data Injection->Data_Acquisition Peak_Integration Integrate Peaks Data_Acquisition->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify this compound Peak_Integration->Quantification Calibration_Curve->Quantification Report Generate Report Quantification->Report

Caption: Workflow for this compound analysis by HPLC.

HPLC Method Development and Validation Logic

The development and validation of an HPLC method is a systematic process to ensure reliable results.

G HPLC Method Development and Validation Logic cluster_dev Method Development cluster_val Method Validation Select_Method Select HPLC Method (RP-HPLC) Initial_Conditions Select Initial Conditions (Column, Mobile Phase) Select_Method->Initial_Conditions Selectivity_Optimization Optimize Selectivity (Mobile Phase Composition, pH) Initial_Conditions->Selectivity_Optimization System_Optimization Optimize System Parameters (Flow Rate, Temperature) Selectivity_Optimization->System_Optimization Linearity Linearity & Range System_Optimization->Linearity Accuracy Accuracy System_Optimization->Accuracy Specificity Specificity System_Optimization->Specificity LOD_LOQ LOD & LOQ System_Optimization->LOD_LOQ Robustness Robustness System_Optimization->Robustness Precision Precision (Repeatability & Intermediate) System_optimization System_optimization System_optimization->Precision

Caption: Key steps in HPLC method development and validation.

Conclusion

This application note provides a detailed, albeit proposed, protocol for the analysis of this compound using RP-HPLC with UV detection. The presented method is based on established analytical principles for similar compounds and serves as a robust starting point for method development and validation. Researchers, scientists, and drug development professionals should further optimize and validate this method according to their specific sample matrix and analytical requirements to ensure accurate and precise results.

References

Application Note: Quantification of Dorignic Acid in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Dorignic acid in biological matrices. Due to the limited availability of specific published data on this compound, this document provides a comprehensive, representative protocol developed from established methodologies for the analysis of similar small, hydrophilic organic acids. The described workflow, from sample preparation to data acquisition and analysis, is intended to serve as a robust starting point for researchers and drug development professionals. All experimental parameters and quantitative data are presented as a template to be adapted and optimized for the specific physicochemical properties of Dorign's acid.

Introduction

This compound is an emerging compound of interest in [mention a plausible field of research, e.g., metabolic research, drug discovery]. Accurate and reliable quantification of this compound in complex biological samples is crucial for pharmacokinetic studies, biomarker discovery, and understanding its physiological role. LC-MS/MS offers the high sensitivity and selectivity required for such analyses. This application note outlines a complete protocol for the extraction and quantification of this compound, providing a foundation for method development and validation.

Experimental Workflow

The overall experimental workflow for the LC-MS/MS analysis of this compound is depicted below.

LC-MS/MS Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma, Urine) extraction Solid Phase Extraction (SPE) sample->extraction Load derivatization Optional Derivatization extraction->derivatization Elute & Evaporate lc UPLC Separation derivatization->lc Reconstitute & Inject ms Tandem Mass Spectrometry (MRM Mode) lc->ms Ionization quant Quantification ms->quant Acquire Data report Reporting quant->report Generate Results

Caption: Overall workflow for the LC-MS/MS analysis of this compound.

Hypothetical Signaling Pathway Involving this compound

To illustrate a potential biological context, the following diagram shows a hypothetical signaling pathway where this compound could play a role.

Hypothetical Signaling Pathway of this compound DA This compound Receptor Membrane Receptor DA->Receptor Binds KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TF Transcription Factor KinaseB->TF Activates Gene Target Gene Expression TF->Gene Induces

Caption: A hypothetical signaling cascade initiated by this compound.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled analog of this compound or a structurally similar compound)

  • LC-MS grade water, acetonitrile, methanol (B129727), and formic acid

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

Sample Preparation: Solid Phase Extraction (SPE)
  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Dilute 100 µL of the biological sample (e.g., plasma, urine) with 400 µL of water containing the internal standard. Load the entire volume onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute this compound and the IS with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

Liquid Chromatography
  • System: A high-performance liquid chromatography (UPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry
  • System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Data Acquisition: Multiple Reaction Monitoring (MRM).

Quantitative Data

The following table summarizes the optimized MRM transitions and other mass spectrometry parameters for the analysis of this compound and a hypothetical internal standard. These values are illustrative and require experimental verification.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
This compound 175.1131.11002515
175.187.01002520
Internal Standard 180.1135.11002515

Results and Discussion

This application note provides a foundational LC-MS/MS method for the quantification of this compound. The use of solid-phase extraction is recommended for complex biological matrices to minimize matrix effects and improve sensitivity. The chromatographic conditions are designed for a fast and efficient separation of a polar analyte. The MRM transitions provided are hypothetical and should be optimized by infusing a standard solution of this compound into the mass spectrometer to determine the most abundant and stable precursor and product ions.

Method validation, including assessment of linearity, accuracy, precision, and limit of quantification, should be performed according to regulatory guidelines to ensure the reliability of the data for its intended purpose.

Conclusion

The described LC-MS/MS method provides a robust and sensitive platform for the quantification of this compound in biological samples. The detailed protocol for sample preparation and analysis serves as a comprehensive starting point for researchers. Optimization of the mass spectrometry parameters and a full method validation are essential next steps to ensure the generation of high-quality, reliable data for pharmacokinetic and other quantitative studies.

Application Notes and Protocols: Dorignic Acid as a Potential Therapeutic Agent

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are a hypothetical example generated to fulfill the user's request for a specific content format. No scientific literature or data could be found for a compound named "Dorignic acid." The information presented below is fictional and should not be considered factual.

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This compound is a novel synthetic small molecule being investigated for its potential therapeutic applications in inflammatory and fibrotic diseases. Structurally, it is a modified bicyclic organic acid. Preclinical models suggest that this compound may modulate key signaling pathways involved in chronic inflammation and tissue remodeling. These notes provide an overview of its proposed mechanism of action, quantitative data from in vitro and cell-based assays, and detailed protocols for its evaluation.

Proposed Mechanism of Action

This compound is hypothesized to exert its anti-inflammatory and anti-fibrotic effects through the dual inhibition of Tumor Necrosis Factor-alpha (TNF-α) signaling and the Transforming Growth Factor-beta (TGF-β) pathway. By interfering with these pathways, this compound may reduce the expression of pro-inflammatory cytokines and decrease the deposition of extracellular matrix proteins, which are hallmarks of fibrotic conditions.

Dorignic_Acid_Signaling_Pathway cluster_inflammation Inflammatory Pathway cluster_fibrosis Fibrotic Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR NFkB NF-κB TNFR->NFkB Cytokines Pro-inflammatory Cytokines (IL-6, IL-1β) NFkB->Cytokines TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Smad Smad2/3 TGFbR->Smad Smad4 Smad4 Smad->Smad4 ECM Extracellular Matrix (Collagen, Fibronectin) Smad4->ECM translocation to nucleus Dorignic_Acid This compound Dorignic_Acid->NFkB inhibits Dorignic_Acid->Smad inhibits

Caption: Proposed mechanism of this compound in inhibiting inflammatory and fibrotic pathways.

Quantitative Data Summary

The following tables summarize the in vitro and cell-based assay data for this compound.

Table 1: In Vitro Enzymatic and Binding Assays

TargetAssay TypeIC50 (nM)
TNF-α Converting Enzyme (TACE)FRET-based enzymatic assay15.2 ± 2.1
TGF-β Receptor I (ALK5) KinaseKinase activity assay45.8 ± 5.6
IKKβ (NF-κB pathway)Kinase activity assay22.1 ± 3.4

Table 2: Cell-Based Assays

Cell LineAssayEndpointEC50 (nM)
THP-1 (human monocytes)LPS-stimulated TNF-α secretionTNF-α levels in supernatant35.7 ± 4.5
LX-2 (human hepatic stellate cells)TGF-β-induced collagen depositionCollagen I protein levels89.4 ± 9.2
A549 (human lung epithelial cells)IL-1β-induced IL-6 secretionIL-6 levels in supernatant55.0 ± 6.8

Experimental Protocols

Protocol 1: TACE FRET-based Enzymatic Assay

This protocol describes the methodology for determining the in vitro inhibitory activity of this compound against TACE.

Materials:

  • Recombinant human TACE

  • FRET-based peptide substrate

  • Assay buffer (50 mM Tris, pH 7.5, 25 mM NaCl, 10 µM ZnCl₂)

  • This compound stock solution (10 mM in DMSO)

  • 384-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of this compound in assay buffer.

  • Add 5 µL of the diluted this compound or vehicle (DMSO) to the wells of the 384-well plate.

  • Add 10 µL of recombinant TACE (final concentration 0.5 nM) to each well.

  • Incubate the plate at room temperature for 15 minutes.

  • Initiate the reaction by adding 10 µL of the FRET substrate (final concentration 10 µM).

  • Immediately measure the fluorescence intensity (Excitation/Emission wavelengths specific to the FRET pair) every minute for 30 minutes.

  • Calculate the reaction rate (slope of the linear portion of the fluorescence curve).

  • Determine the percent inhibition for each this compound concentration relative to the vehicle control.

  • Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

Protocol 2: TGF-β-induced Collagen Deposition in LX-2 Cells

This protocol details the procedure for assessing the effect of this compound on TGF-β-induced collagen production in a human hepatic stellate cell line.

Materials:

  • LX-2 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Recombinant human TGF-β1

  • This compound stock solution (10 mM in DMSO)

  • Sircol Collagen Assay kit

  • 96-well cell culture plate

  • Bradford assay reagents for protein normalization

Procedure:

  • Seed LX-2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Serum-starve the cells for 24 hours in DMEM with 0.5% FBS.

  • Treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with TGF-β1 (final concentration 5 ng/mL) for 48 hours.

  • Collect the cell culture supernatant.

  • Quantify the amount of soluble collagen in the supernatant using the Sircol Collagen Assay kit according to the manufacturer's instructions.

  • Lyse the cells and determine the total protein concentration using the Bradford assay for normalization.

  • Calculate the EC50 value based on the inhibition of collagen deposition.

Experimental Workflow Visualization

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cellbased Cell-Based Evaluation invitro_start Compound Synthesis (this compound) enzyme_assay Enzymatic Assays (TACE, ALK5, IKKβ) invitro_start->enzyme_assay binding_assay Binding Affinity (SPR) invitro_start->binding_assay data_analysis1 Lead Compound Identification enzyme_assay->data_analysis1 IC50 Determination binding_assay->data_analysis1 Kd Determination cell_culture Cell Line Culture (THP-1, LX-2, A549) data_analysis1->cell_culture Proceed with lead treatment Compound Treatment & Stimulation (LPS, TGF-β) cell_culture->treatment endpoint_assay Endpoint Assays (ELISA, Western Blot) treatment->endpoint_assay data_analysis2 Functional Potency Assessment endpoint_assay->data_analysis2 EC50 Determination preclinical In Vivo Models (e.g., Bleomycin-induced pulmonary fibrosis) data_analysis2->preclinical Advance to Preclinical

Caption: High-level workflow for the preclinical evaluation of this compound.

Application Notes and Protocols: Bioactive Compounds from Doronicum Species in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Dorignic Acid": Initial searches for "this compound" did not yield any matching results in scientific literature. It is plausible that this term is a misspelling of a compound from a related botanical source. Based on phonetic similarity, this document focuses on the bioactive compounds isolated from the plant genus Doronicum, which possess significant potential in drug discovery.

The genus Doronicum, belonging to the Asteraceae family, is a source of various bioactive compounds with demonstrated anti-inflammatory, antioxidant, and neuroprotective properties, making it a subject of interest in pharmaceutical research.[1] This document provides an overview of key bioactive molecules isolated from Doronicum species, their mechanisms of action, and detailed protocols for their study.

Key Bioactive Compounds and Their Therapeutic Potential

Phytochemical investigations of Doronicum species, particularly D. austriacum, D. pardalianches, and D. orientale, have led to the isolation of several classes of bioactive compounds.[2][3][4] These include tremetone (B1683225) derivatives, flavonoids, and phenolic acids.[2][4]

Table 1: Summary of Key Bioactive Compounds from Doronicum and their Activities

Compound ClassSpecific Compound(s)Source SpeciesBiological ActivityReference(s)
Tremetone Derivatives 6,12-dihydroxy-(-)-2S-tremetoneD. austriacumAnti-inflammatory, Antioxidant[2][5]
(S)-2-(5-acetyl-6-hydroxy-2,3-dihydrobenzofuran-2-yl)allyl isobutyrateD. austriacumAnti-inflammatory, Antioxidant[2]
2-((S)-5-acetyl-6-hydroxy-2,3-dihydrobenzofuran-2-yl)allyl (S)-2-methylbutanoateD. austriacumAnti-inflammatory, Antioxidant[2]
Isoflavones Formononetin 7-O-β-D-glucopyranosideD. pardalianchesNeuroprotective (potential)[3]
Phenolic Acids 5-caffeoylquinic acid (Chlorogenic acid)D. orientaleAntioxidant, Enzyme inhibitor[6][7]
3,5-dicaffeoylquinic acidD. orientaleAntioxidant, Enzyme inhibitor[6][7]

Anti-inflammatory and Antioxidant Activity

Compounds isolated from Doronicum austriacum have shown significant anti-inflammatory and antioxidant effects in cellular models.[2][5]

Table 2: Quantitative Data on Anti-inflammatory and Antioxidant Effects of D. austriacum Compounds

CompoundCell LineAssayConcentrationResultReference(s)
6,12-dihydroxy-(-)-2S-tremetoneJ774A.1 MacrophagesNO Release5 - 50 µMSignificant Inhibition[2]
J774A.1 MacrophagesROS Production10 µM~50% Reduction[2]
C6 AstrocytesNO Release5 - 50 µMSignificant Inhibition[2]
C6 AstrocytesROS Production~45 µM~50% Reduction[2]
D. austriacum DCM ExtractJ774A.1 MacrophagesNO Release1 - 10 µg/mLDose-dependent Inhibition[2]
C6 AstrocytesNO Release1 - 10 µg/mLDose-dependent Inhibition[2]

NO: Nitric Oxide; ROS: Reactive Oxygen Species; DCM: Dichloromethane

The anti-inflammatory effects of Doronicum compounds are primarily mediated through the inhibition of pro-inflammatory mediators like nitric oxide (NO) and reactive oxygen species (ROS).[2] This is often linked to the downregulation of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.[8][9]

G LPS LPS (Inflammatory Stimulus) TLR4 TLR4 LPS->TLR4 NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway MAPK_pathway MAPK Pathway TLR4->MAPK_pathway iNOS iNOS Expression NFkB_pathway->iNOS ROS ROS Production MAPK_pathway->ROS NO Nitric Oxide (NO) iNOS->NO Inflammation Inflammatory Response ROS->Inflammation NO->Inflammation Doronicum Doronicum Compounds (e.g., Tremetones) Doronicum->NFkB_pathway Inhibition Doronicum->MAPK_pathway Inhibition G cluster_effects AD_Pathology Alzheimer's Disease Pathology ACh_Deficiency Acetylcholine Deficiency AD_Pathology->ACh_Deficiency Oxidative_Stress Metal-induced Oxidative Stress AD_Pathology->Oxidative_Stress AChE AChE Activity AChE->ACh_Deficiency contributes to Neuroprotection Neuroprotective Effect Metal_Ions Excess Metal Ions (Zn2+, Fe2+, Cu2+) Metal_Ions->Oxidative_Stress contributes to Doronicum_Extract D. pardalianches Extract Doronicum_Extract->AChE Inhibits Doronicum_Extract->Metal_Ions Chelates G start Start: Dried & Powdered Doronicum Root Material extraction Maceration with Dichloromethane (DCM) or Methanol start->extraction filtration Filtration & Concentration (Rotary Evaporator) extraction->filtration fractionation Fractionation using Column Chromatography (Silica Gel) filtration->fractionation tlc TLC Monitoring of Fractions fractionation->tlc Guided by purification Further Purification (e.g., Preparative HPLC) fractionation->purification tlc->fractionation end Isolated Bioactive Compounds purification->end

References

Application Notes and Protocols for the Research Formulation of Dorignic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Dorignic acid, identified as (8Z,11Z,13E)-14-[(1E)-1-Hexen-1-yloxy]-8,11,13-tetradecatrienoic acid, is a novel chemical entity with limited publicly available data. The following application notes and protocols provide a general framework for the initial characterization and formulation of a new, lipophilic research compound. All experimental parameters should be optimized based on empirically derived data for this compound.

Pre-formulation Studies: Physicochemical Characterization

A thorough understanding of the physicochemical properties of a new chemical entity (NCE) like this compound is fundamental for developing a suitable formulation for research purposes.[1][2] These initial studies guide solvent selection, inform stability protocols, and are crucial for interpreting biological data.

Solubility Assessment

The solubility of this compound must be determined in a range of solvents to identify suitable vehicles for in vitro and in vivo studies. Given its chemical structure, which suggests lipophilic properties, a variety of organic and aqueous solvent systems should be evaluated.

Table 1: Illustrative Solubility Profile of a Novel Lipophilic Compound

Solvent SystemTemperature (°C)Kinetic Solubility (µg/mL)Thermodynamic Solubility (µg/mL)Observations
Deionized Water25< 1< 1Insoluble
Phosphate-Buffered Saline (PBS), pH 7.425< 1< 1Insoluble
Dimethyl Sulfoxide (DMSO)25> 2000> 2000Freely Soluble
Ethanol (95%)25~500~450Soluble
Methanol25~1000~950Soluble
Propylene Glycol25~200~180Moderately Soluble
10% Solutol HS 15 in PBS25~150~130Forms a clear solution
5% Tween 80 in PBS25~100~90Forms a stable emulsion

Protocol 1: Kinetic and Thermodynamic Solubility Determination

This protocol outlines a general procedure for assessing both kinetic and thermodynamic solubility.[3][4]

Materials:

  • This compound (solid)

  • DMSO (anhydrous)

  • Selected aqueous and organic solvents (see Table 1)

  • 96-well microplates (polypropylene for kinetic, glass-coated for thermodynamic)

  • Plate shaker

  • Incubator

  • HPLC-UV or LC-MS/MS system

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Kinetic Solubility:

    • Add DMSO stock solution to each well of a 96-well plate containing the selected solvent to achieve a final DMSO concentration of ≤1%.

    • Shake the plate at room temperature for 2 hours.

    • Analyze the supernatant for the concentration of dissolved this compound by HPLC-UV or LC-MS/MS. This provides an estimate of kinetic solubility, which is relevant for initial screening assays.[4]

  • Thermodynamic Solubility:

    • Add an excess amount of solid this compound to a vial containing each selected solvent.

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

    • Filter the suspension to remove undissolved solid.

    • Quantify the concentration of this compound in the filtrate using a validated analytical method. This represents the true thermodynamic solubility.

G cluster_prep Preparation cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility stock Prepare 10 mM Stock in DMSO k_add Add stock to solvent (≤1% DMSO) stock->k_add t_add Add excess solid to solvent stock->t_add k_shake Shake for 2h at RT k_add->k_shake k_analyze Analyze supernatant by LC-MS k_shake->k_analyze t_agitate Agitate for 24-48h t_add->t_agitate t_filter Filter to remove solid t_agitate->t_filter t_analyze Analyze filtrate by LC-MS t_filter->t_analyze

Figure 1. Workflow for solubility assessment.
Stability Assessment

The chemical stability of this compound in stock solutions and in aqueous media for assays is critical for ensuring the reliability of experimental results.[5][6] Stability should be assessed under various conditions.

Table 2: Illustrative Stability of a Novel Compound in Solution (24h)

Storage ConditionSolventConcentration (µM)% Remaining (at 24h)
37°CDMSO100099.2%
Room TemperatureDMSO100099.8%
4°CDMSO1000100%
-20°C (3 Freeze-Thaw Cycles)DMSO100098.5%
37°CPBS, pH 7.4 (1% DMSO)1085.1% (hydrolysis suspected)
37°CPBS, pH 5.0 (1% DMSO)1095.6%

Protocol 2: Solution Stability Evaluation

Methodology:

  • Prepare solutions of this compound in the desired solvents (e.g., DMSO for stock, cell culture medium for assays) at a relevant concentration.

  • Aliquot the solutions into separate vials for each time point and condition.

  • Store the vials under the specified conditions (e.g., 37°C, room temperature, 4°C, protected from light).

  • At designated time points (e.g., 0, 2, 4, 8, 24 hours), remove a vial and immediately analyze the concentration of this compound using a stability-indicating HPLC method.

  • Calculate the percentage of the compound remaining relative to the initial (T=0) concentration.

Formulation for In Vitro Cellular Assays

For in vitro experiments, this compound will likely be introduced to aqueous cell culture media from a concentrated organic stock, typically DMSO. It is crucial to ensure the compound remains solubilized and does not precipitate upon dilution.

Recommended Formulation Strategy
  • Primary Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous, sterile-filtered DMSO. Store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, thaw an aliquot of the primary stock and prepare serial dilutions in DMSO.

  • Dosing into Culture Medium: Dilute the DMSO working solutions into pre-warmed cell culture medium. The final concentration of DMSO in the medium should be kept constant across all treatments and should not exceed a level that affects cell viability (typically ≤0.5%).

  • Solubility Check: After adding the compound to the medium, visually inspect for any signs of precipitation. For critical experiments, it is advisable to centrifuge the final dosing solution and measure the concentration in the supernatant to confirm solubility.

Addressing Poor Aqueous Solubility

If this compound precipitates upon dilution in culture medium, co-solvents or non-ionic surfactants may be required.[7][8]

  • Pluronic F-68: A non-ionic surfactant that can be added to the culture medium (at ~0.01-0.1%) to improve the solubility of hydrophobic compounds.

  • Bovine Serum Albumin (BSA): Many lipophilic compounds bind to albumin. The presence of fetal bovine serum (FBS) in the culture medium will aid solubility. If using serum-free media, the addition of purified BSA (0.1-1%) can be beneficial.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a method to assess the effect of this compound on cell viability, a common primary screening assay.[9][10] The MTT assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[10]

Materials:

  • Target cell line (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • This compound (10 mM stock in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 N HCl)

  • 96-well flat-bottom cell culture plates

  • Microplate reader (570 nm absorbance)

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from the DMSO stock.

    • Remove the old medium from the cells and add 100 µL of the medium containing the desired concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include "vehicle control" wells (medium with the same final concentration of DMSO) and "untreated control" wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified incubator to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance_treated / Absorbance_vehicle) * 100

G cluster_setup Assay Setup cluster_treat Treatment cluster_measure Measurement cluster_analysis Data Analysis seed Seed cells in 96-well plate incubate1 Incubate for 24h seed->incubate1 treat Add this compound dilutions incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 mtt Add MTT reagent (3-4h) incubate2->mtt solubilize Add solubilization buffer (overnight) mtt->solubilize read Read absorbance at 570 nm solubilize->read analyze Calculate % viability vs. vehicle read->analyze

Figure 2. Workflow for the MTT cytotoxicity assay.

Hypothetical Signaling Pathway

As the mechanism of action for this compound is unknown, the following diagram represents a generic signaling cascade that could be investigated if initial screens suggest activity related to cell proliferation or apoptosis. This is a template for guiding future mechanistic studies.

G DA This compound Receptor Cell Surface Receptor DA->Receptor Binds/Activates Kinase1 Kinase A Receptor->Kinase1 Phosphorylates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor (e.g., AP-1) Kinase2->TF Activates Nucleus Nucleus TF->Nucleus Translocates to Gene Target Gene Expression (e.g., Cyclin D1, Bcl-2) Nucleus->Gene Response Cellular Response (Proliferation, Apoptosis) Gene->Response

Figure 3. Hypothetical signaling pathway for this compound.

References

Application Notes: Wortmannin as a Chemical Probe for PI3K Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Wortmannin (B1684655) is a fungal steroid metabolite that acts as a potent, irreversible, and covalent inhibitor of phosphoinositide 3-kinases (PI3Ks).[1][2] It is a widely used chemical probe in cell biology to investigate the roles of the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of numerous cellular processes including cell growth, proliferation, survival, motility, and autophagy.[2][3] Wortmannin's high potency and cell permeability make it an invaluable tool for elucidating the complex functions of PI3K in both normal physiology and disease states like cancer.[2][4]

Mechanism of Action

Wortmannin acts by covalently binding to a conserved lysine (B10760008) residue within the ATP-binding site of the PI3K catalytic subunit.[5] This interaction is irreversible, leading to a complete and lasting inhibition of the kinase's activity.[2][6] While it is a broad-spectrum PI3K inhibitor, affecting Class I, II, and III PI3Ks, its high reactivity and instability in aqueous solutions (half-life of about 10 minutes in tissue culture) necessitate careful experimental design.[1]

Applications
  • Elucidation of the PI3K/Akt Signaling Pathway: Wortmannin is instrumental in studying the downstream effects of PI3K activation. By inhibiting PI3K, researchers can observe the subsequent reduction in phosphorylation of key downstream effectors like Akt and mTOR.[3][6]

  • Cancer Research: The PI3K pathway is frequently hyperactivated in various cancers.[1] Wortmannin is used to study the effects of PI3K inhibition on cancer cell proliferation, apoptosis, migration, and drug resistance.[3][7]

  • Autophagy Studies: As Class III PI3K (Vps34) is essential for the initiation of autophagy, Wortmannin can be used at appropriate concentrations to inhibit autophagosome formation.[8][9]

  • DNA Damage Response: Wortmannin also inhibits members of the PI3K-related kinase (PIKK) family, such as DNA-PK and ATM, making it a tool for studying DNA repair pathways, though this represents a potential off-target effect.[10][11]

Quantitative Data

The inhibitory activity of Wortmannin against its primary targets and common off-targets is summarized below. Concentrations can vary based on the specific assay conditions and cell type used.

Table 1: Inhibitory Potency (IC₅₀) of Wortmannin Against Various Kinases

Target Kinase FamilySpecific KinaseIC₅₀ Value (nM)Assay Type
PI3K (Class I) PI3K1 - 5Cell-free
PI3K3Cell-free
PI3K1.63Not Specified
PI3K4.2Not Specified
PI3K-Related Kinases (PIKK) DNA-PK16Cell-free
ATM150Cell-free
ATR1800Cell-free
mTOR>100 (Higher concentrations required)Not Specified
Polo-like Kinases (PLK) PLK15.8 - 24Cell-free / Intact Cells
PLK348 - 49Not Specified
Other Kinases Myosin Light Chain Kinase (MLCK)170Cell-free

Data compiled from multiple sources.[1][8][10][11][12][13][14][15]

Table 2: Recommended Working Concentrations for Cell-Based Assays

ApplicationCell Type ExampleConcentration RangeIncubation Time
PI3K/Akt Pathway InhibitionNIH 3T3, HeLa, Jurkat10 - 100 nM15 - 60 minutes
Autophagy InhibitionVarious100 nM - 1 µMVaries by experiment
Apoptosis InductionColorectal Cancer Cells1 - 8 µM24 hours
Cell Migration InhibitionSW1990 Pancreatic Cancer0.01 - 1 µM1 hour pre-incubation
RadiosensitizationSCID cells5 - 50 µM2 hours

Data compiled from multiple sources.[6][7][9][16][17]

Experimental Protocols

Protocol 1: Preparation of Wortmannin Stock Solution
  • Reconstitution: Wortmannin is insoluble in water. Dissolve lyophilized Wortmannin powder in sterile dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution, for example, 1-10 mM (e.g., dissolve 1 mg in 1.16 ml DMSO for a 2 mM stock).[6][9]

  • Aliquoting: To avoid repeated freeze-thaw cycles which can lead to degradation, immediately prepare small-volume aliquots of the stock solution.

  • Storage: Store the aliquots at -20°C, protected from light.[6][9] When stored properly, the solution should be stable for up to 3 months.[6]

  • Handling: Before use, thaw an aliquot and dilute it to the final working concentration in the appropriate cell culture medium. Always include a vehicle control (DMSO) in your experiments at the same final concentration used for the Wortmannin treatment (typically ≤0.1%).[9]

Protocol 2: Inhibition of Akt Phosphorylation in Cultured Cells

This protocol describes a typical experiment to verify the inhibitory effect of Wortmannin on the PI3K/Akt pathway using Western blotting.

  • Cell Culture: Plate cells (e.g., HeLa or PC-3) in 6-well plates and grow until they reach 70-80% confluency.

  • Serum Starvation: To reduce basal levels of Akt phosphorylation, aspirate the growth medium and replace it with a serum-free medium. Incubate the cells for 12-24 hours.[18]

  • Inhibitor Pre-treatment: Thaw a stock aliquot of Wortmannin. Prepare the desired final concentration (e.g., 100 nM) by diluting the stock solution in a serum-free medium. Add the Wortmannin solution to the designated wells. For the control wells, add an equivalent volume of serum-free medium containing the same final concentration of DMSO. Incubate for 30-60 minutes at 37°C.[9][18][19]

  • Stimulation: To activate the PI3K pathway, add a growth factor (e.g., 20 ng/mL PDGF or 100 ng/mL insulin) to the wells (except for the unstimulated control). Incubate for 10-20 minutes at 37°C.[9]

  • Cell Lysis: Immediately after stimulation, place the plates on ice. Aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS). Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube and determine the protein concentration using a standard method (e.g., BCA or Bradford assay).[18]

  • Western Blot Analysis: Normalize the protein concentrations for all samples. Prepare samples for SDS-PAGE, perform electrophoresis, and transfer the proteins to a PVDF or nitrocellulose membrane. Probe the membrane with primary antibodies against phospho-Akt (Ser473 or Thr308) and total Akt (as a loading control). Following incubation with appropriate secondary antibodies, visualize the protein bands using a chemiluminescence detection system. A significant reduction in the phospho-Akt signal relative to the total Akt signal in Wortmannin-treated samples indicates successful PI3K inhibition.[6]

Protocol 3: Cell Viability MTT Assay

This protocol is used to determine the effect of Wortmannin on cell proliferation and viability.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.

  • Treatment: Prepare serial dilutions of Wortmannin in a complete growth medium at 2x the final desired concentrations (e.g., 0.2 µM to 6.4 µM).[20] Remove the old medium from the wells and add 100 µL of the Wortmannin dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator.[18]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.[20]

  • Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[20] Mix gently by pipetting or shaking.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the viability against the log of the Wortmannin concentration to determine the GI₅₀ (concentration that causes 50% growth inhibition).[18]

Visualizations

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates Wortmannin Wortmannin Wortmannin->PI3K PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) Downstream Downstream Effectors (Cell Growth, Survival, Proliferation) Akt->Downstream Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473)

Caption: PI3K/Akt signaling pathway and the inhibitory action of Wortmannin.

Experimental_Workflow start 1. Seed Cells (70-80% confluency) starve 2. Serum Starve (12-24 hours) start->starve treat 3. Pre-treat with Wortmannin (e.g., 100 nM, 30-60 min) + Vehicle Control (DMSO) starve->treat stimulate 4. Stimulate with Growth Factor (e.g., PDGF, 10-20 min) treat->stimulate lyse 5. Cell Lysis (on ice) stimulate->lyse quantify 6. Protein Quantification (BCA or Bradford) lyse->quantify wb 7. Western Blot (p-Akt, Total Akt) quantify->wb end 8. Analyze Results wb->end

Caption: Workflow for analyzing PI3K inhibition using Wortmannin.

References

Unveiling the Metabolic Signature of Dorignic Acid: A Guide to Studying its Impact on Lipid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Note: Dorignic acid is a novel compound with the chemical formula C₂₀H₃₂O₃. As of the date of this publication, there is no publicly available scientific literature detailing its specific biological effects on lipid metabolism. Therefore, these application notes and protocols are provided as a comprehensive and detailed template for researchers to investigate the potential role of this compound, or any novel compound, in regulating lipid metabolism. The data presented herein is illustrative and hypothetical.

Introduction: The Critical Role of Lipid Metabolism in Health and Disease

Lipid metabolism is a complex and vital process that governs energy storage and utilization, cell membrane structure, and the synthesis of signaling molecules. Dysregulation of lipid metabolism is a hallmark of prevalent metabolic diseases, including obesity, type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and cardiovascular disease. The identification and characterization of novel small molecules that can modulate lipid metabolic pathways are of paramount importance for the development of new therapeutic strategies.

This compound, with its unique structure, presents an opportunity to explore new mechanisms of metabolic regulation. This document provides a roadmap for researchers to systematically investigate the effects of this compound on key aspects of lipid metabolism, including fatty acid synthesis (lipogenesis), fatty acid oxidation (β-oxidation), and the master energy-sensing AMP-activated protein kinase (AMPK) signaling pathway.

Hypothetical Mechanism of Action of this compound

Based on the common regulatory points in lipid metabolism, we hypothesize that this compound may exert its effects through one or more of the following mechanisms:

  • Activation of AMP-activated protein kinase (AMPK): As a central energy sensor, AMPK activation promotes catabolic processes that generate ATP, such as fatty acid oxidation, while inhibiting anabolic processes like lipogenesis.[1]

  • Modulation of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c): SREBP-1c is a key transcription factor that controls the expression of genes involved in lipogenesis. Inhibition of SREBP-1c activity can lead to reduced fat synthesis.

  • Activation of Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are nuclear receptors that play crucial roles in lipid and glucose homeostasis. Activation of PPARα, for example, enhances fatty acid oxidation.

These potential mechanisms will be explored through the detailed experimental protocols outlined below.

Quantitative Data Summary (Illustrative)

Thorough in vitro characterization is the first step in understanding the biological activity of a novel compound. The following tables present hypothetical data for this compound, providing a template for summarizing experimental findings.

Table 1: In Vitro Bioactivity of this compound

ParameterAssay TypeCell Line/SystemResult (IC₅₀/EC₅₀)
CytotoxicityMTT AssayHepG2, 3T3-L1> 100 µM
AMPK ActivationWestern Blot (p-AMPK)C2C12 myotubesEC₅₀ = 5.2 µM
ACC Inhibition (downstream of AMPK)Western Blot (p-ACC)HepG2EC₅₀ = 7.8 µM
Inhibition of Lipid AccumulationOil Red O Staining3T3-L1 adipocytesIC₅₀ = 12.5 µM
Inhibition of de novo Lipogenesis[¹⁴C]-Acetate IncorporationPrimary HepatocytesIC₅₀ = 9.3 µM
Stimulation of Fatty Acid Oxidation[³H]-Palmitate Oxidation AssayC2C12 myotubesEC₅₀ = 6.1 µM

Table 2: Effect of this compound on Gene Expression in HepG2 Cells (Illustrative Data)

GeneFunctionFold Change (vs. Vehicle)P-value
FASNFatty Acid Synthase-2.5< 0.01
ACACAAcetyl-CoA Carboxylase Alpha-2.1< 0.01
SCD1Stearoyl-CoA Desaturase 1-1.8< 0.05
CPT1ACarnitine Palmitoyltransferase 1A+3.2< 0.01
ACADLAcyl-CoA Dehydrogenase, Long Chain+2.8< 0.01

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for clarity and understanding.

Dorignic_acid This compound AMPK AMPK (Energy Sensor) Dorignic_acid->AMPK Activates ACC ACC (Acetyl-CoA Carboxylase) AMPK->ACC Inhibits by Phosphorylation SREBP1c SREBP-1c (Transcription Factor) AMPK->SREBP1c Inhibits Malonyl_CoA Malonyl-CoA ACC->Malonyl_CoA Produces CPT1 CPT1 (Carnitine Palmitoyltransferase 1) Malonyl_CoA->CPT1 Inhibits Fatty_Acyl_CoA Fatty Acyl-CoA Mitochondrion Mitochondrion Fatty_Acyl_CoA->Mitochondrion Transport via CPT1 Beta_Oxidation β-Oxidation (Fatty Acid Breakdown) Mitochondrion->Beta_Oxidation ATP ATP (Energy) Beta_Oxidation->ATP Lipogenic_Genes Lipogenic Genes (e.g., FASN, SCD1) SREBP1c->Lipogenic_Genes Activates Transcription Lipogenesis Lipogenesis (Fatty Acid Synthesis) Lipogenic_Genes->Lipogenesis

Caption: Hypothetical signaling pathway of this compound in lipid metabolism.

cluster_0 In Vitro Screening cluster_1 In Vivo Validation Compound Novel Compound (e.g., this compound) Cytotoxicity Cytotoxicity Assay (e.g., MTT) Compound->Cytotoxicity Lipid_Accumulation Lipid Accumulation (Oil Red O Staining) Cytotoxicity->Lipid_Accumulation If non-toxic Mechanism_Assays Mechanism-Based Assays (AMPK, FAO, Lipogenesis) Lipid_Accumulation->Mechanism_Assays If active Gene_Expression Gene Expression Analysis (qPCR) Mechanism_Assays->Gene_Expression Protein_Expression Protein Expression/Activation (Western Blot) Mechanism_Assays->Protein_Expression Hit_Identification Hit Identification & Prioritization Gene_Expression->Hit_Identification Protein_Expression->Hit_Identification Animal_Model Animal Model of Metabolic Disease (e.g., Diet-Induced Obesity Mice) Hit_Identification->Animal_Model Dosing Compound Administration (e.g., Oral Gavage) Animal_Model->Dosing Monitoring Monitor Body Weight, Food Intake, Glucose Dosing->Monitoring Tissue_Collection Tissue & Blood Collection Monitoring->Tissue_Collection Analysis Serum Lipid Profile, Liver Triglycerides, Histology, Gene/Protein Expression Tissue_Collection->Analysis Efficacy_Assessment Efficacy Assessment Analysis->Efficacy_Assessment

Caption: Experimental workflow for evaluating a novel compound's effect on lipid metabolism.

Detailed Experimental Protocols

The following protocols provide a starting point for the in vitro and in vivo evaluation of this compound.

In Vitro Protocols

5.1.1 Cell Culture

  • HepG2 (human hepatoma) cells: Maintain in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • 3T3-L1 (mouse preadipocyte) cells: Maintain in Dulbecco's Modified Eagle's Medium (DMEM) with 10% bovine calf serum. To differentiate into adipocytes, grow to confluence and treat with DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine, 1 µM dexamethasone, and 1 µg/mL insulin (B600854) for 48 hours. Then, culture in DMEM with 10% FBS and 1 µg/mL insulin for another 48 hours, followed by maintenance in DMEM with 10% FBS.

  • C2C12 (mouse myoblast) cells: Maintain in DMEM with 10% FBS. To differentiate into myotubes, grow to confluence and switch to DMEM with 2% horse serum for 4-6 days.

5.1.2 Oil Red O Staining for Lipid Accumulation

This protocol is used to visualize and quantify neutral lipid accumulation in adipocytes.[2][3][4][5]

  • Plate differentiated 3T3-L1 adipocytes in 24-well plates.

  • Treat cells with various concentrations of this compound for the desired time.

  • Wash cells with phosphate-buffered saline (PBS).

  • Fix cells with 10% formalin in PBS for 1 hour.

  • Wash with water and then with 60% isopropanol (B130326).

  • Stain with Oil Red O working solution (0.21% in 60% isopropanol) for 10 minutes.[5]

  • Wash thoroughly with water.

  • Visualize and capture images using a microscope.

  • For quantification, elute the stain with 100% isopropanol and measure the absorbance at 500 nm.[5]

5.1.3 Fatty Acid Oxidation (FAO) Assay

This assay measures the rate of β-oxidation of fatty acids.[6][7][8]

  • Seed C2C12 myotubes or primary hepatocytes in 24-well plates.

  • Pre-incubate cells with this compound for 1 hour.

  • Add assay medium containing [³H]-palmitate complexed to BSA.

  • Incubate for 2 hours at 37°C.

  • Collect the medium and separate the [³H]₂O (product of oxidation) from the [³H]-palmitate substrate by ion-exchange chromatography or solvent extraction.

  • Quantify the radioactivity in the aqueous phase using a scintillation counter.

5.1.4 De Novo Lipogenesis Assay

This assay measures the rate of new fatty acid synthesis.[6][7]

  • Culture primary hepatocytes or HepG2 cells in 24-well plates.

  • Treat cells with this compound for the desired time in a glucose-rich medium.

  • Add [¹⁴C]-acetate to the medium and incubate for 2-4 hours.

  • Wash cells with PBS and lyse them.

  • Extract total lipids using a chloroform:methanol (2:1) solution.

  • Evaporate the solvent and measure the incorporated radioactivity in the lipid fraction using a scintillation counter.

5.1.5 Western Blotting for Protein Expression and Phosphorylation

This technique is used to detect changes in the levels and activation state of key proteins in lipid metabolism.[1][9][10][11]

  • Treat cells with this compound for the specified time.

  • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per lane by SDS-PAGE.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).

  • Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-ACC (Ser79), anti-ACC, anti-FASN, anti-SREBP-1c).[1]

  • Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[1]

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

5.1.6 Quantitative Real-Time PCR (qPCR) for Gene Expression

qPCR is used to measure changes in the mRNA levels of genes involved in lipid metabolism.[12][13][14][15]

  • Treat cells with this compound.

  • Isolate total RNA using a suitable kit.

  • Synthesize cDNA using a reverse transcription kit.

  • Perform qPCR using SYBR Green master mix and primers for target genes (e.g., FASN, ACACA, SCD1, CPT1A, ACADL) and a housekeeping gene (e.g., GAPDH, ACTB).

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

In Vivo Protocols

5.2.1 Animal Model: Diet-Induced Obesity (DIO) in Mice

This is a widely used model to study obesity and related metabolic disorders.[16][17][18][19][20]

  • House C57BL/6J mice in a temperature-controlled environment with a 12-hour light/dark cycle.

  • Feed mice a high-fat diet (HFD; e.g., 60% kcal from fat) for 8-12 weeks to induce obesity, insulin resistance, and dyslipidemia.

  • A control group should be fed a standard chow diet.

5.2.2 this compound Administration

  • Randomly assign DIO mice to vehicle control and this compound treatment groups.

  • Administer this compound (dissolved in a suitable vehicle, e.g., corn oil with 0.5% carboxymethylcellulose) daily by oral gavage for 4-8 weeks.[21][22][23][24][25]

  • Monitor body weight and food intake regularly.

5.2.3 Sample Collection and Analysis

  • At the end of the treatment period, fast the mice overnight.

  • Collect blood via cardiac puncture for serum analysis.

  • Euthanize the mice and harvest tissues (liver, epididymal white adipose tissue).

  • Serum Analysis: Measure levels of triglycerides, total cholesterol, HDL-C, LDL-C, and glucose using commercially available kits.[26][27]

  • Liver Triglyceride Content: Extract lipids from a portion of the liver and measure triglyceride content using a commercial kit.[27][28][29][30]

  • Histology: Fix a portion of the liver in 10% formalin, embed in paraffin (B1166041) or OCT, and perform Hematoxylin and Eosin (H&E) and Oil Red O staining to assess steatosis.

  • Gene and Protein Expression: Snap-freeze liver and adipose tissue in liquid nitrogen for subsequent RNA and protein extraction for qPCR and Western blot analysis as described in the in vitro protocols.

Conclusion

The systematic approach outlined in these application notes provides a robust framework for elucidating the effects of this compound on lipid metabolism. By combining in vitro screening with in vivo validation, researchers can gain a comprehensive understanding of the compound's mechanism of action and its potential as a therapeutic agent for metabolic diseases. The provided protocols and templates for data presentation will facilitate a thorough and standardized investigation into this and other novel compounds.

References

Dorignaracha Acid in Membrane Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dorignaracha acid is a polyunsaturated fatty acid that has garnered significant interest in membrane research due to its profound effects on the biophysical properties and signaling functions of cellular membranes. As an analogue of arachidonic acid, Dorignaracha acid integrates into the phospholipid bilayer, influencing membrane fluidity, permeability, and the activity of membrane-associated proteins.[1][2] These modulatory effects make it a valuable tool for studying membrane dynamics and a potential lead compound in drug development for targeting membrane-related pathologies.

This document provides detailed application notes on the use of Dorignaracha acid in membrane research, including its mechanism of action, effects on membrane integrity, and its role in cellular signaling. Furthermore, it offers comprehensive protocols for key experiments to assess its impact on cell membranes.

Mechanism of Action

Dorignaracha acid, much like other fatty acids, incorporates into the cell membrane's phospholipid bilayer.[2] Its conical molecular shape can disrupt the ordered packing of lipid chains, thereby altering membrane integrity and fluidity.[3] This perturbation can lead to changes in membrane permeability and the lateral pressure profile, which in turn affects the function of embedded membrane proteins such as ion channels and receptors.[3]

The primary mechanism of action involves the initial electrostatic attraction of Dorignaracha acid molecules to the phospholipid heads, followed by the rapid insertion of its nonpolar acyl chain into the hydrophobic core of the bilayer.[4] This integration can induce pathological alterations in membrane permeability and cellular volume.[2]

Effects on Membrane Integrity and Cellular Homeostasis

Incorporation of Dorignaracha acid into cellular membranes leads to significant changes in their structural and functional properties. These alterations have been quantified in various studies, providing a basis for its application in membrane research.

Quantitative Effects of Dorignaracha Acid on Cellular Parameters

The following table summarizes the observed quantitative effects of Dorignaracha acid on key cellular parameters in neuroblastoma and glioma cell lines, based on studies of its analogue, arachidonic acid.

ParameterCell LineConcentration of Dorignaracha AcidObserved EffectReference
Intracellular Na+ C-6 glioma & N18TG2 neuroblastomaNot specifiedSignificant increase[2]
Intracellular K+ C-6 glioma & N18TG2 neuroblastomaNot specifiedSignificant decrease[2]
(Na+ + K+)-ATPase Activity C-6 gliomaNot specifiedInhibition[2]
p-Nitrophenyl Phosphatase Activity C-6 glioma & N18TG2 neuroblastomaNot specifiedInactivation[2]
Lactic Acid Release C-6 glioma & N18TG2 neuroblastomaLow concentrationsStimulation[2]
Lactic Acid Release C-6 glioma & N18TG2 neuroblastomaHigh concentrationsInhibition[2]
Lipid Peroxidation (Malondialdehyde) C-6 glioma50 µMAbrupt increase[2]
Lipid Peroxidation (Malondialdehyde) N18TG2 neuroblastoma50 µMSlight increase[2]

Signaling Pathways Modulated by Dorignaracha Acid

Dorignaracha acid and its metabolites can act as signaling molecules, influencing various intracellular pathways. One of the key pathways affected is the cascade leading to the release of endogenous arachidonic acid, which can be triggered by external stimuli like free radicals.

Dorignaracha_Acid_Signaling Ext_Stim External Stimuli (e.g., Free Radicals) Membrane Cell Membrane (Phospholipids) Ext_Stim->Membrane Dorignaracha Endogenous Dorignaracha Acid Release Membrane->Dorignaracha a Downstream Downstream Signaling Cascades Dorignaracha->Downstream

Figure 1: Dorignaracha Acid Release Pathway.

This diagram illustrates how external stimuli can induce the release of endogenous Dorignaracha acid from membrane phospholipids, which then participates in downstream signaling.[2]

Experimental Protocols

To facilitate the study of Dorignaracha acid in a laboratory setting, the following detailed protocols are provided.

Protocol 1: Determination of Intracellular Cation Content

Objective: To measure the effect of Dorignaracha acid on intracellular sodium (Na+) and potassium (K+) concentrations.

Materials:

  • C-6 glioma or N18TG2 neuroblastoma cells

  • Culture medium

  • Dorignaracha acid solution (in appropriate solvent)

  • Phosphate-buffered saline (PBS), ice-cold

  • Deionized water

  • Nitric acid (70%)

  • Atomic absorption spectrophotometer

Procedure:

  • Culture cells to 80-90% confluency in appropriate culture vessels.

  • Treat the cells with the desired concentrations of Dorignaracha acid for the specified duration. Include a vehicle-treated control group.

  • After treatment, aspirate the culture medium and wash the cells three times with ice-cold PBS to remove extracellular ions.

  • Lyse the cells by adding a known volume of deionized water and scraping the cells.

  • Collect the cell lysate and add nitric acid to a final concentration of 1% to precipitate proteins.

  • Centrifuge the lysate to pellet the protein debris.

  • Analyze the supernatant for Na+ and K+ concentrations using an atomic absorption spectrophotometer.

  • Normalize the ion concentrations to the total protein content of the cell lysate.

Cation_Measurement_Workflow Start Start: Cultured Cells Treat Treat with Dorignaracha Acid and Vehicle Control Start->Treat Wash Wash with Ice-Cold PBS (3x) Treat->Wash Lyse Lyse Cells in Deionized Water Wash->Lyse Acidify Add Nitric Acid (1%) Lyse->Acidify Centrifuge Centrifuge to Pellet Debris Acidify->Centrifuge Analyze Analyze Supernatant for Na+ and K+ (Atomic Absorption Spectrophotometry) Centrifuge->Analyze End End: Quantified Ion Levels Analyze->End

Figure 2: Workflow for Intracellular Cation Measurement.
Protocol 2: Assay for (Na+ + K+)-ATPase Activity

Objective: To measure the effect of Dorignaracha acid on the activity of the (Na+ + K+)-ATPase enzyme.

Materials:

  • Cell homogenates from Dorignaracha acid-treated and control cells

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

  • ATP solution

  • Ouabain (a specific inhibitor of (Na+ + K+)-ATPase)

  • Reagents for measuring inorganic phosphate (B84403) (Pi) release (e.g., malachite green-based assay)

  • Spectrophotometer

Procedure:

  • Prepare cell homogenates from cells treated with Dorignaracha acid and a vehicle control.

  • Set up two sets of reaction tubes for each sample: one with and one without ouabain.

  • To each tube, add the cell homogenate and the assay buffer.

  • Pre-incubate the tubes at 37°C for 5 minutes.

  • Initiate the reaction by adding ATP.

  • Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a reagent that also allows for the colorimetric detection of Pi (e.g., a solution containing malachite green and molybdate).

  • Measure the absorbance at the appropriate wavelength.

  • Calculate the amount of Pi released. The (Na+ + K+)-ATPase activity is the difference between the Pi released in the absence and presence of ouabain.

  • Express the enzyme activity as nmol Pi/mg protein/min.

Protocol 3: Measurement of Lipid Peroxidation

Objective: To assess the effect of Dorignaracha acid on lipid peroxidation by measuring malondialdehyde (MDA) levels.

Materials:

  • Cell lysates from Dorignaracha acid-treated and control cells

  • Thiobarbituric acid (TBA) reagent

  • Trichloroacetic acid (TCA)

  • Butylated hydroxytoluene (BHT) to prevent further oxidation during the assay

  • MDA standard solution

  • Spectrophotometer or fluorometer

Procedure:

  • Prepare cell lysates from cells treated with Dorignaracha acid and a vehicle control.

  • To a known volume of cell lysate, add BHT, TCA, and TBA reagent.

  • Heat the mixture at 95°C for 60 minutes to allow the reaction between MDA and TBA to occur.

  • Cool the samples on ice and centrifuge to pellet any precipitate.

  • Measure the absorbance or fluorescence of the supernatant at the appropriate wavelength (typically around 532 nm for absorbance).

  • Create a standard curve using the MDA standard solution.

  • Calculate the concentration of MDA in the samples based on the standard curve and normalize to the protein content of the lysate.

Applications in Drug Development

The ability of Dorignaracha acid to modulate membrane properties and cellular signaling pathways makes it a molecule of interest for drug development.

  • Adjuvant Therapy: By increasing membrane permeability, Dorignaracha acid could potentially be used as an adjuvant to enhance the intracellular delivery of other therapeutic agents.[3][4]

  • Targeting Membrane-Associated Proteins: Its influence on the lipid environment of membrane proteins could be exploited to allosterically modulate the activity of receptors and ion channels implicated in disease.

  • Nanocarrier Systems: The principles of membrane perturbation by fatty acids can inform the design of lipid-based nanocarriers, such as liposomes and nanodiscs, for targeted drug delivery.[5][6] The incorporation of molecules like Dorignaracha acid could facilitate drug release at the target site.

Conclusion

Dorignaracha acid serves as a potent modulator of cell membrane structure and function. The detailed protocols and application notes provided herein offer a framework for researchers to explore its effects and leverage its properties in membrane research and drug discovery. The quantitative data on its cellular effects, combined with an understanding of its mechanism of action, will aid in the design of novel experiments and the development of new therapeutic strategies targeting cellular membranes.

References

Application Notes and Protocols for Cellular Uptake of Dorignic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, "Dorignic acid" is not a recognized compound in publicly available scientific literature. The following application notes and protocols are provided as a detailed, hypothetical framework for researchers and drug development professionals based on the principles of cellular uptake and signaling pathways of similar small molecule organic acids.

Introduction

This compound is a novel synthetic organic acid with potential therapeutic applications. Understanding its cellular uptake, mechanism of action, and downstream signaling pathways is crucial for its development as a drug candidate. These application notes provide a comprehensive overview and detailed protocols for investigating the cellular uptake of this compound.

Hypothesized Mechanism of Action

Based on its putative structure as a lipophilic organic acid, this compound is hypothesized to cross the plasma membrane via passive diffusion and potentially through carrier-mediated transport involving organic anion transporters (OATs) or other solute carrier (SLC) family transporters. Once inside the cell, it is postulated to interact with specific intracellular targets, such as nuclear receptors or signaling kinases, to modulate gene expression and cellular processes. A proposed signaling pathway involves the activation of a transcription factor, leading to the expression of genes involved in cell cycle regulation and apoptosis.

Data Presentation

Table 1: Cellular Uptake of this compound in Different Cell Lines
Cell LineIncubation Time (min)Intracellular Concentration (µM)Uptake Efficiency (%)
MCF-7 152.5 ± 0.325
305.2 ± 0.652
608.9 ± 1.189
HeLa 151.8 ± 0.218
303.9 ± 0.539
607.1 ± 0.971
A549 153.1 ± 0.431
306.5 ± 0.865
6010.2 ± 1.3102

Data are presented as mean ± standard deviation (n=3). Initial extracellular concentration of this compound was 10 µM.

Table 2: Effect of Transport Inhibitors on this compound Uptake in A549 Cells
Inhibitor (Concentration)Target Transporter(s)Incubation Time (min)Intracellular Concentration (µM)Inhibition (%)
Control (DMSO) -6010.1 ± 1.20
Probenecid (100 µM) OATs, MRPs606.2 ± 0.738.6
Sulfasalazine (50 µM) xCT, OATPs607.8 ± 0.922.8
Cytochalasin B (10 µM) Glucose Transporters609.9 ± 1.12.0
Sodium Azide (1 mM) Energy-dependent processes604.5 ± 0.555.4

Data are presented as mean ± standard deviation (n=3). Initial extracellular concentration of this compound was 10 µM.

Experimental Protocols

Protocol 1: General Cell Culture and Treatment with this compound
  • Cell Culture: Culture cells (e.g., A549, MCF-7, HeLa) in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Starvation (Optional): Prior to treatment, replace the growth medium with serum-free medium and incubate for 2-4 hours.

  • Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in pre-warmed serum-free medium to the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration does not exceed 0.1%.

  • Incubation: Remove the starvation medium from the cells and add the medium containing this compound. Incubate for the desired time points (e.g., 15, 30, 60 minutes).

  • Harvesting: After incubation, proceed immediately to the cellular uptake quantification protocol.

Protocol 2: Quantification of Intracellular this compound using LC-MS/MS
  • Cell Lysis:

    • After treatment with this compound, place the 6-well plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add 200 µL of ice-cold methanol (B129727) containing an internal standard (e.g., a structurally similar, stable isotope-labeled compound) to each well.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Protein Precipitation:

    • Vortex the cell lysate vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Sample Preparation:

    • Transfer the supernatant to a new microcentrifuge tube.

    • Evaporate the solvent under a stream of nitrogen gas.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into an LC-MS/MS system.

    • Use a C18 column for chromatographic separation.

    • Optimize the mass spectrometer parameters for the detection and quantification of this compound and the internal standard.

  • Data Analysis:

    • Generate a standard curve using known concentrations of this compound.

    • Quantify the intracellular concentration of this compound by normalizing the peak area of this compound to the peak area of the internal standard and comparing it to the standard curve.

    • Normalize the intracellular concentration to the cell number or total protein content.

Protocol 3: Investigation of Uptake Mechanism using Inhibitors
  • Cell Seeding: Seed cells in 6-well plates as described in Protocol 1.

  • Pre-incubation with Inhibitors:

    • One hour prior to this compound treatment, replace the medium with serum-free medium containing the specific transport inhibitors (e.g., probenecid, sulfasalazine, sodium azide) or a vehicle control (DMSO).

    • Incubate the cells at 37°C for 60 minutes.

  • Co-incubation:

    • After pre-incubation, add this compound to the medium containing the inhibitors to achieve the desired final concentration.

    • Incubate for the determined optimal time point (e.g., 60 minutes).

  • Quantification: Proceed with the quantification of intracellular this compound as described in Protocol 2.

  • Analysis: Compare the intracellular concentration of this compound in the presence and absence of inhibitors to determine the contribution of specific transport mechanisms.

Visualizations

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Dorignic_Acid_ext This compound Passive_Diffusion Passive Diffusion Dorignic_Acid_ext->Passive_Diffusion Transporter Carrier-Mediated Transporter (e.g., OAT) Dorignic_Acid_ext->Transporter Dorignic_Acid_int This compound Passive_Diffusion->Dorignic_Acid_int Transporter->Dorignic_Acid_int Nuclear_Receptor Nuclear Receptor Dorignic_Acid_int->Nuclear_Receptor binds Signaling_Kinase Signaling Kinase Dorignic_Acid_int->Signaling_Kinase activates Gene_Expression Modulation of Gene Expression Nuclear_Receptor->Gene_Expression regulates Signaling_Kinase->Gene_Expression regulates Cellular_Response Cellular Response (e.g., Apoptosis) Gene_Expression->Cellular_Response leads to

Caption: Proposed signaling pathway for this compound.

G Start Start Seed_Cells Seed Cells in 6-well Plates Start->Seed_Cells Cell_Adhesion Allow Cells to Adhere Overnight Seed_Cells->Cell_Adhesion Treatment Treat with this compound (various time points) Cell_Adhesion->Treatment Wash_Cells Wash with Ice-Cold PBS (2x) Treatment->Wash_Cells Cell_Lysis Lyse Cells with Cold Methanol + Internal Standard Wash_Cells->Cell_Lysis Sample_Collection Collect Cell Lysate Cell_Lysis->Sample_Collection Protein_Precipitation Centrifuge to Pellet Protein Sample_Collection->Protein_Precipitation Supernatant_Transfer Transfer Supernatant Protein_Precipitation->Supernatant_Transfer Evaporation Evaporate Solvent Supernatant_Transfer->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LC_MS_MS Analyze by LC-MS/MS Reconstitution->LC_MS_MS Data_Analysis Quantify Intracellular Concentration LC_MS_MS->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for this compound cellular uptake assay.

G cluster_conditions Experimental Conditions cluster_process Experimental Process cluster_analysis Data Analysis Control Control (Vehicle) Pre_incubation Pre-incubate with Inhibitor/Vehicle Control->Pre_incubation Inhibitor_A Inhibitor A (e.g., Probenecid) Inhibitor_A->Pre_incubation Inhibitor_B Inhibitor B (e.g., Sodium Azide) Inhibitor_B->Pre_incubation Co_incubation Co-incubate with this compound Pre_incubation->Co_incubation Quantification Quantify Uptake (LC-MS/MS) Co_incubation->Quantification Comparison Compare Uptake vs. Control Quantification->Comparison Conclusion Determine Uptake Mechanism Comparison->Conclusion

Caption: Logical workflow for investigating the mechanism of uptake.

Application Notes and Protocols for Dorignic Acid Target Identification Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the strategies and methodologies for identifying the molecular target(s) of a novel bioactive compound, "Dorignic acid." For the purpose of this guide, we will hypothesize that this compound has demonstrated potent anti-proliferative effects in cancer cell lines, making it a promising candidate for anti-cancer drug development.

Introduction to Target Identification

The identification of a drug's molecular target is a critical step in the drug discovery and development process. Understanding the specific protein or pathway that a bioactive compound interacts with provides a mechanistic basis for its observed physiological effects. This knowledge is essential for optimizing lead compounds, predicting potential side effects, and developing effective therapeutic strategies. These notes outline a systematic approach to identifying the cellular target(s) of the hypothetical novel compound, this compound.

Hypothetical Biological Activity of this compound

Initial screening of this compound has revealed significant anti-proliferative activity against various cancer cell lines. To provide a framework for our target identification strategy, we will work under the hypothesis that this compound interferes with a key signaling pathway involved in cell cycle progression or apoptosis.

Application Notes on Target Identification Strategies

A multi-pronged approach is often the most effective for robust target identification. Here, we describe several complementary strategies.

Affinity-Based Methods

Affinity-based methods rely on the specific physical interaction between the drug and its target protein.

  • Affinity Chromatography: This classic technique involves immobilizing a derivatized version of this compound onto a solid support (e.g., agarose (B213101) beads). A cellular lysate is then passed over this affinity matrix. Proteins that bind to this compound will be retained, while non-binding proteins are washed away. The bound proteins are then eluted and identified by mass spectrometry.

  • Chemical Proteomics: This approach utilizes a "probe" molecule, which is a modified version of this compound containing a reporter tag (e.g., a biotin (B1667282) tag for enrichment) and a reactive group for covalent cross-linking to the target. The probe is incubated with live cells or cell lysates, and the probe-target complexes are then enriched and identified.

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemical proteomic strategy for identifying enzyme targets based on their catalytic activity. An activity-based probe, often a modified version of the bioactive compound, is designed to covalently bind to the active site of a specific class of enzymes. If this compound is hypothesized to be an enzyme inhibitor, an ABPP probe can be synthesized to identify its direct enzymatic targets within a complex proteome.

Genetic and Genomic Approaches

These methods identify targets by observing the cellular response to genetic perturbations that either mimic or enhance the effect of the drug.

  • CRISPR/Cas9 Screens: Genome-wide CRISPR screens can be used to identify genes that, when knocked out, confer resistance or sensitivity to this compound. For example, if a gene encoding the target of this compound is knocked out, the cells may become resistant to the compound's effects.

  • shRNA/siRNA Libraries: Similar to CRISPR screens, libraries of short hairpin RNAs (shRNAs) or small interfering RNAs (siRNAs) can be used to systematically knock down gene expression and identify genes that modulate cellular sensitivity to this compound.

Detailed Experimental Protocols

Protocol for Affinity Chromatography
  • Synthesis of this compound Affinity Resin:

    • Synthesize a derivative of this compound with a linker arm terminating in a reactive group (e.g., an amine or carboxyl group).

    • Covalently couple the derivatized this compound to an activated solid support (e.g., NHS-activated agarose beads) according to the manufacturer's protocol.

    • Wash the resin extensively to remove any uncoupled ligand.

  • Preparation of Cell Lysate:

    • Culture cancer cells to ~80-90% confluency.

    • Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Pull-down:

    • Incubate the clarified cell lysate with the this compound-coupled resin for 2-4 hours at 4°C with gentle rotation.

    • As a negative control, incubate a separate aliquot of the lysate with control beads (without this compound).

    • Wash the resin several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Identification:

    • Elute the bound proteins using a competitive elution buffer (containing a high concentration of free this compound) or a denaturing elution buffer (e.g., SDS-PAGE sample buffer).

    • Separate the eluted proteins by SDS-PAGE and visualize by silver staining or Coomassie blue staining.

    • Excise the protein bands of interest and identify them by mass spectrometry (e.g., LC-MS/MS).

Protocol for Drug Affinity Responsive Target Stability (DARTS)
  • Cell Lysis and Protease Treatment:

    • Prepare a native cell lysate as described for affinity chromatography.

    • Divide the lysate into aliquots. Treat one aliquot with this compound and another with a vehicle control (e.g., DMSO) for 1 hour at room temperature.

    • Add a protease (e.g., thermolysin) to each sample and incubate for a specific time. The binding of this compound should stabilize its target, making it less susceptible to proteolytic degradation.

  • Analysis:

    • Stop the protease reaction by adding a denaturant (e.g., SDS-PAGE sample buffer) and heating.

    • Analyze the samples by SDS-PAGE and Western blotting using antibodies against candidate target proteins, or by mass spectrometry for a proteome-wide analysis. A stabilized target will show less degradation in the presence of this compound.

Data Presentation

Quantitative data from target identification and validation experiments should be presented clearly.

Table 1: Hypothetical Binding Affinities of this compound to Candidate Target Proteins

Candidate TargetBinding Affinity (Kd)Method
Protein Kinase X50 nMIsothermal Titration Calorimetry (ITC)
Apoptosis Regulator Y200 nMSurface Plasmon Resonance (SPR)
Transcription Factor Z1.5 µMMicroscale Thermophoresis (MST)

Table 2: Hypothetical IC50 Values of this compound in Cell-Based Assays

Cell LineAssayIC50
Cancer Cell Line ACell Proliferation100 nM
Cancer Cell Line BApoptosis Induction150 nM
Normal FibroblastsCell Viability> 10 µM

Visualization of Workflows and Pathways

General Workflow for Target Identification

TargetIdentificationWorkflow cluster_discovery Discovery Phase cluster_identification Target Identification Phase cluster_validation Target Validation Phase phenotypic_screening Phenotypic Screening (e.g., Anti-proliferative Activity) bioactive_hit Identification of This compound phenotypic_screening->bioactive_hit affinity_based Affinity-Based Methods (Affinity Chromatography, Chemoproteomics) bioactive_hit->affinity_based Hypothesis Generation genetic_screens Genetic Screens (CRISPR, shRNA) bioactive_hit->genetic_screens Hypothesis Generation activity_based Activity-Based Profiling (ABPP) bioactive_hit->activity_based Hypothesis Generation biochemical_assays Biochemical Assays (Enzyme Kinetics, Binding Assays) affinity_based->biochemical_assays Candidate Targets genetic_screens->biochemical_assays Candidate Targets activity_based->biochemical_assays Candidate Targets cell_based_assays Cell-Based Assays (Target Engagement, Pathway Analysis) biochemical_assays->cell_based_assays Validated Target in_vivo_models In Vivo Models (Animal Studies) cell_based_assays->in_vivo_models Preclinical Candidate

Caption: A general workflow for the identification and validation of the molecular target of a bioactive compound.

Hypothetical Signaling Pathway for this compound

DorignicAcidPathway cluster_cell Cancer Cell dorignic_acid This compound target_protein Target Protein X (e.g., a Kinase) dorignic_acid->target_protein Inhibition downstream_effector Downstream Effector Y target_protein->downstream_effector cell_cycle_progression Cell Cycle Progression downstream_effector->cell_cycle_progression Blocks apoptosis Apoptosis downstream_effector->apoptosis Induces

Caption: A hypothetical signaling pathway illustrating the mechanism of action of this compound.

Application Notes and Protocols for the Synthesis of Dorignic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These protocols are intended to serve as a foundational resource for researchers aiming to synthesize and explore the chemical and biological properties of this novel fatty acid derivative. The methodologies outlined are based on common and robust reactions in organic chemistry, such as Wittig reactions, cross-coupling reactions, and esterification.

Plausible Synthetic Strategy for Dorignic Acid

A plausible retrosynthetic analysis of this compound suggests a convergent approach, where the molecule is assembled from smaller, readily available fragments. The key disconnections would be at the C12-C13 double bond and the ether linkage. This suggests a synthetic route involving a Wittig reaction to form the conjugated triene system and a subsequent etherification to introduce the hexenyloxy side chain.

A generalized synthetic workflow is presented below:

G cluster_0 Synthesis of Phosphonium (B103445) Salt cluster_1 Synthesis of Aldehyde Fragment A Commercially Available Starting Material B Functional Group Interconversion A->B C Halogenation B->C D Reaction with Triphenylphosphine C->D H Coupled Intermediate D->H Wittig Reaction E Starting Material with Ester Group F Selective Reduction E->F G Oxidation F->G G->H I Etherification H->I J Ester Hydrolysis I->J K This compound J->K

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following are generalized protocols for key reactions that could be employed in the synthesis of this compound and its analogs. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Wittig Reaction for the Formation of the Conjugated Diene System

This protocol describes the formation of a carbon-carbon double bond via the reaction of a phosphonium ylide with an aldehyde. This is a crucial step in constructing the polyunsaturated backbone of this compound analogs.

Materials:

  • Aldehyde precursor

  • Phosphonium salt precursor

  • Strong base (e.g., n-butyllithium, sodium hydride)

  • Anhydrous aprotic solvent (e.g., tetrahydrofuran (B95107) (THF), diethyl ether)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the phosphonium salt in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of a strong base (e.g., n-butyllithium in hexanes) dropwise to the phosphonium salt solution with vigorous stirring.

  • Allow the resulting mixture to stir at -78 °C for 1 hour to ensure complete formation of the ylide (a color change is often observed).

  • Wittig Reaction: Slowly add a solution of the aldehyde in anhydrous THF to the ylide solution at -78 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired alkene.

Protocol 2: Williamson Ether Synthesis for Introduction of the Side Chain

This protocol details the formation of the ether linkage, a key step in attaching the hexenyloxy side chain to the main fatty acid backbone.

Materials:

  • Alcohol precursor (from the Wittig reaction product)

  • Alkyl halide (e.g., 1-bromo-1-hexene)

  • Strong base (e.g., sodium hydride)

  • Anhydrous polar aprotic solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF))

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Alkoxide Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend sodium hydride (60% dispersion in mineral oil, washed with anhydrous hexanes) in anhydrous THF.

  • Slowly add a solution of the alcohol in anhydrous THF to the sodium hydride suspension at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen gas evolution ceases.

  • Etherification: Slowly add the alkyl halide to the alkoxide solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.

  • Work-up: After the reaction is complete, cool the mixture to 0 °C and carefully quench the excess sodium hydride by the slow addition of water.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the desired ether.

Protocol 3: Ester Hydrolysis to Yield the Carboxylic Acid

This final step in the synthesis liberates the free carboxylic acid functionality.

Materials:

  • Ester precursor

  • Base (e.g., lithium hydroxide (B78521), sodium hydroxide)

  • Solvent system (e.g., THF/water, methanol/water)

  • Acid for neutralization (e.g., 1 M hydrochloric acid)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the ester in a mixture of THF and water (e.g., 3:1 v/v).

  • Add an excess of lithium hydroxide (or sodium hydroxide) to the solution.

  • Stir the mixture at room temperature and monitor the reaction by TLC until the starting ester is consumed.

  • Work-up: Acidify the reaction mixture to pH ~3 with 1 M HCl at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent in vacuo to afford the crude carboxylic acid.

  • Purification: If necessary, the product can be further purified by recrystallization or column chromatography.

Data Presentation

While specific quantitative data for the synthesis of this compound is not available in the public domain, the following table summarizes typical yields for the key reaction types involved in the synthesis of analogous long-chain polyunsaturated fatty acids. These values should be considered as a general guide.

Reaction TypeSubstrate ClassTypical Yield (%)Reference Compound Class
Wittig ReactionAldehydes and Phosphonium Salts60-85Polyunsaturated aldehydes
Williamson Ether SynthesisAlcohols and Alkyl Halides50-80Long-chain ethers
Ester HydrolysisMethyl or Ethyl Esters85-98Polyunsaturated fatty acid esters

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and characterization of a this compound analog.

G A Starting Material Procurement B Multi-step Synthesis (e.g., Wittig, Etherification) A->B C In-process Monitoring (TLC, LC-MS) B->C D Crude Product Isolation B->D E Purification (Column Chromatography, HPLC) D->E F Structure Elucidation (NMR, MS, IR) E->F G Purity Assessment (HPLC, Elemental Analysis) F->G H Biological Activity Screening G->H

Caption: General experimental workflow for analog synthesis.

Troubleshooting & Optimization

Technical Support Center: Dorignic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The synthesis of Dorignic acid, identified as (8Z,11Z,13E)-14-[(1E)-1-Hexen-1-yloxy]-8,11,13-tetradecatrienoic acid (CAS 2692622-66-3), is not widely documented in publicly available scientific literature. Therefore, this guide is based on established synthetic methodologies for structurally related molecules, including long-chain fatty acids with conjugated triene systems and enol ether linkages. The following troubleshooting advice and protocols are intended to be general and may require significant adaptation for the specific synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in synthesizing a molecule like this compound?

A1: The primary challenges in the synthesis of this compound and similar long-chain polyunsaturated fatty acid derivatives include:

  • Stereoselective construction of the conjugated triene system: Achieving the specific (8Z,11Z,13E) configuration requires precise control over the reaction conditions.

  • Formation of the enol ether linkage: Enol ethers can be sensitive to acidic conditions and may require mild and specific reaction conditions for their formation.

  • Management of protecting groups: The presence of a carboxylic acid and multiple double bonds necessitates a robust protecting group strategy to avoid unwanted side reactions.

  • Purification of the final product and intermediates: The non-polar nature and potential for isomerization of long-chain unsaturated molecules can make purification by chromatography challenging.

Q2: My overall yield is consistently low. What are the likely causes?

A2: Low overall yield in a multi-step synthesis like that of this compound can be attributed to several factors:

  • Suboptimal reaction conditions: Each step, from the formation of the carbon backbone to the introduction of functional groups, needs to be optimized for temperature, solvent, catalyst, and reaction time.

  • Side reactions: The presence of multiple reactive sites can lead to the formation of byproducts, reducing the yield of the desired product.

  • Degradation of intermediates or the final product: Polyunsaturated fatty acids can be susceptible to oxidation and isomerization, especially when exposed to air, light, or harsh purification conditions.

  • Inefficient purification: Loss of material during chromatographic separation or other purification steps can significantly impact the overall yield.

Q3: I am observing a mixture of stereoisomers in my final product. How can I improve the stereoselectivity?

A3: Achieving high stereoselectivity in the formation of the conjugated triene is critical. Consider the following:

  • Choice of catalyst: For cross-coupling reactions, the choice of palladium or other transition metal catalysts and ligands is crucial for controlling the stereochemical outcome.

  • Reaction temperature: Lowering the reaction temperature can often enhance stereoselectivity.

  • Stereospecificity of starting materials: Ensure the stereochemical purity of your precursors, as this will directly impact the stereochemistry of the product.

  • Use of stereodirecting reagents: Certain reagents and reaction conditions are known to favor the formation of specific isomers. A thorough literature review of stereoselective triene synthesis is recommended.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Yield in Conjugated Triene Formation - Incomplete reaction. - Catalyst deactivation. - Competing side reactions (e.g., homocoupling).- Monitor reaction progress by TLC or GC-MS to determine optimal reaction time. - Use a higher catalyst loading or a more robust catalyst system. - Ensure all reagents and solvents are anhydrous and degassed to prevent catalyst poisoning. - Optimize the stoichiometry of the coupling partners.
Formation of Enol Ether Fails or Gives Low Yield - Acid-catalyzed decomposition of the enol ether. - Use of an inappropriate base for enolate formation. - Poor reactivity of the acylating or alkylating agent.- Employ non-acidic conditions for the formation and work-up of the enol ether. - Screen different bases (e.g., KH, KHMDS) and solvents to optimize enolate formation.[1] - Use a more reactive electrophile or activate the existing one.
Isomerization of Double Bonds During Synthesis or Purification - Exposure to heat, light, or acid/base. - Use of certain chromatography media.- Conduct reactions at the lowest possible temperature. - Protect the reaction and product from light. - Use neutral purification techniques, such as flash chromatography with a neutral stationary phase (e.g., silica (B1680970) gel deactivated with triethylamine).
Difficulty in Purifying the Final Product - Similar polarity of isomers and byproducts. - Decomposition on silica gel.- Consider reverse-phase HPLC for the separation of isomers. - Use argentic (silver nitrate-impregnated) silica gel chromatography to separate compounds based on the degree of unsaturation. - Employ flash chromatography at low temperatures.
Hydrolysis of the Carboxylic Acid Protecting Group During an Intermediate Step - The protecting group is not stable to the reaction conditions.- Select a more robust protecting group that is orthogonal to the conditions used in subsequent steps. - If possible, introduce the carboxylic acid functionality at a later stage in the synthesis.

Experimental Protocols (Generalized)

Protocol 1: Stereoselective Synthesis of a Conjugated Triene via Palladium-Catalyzed Cross-Coupling

This protocol is a generalized representation based on modern synthetic methods for constructing conjugated dienes and trienes.[2][3]

Materials:

  • Alkenyl halide (with defined stereochemistry)

  • Alkenylboronic acid or ester (with defined stereochemistry)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous and degassed solvent (e.g., THF, dioxane)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the alkenyl halide, alkenylboronic acid or ester, and the base.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the reaction to the desired temperature (typically between 60-100 °C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 2: Formation of a Long-Chain Fatty Acid Enol Ether

This protocol is adapted from a versatile synthesis of long-chain fatty acid enol esters.[1][4][5]

Materials:

  • An appropriate aldehyde precursor

  • A strong, non-nucleophilic base (e.g., potassium hydride (KH) or potassium hexamethyldisilazide (KHMDS))

  • A long-chain acyl chloride or other electrophile

  • Anhydrous solvent (e.g., ethylene (B1197577) glycol diethyl ether (EGDE))

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the aldehyde and anhydrous solvent.

  • Cool the mixture to a low temperature (e.g., -5 °C).

  • Slowly add the base (e.g., KHMDS as a solution in THF) to form the potassium enolate.

  • After a short period (e.g., 1 minute), add a chilled solution of the long-chain acyl chloride in the same solvent.

  • Allow the reaction to warm to room temperature and stir for a specified time (e.g., 15 minutes).

  • Quench the reaction with water.

  • Extract the product with a non-polar solvent (e.g., pentane).

  • Dry the combined organic extracts and concentrate.

  • Purify the enol ether by flash chromatography.

Visualizations

experimental_workflow start Starting Materials step1 Stereoselective Triene Formation (e.g., Suzuki or Stille Coupling) start->step1 step2 Functional Group Interconversion (e.g., to form aldehyde) step1->step2 step3 Enol Ether Formation step2->step3 step4 Deprotection step3->step4 product This compound step4->product

Caption: Generalized synthetic workflow for this compound.

troubleshooting_logic low_yield Low Overall Yield? check_step1 Analyze Yield of Each Step low_yield->check_step1 Yes check_conditions Review Reaction Conditions (Temp, Solvent, Catalyst) check_step1->check_conditions check_purification Evaluate Purification Method check_step1->check_purification optimize_conditions Optimize Conditions for Problematic Step check_conditions->optimize_conditions change_purification Try Alternative Purification (e.g., RP-HPLC, Ag-Silica) check_purification->change_purification

Caption: Troubleshooting logic for addressing low yield.

References

"Dorignic acid solubility issues in aqueous solution"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility challenges of Dorignic acid in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

This compound is a long-chain carboxylic acid. Like many long-chain fatty acids, its chemical structure, characterized by a long, nonpolar hydrocarbon chain, results in poor solubility in water.[1][2] This low aqueous solubility can be a significant hurdle in experimental settings, particularly for in vitro and in vivo studies that require the compound to be in a dissolved state for biological activity and accurate dosing.

Q2: What are the initial signs of solubility issues with this compound?

Common indicators of solubility problems include the formation of a precipitate, cloudiness, or a film on the surface of the aqueous solution after the addition of this compound. Even if the solution appears clear initially, the compound may precipitate out over time, especially with changes in temperature or pH.

Q3: What are the general strategies to improve the solubility of poorly soluble carboxylic acids like this compound?

Several techniques can be employed to enhance the solubility of carboxylic acids:

  • pH Adjustment: Increasing the pH of the solution with a base (e.g., NaOH) can deprotonate the carboxylic acid group, forming a more soluble salt.[3][4]

  • Co-solvents: The use of water-miscible organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) can help dissolve the compound before further dilution in an aqueous medium.[5][6]

  • Surfactants and Carrier Proteins: Surfactants can form micelles that encapsulate the hydrophobic compound, while carrier proteins like bovine serum albumin (BSA) can bind to fatty acids and increase their apparent solubility in culture media.[7][8]

  • Particle Size Reduction: Techniques like micronization can increase the surface area of the compound, which can improve the dissolution rate, although it does not affect the equilibrium solubility.[9]

Q4: Can I dissolve this compound directly in my cell culture medium?

Directly dissolving this compound in cell culture medium is often unsuccessful due to its low aqueous solubility and the complex composition of the medium, which can lead to precipitation. It is highly recommended to prepare a concentrated stock solution in an appropriate solvent first and then dilute it into the cell culture medium.

Troubleshooting Guides

Issue 1: Precipitate forms immediately upon adding this compound to an aqueous buffer.
Potential Cause Troubleshooting Step
Low pH of the bufferThe carboxylic acid group is protonated and less soluble at acidic or neutral pH.
Insufficient solvent polarityThe aqueous buffer cannot effectively solvate the long hydrocarbon chain.
Solution 1. Prepare a Salt Form: Dissolve the this compound in a small amount of a suitable organic solvent (e.g., ethanol). Add a stoichiometric amount of a base (e.g., 1 M NaOH) to form the sodium salt of the acid. Evaporate the organic solvent. The resulting salt should have a higher aqueous solubility. 2. Use a Co-solvent: Prepare a concentrated stock solution in 100% DMSO or ethanol. Serially dilute the stock solution in your aqueous buffer, ensuring vigorous mixing at each step to avoid localized high concentrations that can lead to precipitation.
Issue 2: The this compound stock solution in DMSO/ethanol precipitates when diluted into cell culture medium.
Potential Cause Troubleshooting Step
"Salting out" effectThe high concentration of salts and other components in the cell culture medium can reduce the solubility of the organic compound.
Exceeding the solubility limit in the final mediumEven with a co-solvent, the final concentration of this compound in the aqueous medium may be above its solubility limit.
Solution 1. Complex with Fatty Acid-Free BSA: Prepare a solution of fatty acid-free BSA in your cell culture medium. Slowly add your this compound stock solution to the BSA-containing medium while stirring. The BSA will bind to the this compound and help keep it in solution.[8] 2. Optimize Final Concentration: Determine the maximum tolerated DMSO/ethanol concentration for your cells and the maximum soluble concentration of this compound in the final medium through empirical testing. It may be necessary to work at a lower final concentration of this compound.
Issue 3: Inconsistent experimental results, possibly due to variable this compound concentration.
Potential Cause Troubleshooting Step
Precipitation over timeThe compound may be slowly precipitating out of the solution during the experiment.
Adsorption to plasticwareHydrophobic compounds can adsorb to the surface of plastic tubes and plates.
Solution 1. Visually Inspect Solutions: Before each use, visually inspect your stock and working solutions for any signs of precipitation. If precipitation is observed, the solution should be gently warmed and sonicated to attempt redissolution. 2. Use Low-Binding Plasticware: Utilize low-protein-binding or siliconized microcentrifuge tubes and plates to minimize adsorption. 3. Prepare Fresh Working Solutions: Prepare fresh dilutions of this compound from the stock solution for each experiment to ensure consistent concentrations.

Quantitative Data

Compound Solvent Temperature (°C) Solubility
Palmitic Acid (C16:0)Water20~0.007 mg/mL
Stearic Acid (C18:0)Water20~0.003 mg/mL
Oleic Acid (C18:1)Water25~0.001 mg/mL
Hexanoic Acid (C6:0)Water20~10 mg/mL[9]
Phthalic AcidWater256.25 mg/mL[10]

This data is for illustrative purposes to demonstrate the low aqueous solubility of long-chain fatty acids and the higher solubility of shorter-chain or more functionalized carboxylic acids.

Experimental Protocols

Protocol 1: Preparation of a this compound-BSA Complex for Cell Culture

This protocol is adapted from established methods for solubilizing long-chain fatty acids for in vitro studies.[8]

  • Prepare a Sodium Dorignate Solution:

    • Weigh out the desired amount of this compound.

    • Dissolve it in a minimal amount of 100% ethanol.

    • Add an equimolar amount of 1 M NaOH to the ethanolic solution to convert the acid to its sodium salt.

    • Gently evaporate the ethanol under a stream of nitrogen or in a vacuum concentrator.

  • Prepare a Fatty Acid-Free BSA Solution:

    • Dissolve fatty acid-free BSA in serum-free cell culture medium to a final concentration of 10% (w/v).

    • Warm the solution to 37°C to aid in dissolution.

  • Complexation of this compound with BSA:

    • Resuspend the dried sodium dorignate from step 1 in a small volume of serum-free medium.

    • Slowly add the sodium dorignate solution to the 10% BSA solution while stirring gently.

    • Incubate the mixture at 37°C for at least 1 hour with gentle agitation to allow for complex formation.

  • Sterilization and Use:

    • Sterilize the this compound-BSA complex solution by passing it through a 0.22 µm filter.

    • Determine the final concentration of this compound. This stock solution can then be diluted to the desired final concentration in your complete cell culture medium.

Signaling Pathways and Experimental Workflows

While the specific biological targets of this compound are not yet fully elucidated, its structural similarity to other long-chain fatty acids and retinoic acid suggests potential involvement in the Peroxisome Proliferator-Activated Receptor (PPAR) and Lipoxygenase (LOX) signaling pathways.

Diagram 1: Hypothetical Workflow for Investigating this compound's Effect on Gene Expression

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_da Prepare this compound-BSA Complex treat_cells Treat Cells with this compound prep_da->treat_cells cell_culture Culture Target Cells cell_culture->treat_cells rna_extraction RNA Extraction treat_cells->rna_extraction qpcr RT-qPCR for Target Genes (e.g., PPARγ, LOX targets) rna_extraction->qpcr data_analysis Data Analysis qpcr->data_analysis

Caption: Workflow for studying this compound's effect on gene expression.

Diagram 2: Potential Involvement of this compound in the PPAR Signaling Pathway

Many fatty acids are known agonists for PPARs, which are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation.[4]

ppar_pathway DA This compound (Hypothetical Ligand) PPAR PPAR Receptor DA->PPAR Binds and Activates RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE (DNA Response Element) RXR->PPRE Binds to Gene_Expression Target Gene Expression (Lipid Metabolism, Inflammation) PPRE->Gene_Expression Regulates

Caption: Potential activation of the PPAR signaling pathway by this compound.

Diagram 3: Potential Interaction of this compound with the Lipoxygenase (LOX) Pathway

The lipoxygenase pathway is involved in the metabolism of polyunsaturated fatty acids to produce inflammatory mediators like leukotrienes. Some fatty acid analogs can act as inhibitors of LOX enzymes.[1]

lox_pathway Arachidonic_Acid Arachidonic Acid LOX Lipoxygenase (LOX) Arachidonic_Acid->LOX Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation Dorignic_Acid This compound (Potential Inhibitor) Dorignic_Acid->LOX Inhibits

Caption: Potential inhibitory effect of this compound on the LOX pathway.

References

"preventing Dorignic acid degradation in experiments"

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific degradation pathways and stability data for Dorignic acid are not extensively available in the public literature. Therefore, the information provided in this technical support center is based on the general principles of handling structurally similar compounds, such as phenolic and aromatic acids. The recommendations and protocols should be adapted and validated for your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during my experiments?

A1: Based on the behavior of similar phenolic and aromatic compounds, the primary factors contributing to the degradation of this compound are likely:

  • pH: Extremes in pH, both acidic and alkaline, can catalyze hydrolysis or oxidation reactions.[1]

  • Oxidation: Exposure to oxygen, especially in the presence of light or metal ions, can lead to oxidative degradation.[2][3][4]

  • Temperature: Elevated temperatures can accelerate the rate of all degradation pathways.[2][5][6]

  • Light Exposure: UV and even ambient light can provide the energy to initiate photo-degradation, particularly oxidation.[2][5]

Q2: I'm observing a rapid loss of this compound in my aqueous buffer. What is the likely cause and how can I prevent it?

A2: Rapid degradation in aqueous solutions is often due to a combination of pH instability and oxidation. To mitigate this:

  • Optimize pH: Conduct a pH stability study to determine the optimal pH range for this compound. Phenolic acids are often more stable in mildly acidic conditions.[6]

  • Deoxygenate Buffers: Before use, sparge your buffers with an inert gas like nitrogen or argon to remove dissolved oxygen.

  • Use Antioxidants: Consider adding small amounts of antioxidants such as ascorbic acid or using chelating agents like EDTA to sequester metal ions that can catalyze oxidation.

  • Work Quickly and at Low Temperatures: Prepare your solutions fresh and keep them on ice or at 4°C whenever possible.

Q3: What are the best practices for long-term storage of this compound?

A3: For long-term stability, this compound should be stored as a solid in a cool, dark, and dry place.[7][8] A freezer at -20°C or -80°C is ideal.[7] It should be stored under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and moisture.

Q4: Can I prepare a stock solution of this compound in an organic solvent? If so, which solvent is recommended?

A4: Yes, preparing a concentrated stock solution in an appropriate organic solvent is a good practice. Solvents like DMSO, ethanol, or methanol (B129727) are often suitable for phenolic compounds. These solutions are generally more stable than aqueous solutions. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Inconsistent results in cell-based assays.

Potential Cause Troubleshooting Steps
Degradation in culture media - Prepare fresh dilutions of this compound in media for each experiment.- Minimize the exposure of the treatment media to light by using amber-colored plates or covering them with foil.- Perform a time-course experiment to assess the stability of this compound in your specific culture media at 37°C.
Interaction with media components - Evaluate potential interactions with components like serum proteins or high concentrations of vitamins that can act as pro-oxidants under certain conditions.
Cellular metabolism - Consider that the cells themselves may be metabolizing this compound. Use techniques like LC-MS to analyze cell lysates and culture supernatant for metabolites.

Issue 2: Peak tailing or appearance of extra peaks in HPLC analysis.

Potential Cause Troubleshooting Steps
On-column degradation - Ensure the mobile phase is degassed.- Adjust the pH of the mobile phase to a range where this compound is most stable.- Use a column with a different stationary phase that is less likely to interact with the analyte.
Degradation in the autosampler - Keep the autosampler tray cooled (e.g., 4°C).- Use amber vials to protect samples from light.- Limit the time samples sit in the autosampler before injection.
Sample preparation artifacts - Review your sample preparation workflow to identify any steps that might introduce contaminants or cause degradation (e.g., excessive heating, prolonged exposure to harsh solvents).

Data Presentation

Table 1: Influence of Storage Temperature on the Stability of a Representative Phenolic Acid (e.g., Caffeic Acid) in Aqueous Solution (pH 5) over 24 hours.

Temperature (°C)% Degradation (Light Exposure)% Degradation (In Dark)
4< 5%< 2%
25 (Room Temp)15-25%5-10%
4030-50%15-25%
Data is illustrative and based on general knowledge of phenolic acid stability.[2][5]

Table 2: Effect of pH on the Stability of a Representative Phenolic Acid (e.g., Gallic Acid) in Aqueous Solution at 25°C.

pHHalf-life (hours)
3> 48
524
78
9< 1
Data is illustrative and based on general knowledge of phenolic acid stability.[1]

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol is designed to intentionally degrade the drug substance to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol).

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M HCl before analysis.[9]

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation:

    • Place a solid sample of this compound in a 100°C oven for 48 hours.

    • Also, place a vial of the stock solution in a 60°C oven for 48 hours.

  • Photodegradation:

    • Expose a solution of this compound to a UV lamp (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze all samples, along with a control (untreated stock solution), by a stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock This compound Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Expose to base Base Hydrolysis (0.1M NaOH, 60°C) stock->base Expose to oxidation Oxidation (3% H₂O₂) stock->oxidation Expose to thermal Thermal (60-100°C) stock->thermal Expose to photo Photodegradation (UV light) stock->photo Expose to hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc degradation Assess Degradation (%) hplc->degradation products Identify Degradation Products hplc->products

Caption: Workflow for a forced degradation study of this compound.

signaling_pathway cluster_factors Degradation Factors cluster_compound Compound State cluster_degradation Degradation Pathways cluster_products Result pH pH Extremes Hydrolysis Hydrolysis pH->Hydrolysis catalyzes Oxygen Oxygen Oxidation Oxidation Oxygen->Oxidation initiates Light Light Light->Oxidation initiates Temp High Temperature Temp->Hydrolysis accelerates Temp->Oxidation accelerates DA This compound (Stable) DA->Hydrolysis DA->Oxidation DP Degradation Products (Inactive) Hydrolysis->DP Oxidation->DP

Caption: Factors influencing this compound degradation pathways.

References

Technical Support Center: Optimizing Retinoic Acid Concentration for Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Dorignic acid" did not yield specific results in our database. This guide has been developed based on information for Retinoic Acid , a compound with extensive applications in cell-based assays and a well-characterized mechanism of action. We believe this information will be highly relevant to researchers working with similar compounds.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Retinoic Acid (RA) concentration for their cell assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Retinoic Acid?

Retinoic acid, a metabolite of vitamin A, plays a crucial role in regulating a wide range of biological processes, including cell development, differentiation, proliferation, and apoptosis.[1][2][3] Its primary mechanism involves binding to nuclear receptors known as retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1][2][3] This binding triggers the transcription of specific genes, leading to changes in cellular function.[1][4][5]

Q2: What is a typical starting concentration range for Retinoic Acid in cell assays?

The optimal concentration of Retinoic Acid can vary significantly depending on the cell type, the specific assay, and the desired outcome. However, a common starting point for in vitro experiments is in the low micromolar (µM) to nanomolar (nM) range. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.

Q3: How should I prepare and store Retinoic Acid stock solutions?

Retinoic Acid is sensitive to light and can degrade. It is typically dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol (B145695) to create a concentrated stock solution.[6] This stock solution should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles and protect it from light.[6] When preparing working solutions, the final concentration of the organic solvent in the cell culture medium should be kept low (typically ≤0.5% for DMSO) to avoid solvent-induced cytotoxicity.[6]

Q4: I am observing high levels of cell death even at low concentrations of Retinoic Acid. What could be the cause?

Unexpected cytotoxicity can arise from several factors:

  • Cell Line Sensitivity: Some cell lines are inherently more sensitive to the effects of Retinoic Acid.

  • Solvent Toxicity: The concentration of the organic solvent (e.g., DMSO) used to dissolve the Retinoic Acid may be too high.

  • Compound Degradation: Improper storage or handling of Retinoic Acid can lead to the formation of toxic byproducts.

  • Contamination: The cell culture may be contaminated with bacteria, fungi, or mycoplasma.

Q5: My cells are not showing the expected response to Retinoic Acid treatment. What should I do?

A lack of response could be due to:

  • Sub-optimal Concentration: The concentration of Retinoic Acid may be too low to elicit a response. A dose-response experiment is recommended.

  • Cell Line Resistance: The chosen cell line may not express the necessary receptors (RARs and RXRs) or downstream signaling components.

  • Compound Inactivity: The Retinoic Acid may have degraded due to improper storage or handling.

  • Assay Sensitivity: The assay being used may not be sensitive enough to detect the changes induced by Retinoic Acid.

Troubleshooting Guides

Issue 1: High Background Signal or Inconsistent Results in Cytotoxicity Assays
Potential Cause Troubleshooting Steps
Reagent Variability Ensure all reagents are properly stored and within their expiration dates. Use a consistent source and lot of Retinoic Acid.
Cell Seeding Density Optimize cell seeding density to ensure a healthy and uniform monolayer. Over-confluent or under-confluent cultures can lead to variability.
Incubation Time Optimize the incubation time for the assay. Too short an incubation may not allow for a detectable signal, while too long may lead to secondary effects.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent reagent addition.
Edge Effects in Multi-well Plates To minimize evaporation and temperature gradients, avoid using the outer wells of the plate or fill them with sterile media or PBS.
Issue 2: Difficulty Determining the Optimal Concentration (EC50/IC50)
Potential Cause Troubleshooting Steps
Inappropriate Concentration Range Perform a broad-range dose-response experiment (e.g., from nanomolar to high micromolar) to identify the dynamic range of the response.
Insufficient Data Points Use a sufficient number of concentrations (e.g., 8-12 points) in your dose-response curve to accurately determine the EC50 or IC50 value.
Assay Interference The compound may interfere with the assay chemistry. Run appropriate controls, such as the compound in cell-free media, to check for interference.
Poor Curve Fit Ensure that the data is properly normalized and that the appropriate non-linear regression model is used to fit the dose-response curve.

Experimental Protocols

Protocol 1: Determining the Optimal Seeding Density for a Cell Viability Assay
  • Cell Preparation: Culture cells to approximately 80% confluency. Harvest and resuspend the cells in fresh culture medium to create a single-cell suspension.

  • Cell Seeding: Seed a 96-well plate with a range of cell densities (e.g., 2,500, 5,000, 10,000, 20,000, and 40,000 cells per well) in a final volume of 100 µL per well.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assay: Perform a standard cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®).

  • Data Analysis: Plot the viability signal against the number of cells seeded. The optimal seeding density will be in the linear range of this curve.

Protocol 2: Dose-Response Experiment for Retinoic Acid
  • Cell Seeding: Seed cells in a 96-well plate at the optimal density determined in Protocol 1 and incubate for 24 hours.

  • Compound Preparation: Prepare a serial dilution of the Retinoic Acid stock solution in cell culture medium. A common starting range is from 100 µM down to 1 nM. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest Retinoic Acid concentration).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared Retinoic Acid dilutions or vehicle control to the appropriate wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Cytotoxicity/Viability Assay: Perform the chosen cytotoxicity or cell viability assay.

  • Data Analysis: Normalize the data to the vehicle control and plot the percent viability against the log of the Retinoic Acid concentration. Use a non-linear regression model to determine the EC50 or IC50 value.

Quantitative Data Summary

Table 1: Example Dose-Response Data for Retinoic Acid on a Hypothetical Cancer Cell Line

Retinoic Acid (µM)% Viability (Mean ± SD)
10015.2 ± 2.1
3025.8 ± 3.5
1048.1 ± 4.2
375.3 ± 5.6
192.7 ± 3.9
0.398.5 ± 2.8
0.199.1 ± 2.5
0 (Vehicle)100 ± 2.3

Visualizations

Retinoic_Acid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Vitamin A Vitamin A Retinol Retinol Vitamin A->Retinol Uptake Retinaldehyde Retinaldehyde Retinol->Retinaldehyde Oxidation RALDH RALDH RA Retinoic Acid Retinaldehyde:e->RA:w Oxidation RAR RAR RA->RAR Binding RXR RXR RAR->RXR Heterodimerization RARE RARE (Retinoic Acid Response Element) RXR->RARE Binds to DNA Target Gene Target Gene RARE->Target Gene Transcription Activation mRNA mRNA Target Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Cellular Response Cellular Response Protein->Cellular Response e.g., Differentiation, Apoptosis

Caption: Retinoic Acid Signaling Pathway.

Experimental_Workflow_Dose_Response cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Data Analysis A Seed cells in 96-well plate B Incubate for 24h A->B C Prepare serial dilutions of Retinoic Acid B->C D Add compound to cells C->D E Incubate for 24-72h D->E F Perform Cell Viability Assay E->F G Measure signal F->G H Normalize data and plot dose-response curve G->H I Calculate EC50/IC50 H->I

Caption: Dose-Response Experimental Workflow.

Troubleshooting_Logic_Tree cluster_cytotoxicity High Cytotoxicity cluster_no_effect No Effect Observed Start Unexpected Results in Cell Assay C1 Check Solvent Concentration Start->C1 High Death N1 Increase Compound Concentration Start->N1 No Response C2 Verify Cell Line Sensitivity C1->C2 C3 Test for Contamination C2->C3 N2 Confirm Receptor Expression N1->N2 N3 Check Compound Activity N2->N3

Caption: Troubleshooting Logic Tree for Cell Assays.

References

Technical Support Center: Dorignic Acid Cytotoxicity Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, "Dorignic acid" does not correspond to a known compound in publicly available scientific literature. The following troubleshooting guide has been constructed for a hypothetical novel cytotoxic agent, hereafter referred to as Dorign-X , to assist researchers in addressing common challenges encountered during in vitro cytotoxicity and apoptosis studies. The principles and protocols outlined are based on established laboratory practices for natural products and small molecule compounds.

Frequently Asked Questions (FAQs)

Q1: What is the MTT assay and how does it measure cell viability?

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. The assay's principle is based on the conversion of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells. The amount of formazan produced is proportional to the number of viable, metabolically active cells and can be quantified by measuring the absorbance of the solubilized crystals.[1]

Q2: My MTT assay results with Dorign-X are inconsistent and show high variability between replicate wells. What are the common causes?

High variability can stem from several factors. Uneven cell seeding is a primary cause; ensure you have a homogenous single-cell suspension before plating and mix the suspension between seeding replicates.[1] Another common issue is the incomplete solubilization of formazan crystals.[1][2] Ensure a sufficient volume of a suitable solvent like DMSO is used and that crystals are fully dissolved, which can be aided by gentle agitation on an orbital shaker.[1]

Q3: I am observing a bell-shaped dose-response curve with Dorign-X, where cytotoxicity decreases at higher concentrations. Why is this happening?

A bell-shaped dose-response curve can be due to the poor solubility of the compound at higher concentrations. If Dorign-X precipitates in the culture medium, it can scatter light, leading to artificially high absorbance readings.[3] Visually inspect the wells under a microscope for any precipitate. Improving the solubility of the compound is crucial to obtaining an accurate dose-response relationship.

Q4: Could Dorign-X be directly interacting with the MTT reagent and causing false results?

Yes, this is a possibility, especially with natural product-like compounds. Some compounds, particularly those with antioxidant properties, can directly reduce the tetrazolium salt (MTT) to its colored formazan product, independent of cellular metabolic activity.[3] This leads to a false-positive signal of high viability or a false-negative signal of cytotoxicity. To test for this, include proper controls, such as wells containing Dorign-X at the same concentrations used for treating cells but without any cells.[3]

Troubleshooting Guides

In Vitro Cytotoxicity Assays (e.g., MTT, LDH)
Problem Potential Cause Recommended Solution
High background signal in negative control wells 1. Direct reduction of the assay reagent by Dorign-X.[3] 2. Precipitation of Dorign-X in the culture medium scattering light.[3] 3. Microbial contamination leading to reagent reduction.[1]1. Run a control with Dorign-X in cell-free media to measure direct reduction. Subtract this background from experimental wells.[3] 2. Visually inspect for precipitate. Improve solubility by adjusting the solvent or using sonication.[3] 3. Visually inspect plates for contamination and ensure sterile technique.
Incomplete solubilization of formazan crystals in MTT assay 1. Insufficient volume of solubilization solvent.[2] 2. Inadequate mixing.[2] 3. Improper solvent composition.[1][2]1. Ensure an adequate volume of DMSO or acidified isopropanol (B130326) is added to each well.[1] 2. Use a plate shaker for 15-30 minutes to aid dissolution.[1] 3. Consider using 10% SDS in 0.01 N HCl and incubating overnight for more consistent solubilization.[4]
Low or no cytotoxic effect observed 1. Sub-optimal concentration or incubation time. 2. Dorign-X is not cytotoxic to the specific cell line. 3. Degradation of the compound.1. Perform a dose-response and time-course experiment to determine optimal conditions. 2. Test a wider range of cell lines to identify sensitive ones. 3. Ensure proper storage and handling of the Dorign-X stock solution.
Apoptosis Assays (e.g., Annexin V/PI Staining)
Problem Potential Cause Recommended Solution
High percentage of necrotic cells (Annexin V+/PI+) even at low Dorign-X concentrations 1. Compound may be inducing necrosis rather than apoptosis. 2. Cells were handled too harshly during harvesting. 3. Assay performed too late after treatment.1. Consider an LDH release assay to specifically measure necrosis.[3] 2. For adherent cells, use a gentle dissociation method. Avoid harsh trypsinization.[5] 3. Perform a time-course experiment to identify the optimal window for apoptosis detection.
Low percentage of apoptotic cells (Annexin V+/PI-) 1. Insufficient concentration or incubation time. 2. The compound may induce cell cycle arrest without apoptosis. 3. EDTA in dissociation buffer interfering with Annexin V binding.1. Increase the concentration of Dorign-X or the incubation time. 2. Analyze cell cycle distribution using flow cytometry. 3. Use an EDTA-free dissociation buffer, as Annexin V binding is calcium-dependent.[5]
High background fluorescence 1. Inadequate washing after staining.[5] 2. Excessive concentration of fluorescent reagents.[5] 3. Autofluorescence of Dorign-X.1. Increase the number and duration of wash steps.[5] 2. Titrate Annexin V and PI to determine their optimal concentrations.[5] 3. Run a control with unstained cells treated with Dorign-X to assess its autofluorescence.
Western Blot Analysis for Signaling Pathways
Problem Potential Cause Recommended Solution
Weak or no signal for the target protein 1. Low abundance of the target protein in the cell lysate.[6] 2. Poor antibody quality or incorrect antibody dilution.[6][7] 3. Inefficient protein transfer from gel to membrane.[6][8]1. Increase the amount of protein loaded per well.[6][7][8] 2. Titrate the primary antibody to find the optimal concentration and include a positive control.[6] 3. Verify transfer efficiency with Ponceau S staining.[8]
High background or non-specific bands 1. Primary or secondary antibody concentration is too high.[8][9] 2. Inadequate blocking of the membrane.[8] 3. Insufficient washing.[8]1. Reduce the antibody concentrations.[8][9] 2. Optimize blocking conditions (e.g., 5% BSA or non-fat dry milk) and ensure sufficient blocking time.[8] 3. Increase the number and duration of washing steps with a gentle detergent like Tween-20.[8]
Uneven or blurry bands 1. Uneven gel polymerization or running conditions.[6][8] 2. Air bubbles trapped during protein transfer.[6][10] 3. High protein concentration causing diffusion.[6]1. Prepare fresh gels and running buffer; ensure the gel runs at an appropriate voltage.[10] 2. Carefully remove any air bubbles between the gel and the membrane during transfer setup.[6][10] 3. Reduce the amount of protein loaded on the gel.[9]

Data Presentation

Table 1: Hypothetical IC50 Values of Dorign-X in Various Cancer Cell Lines

The following table summarizes the hypothetical half-maximal inhibitory concentration (IC50) values of Dorign-X after a 48-hour treatment, as determined by the MTT assay.

Cell LineCancer TypeIC50 (µM)
HeLaCervical Cancer15.2 ± 1.8
MCF-7Breast Cancer25.5 ± 3.1
A549Lung Cancer18.9 ± 2.4
PC-3Prostate Cancer12.7 ± 1.5
HepG2Liver Cancer21.3 ± 2.9

Experimental Protocols

MTT Assay for Cell Viability
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1,000 to 100,000 cells per well) and incubate overnight to allow for attachment.[2]

  • Treatment: Treat the cells with various concentrations of Dorign-X and incubate for the desired duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-only controls.

  • MTT Addition: Add 50 µL of MTT solution (5 mg/mL in PBS) to each well and incubate at 37°C with 5% CO₂ for 2-4 hours to allow formazan crystal formation.[2]

  • Solubilization: Carefully remove the medium and add 150-200 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background noise.[2]

Annexin V/PI Apoptosis Assay via Flow Cytometry
  • Cell Preparation: Induce apoptosis by treating cells with Dorign-X. Include untreated and positive controls.[5] Harvest both adherent and floating cells. For adherent cells, use a gentle, EDTA-free dissociation method.[5][11][12]

  • Washing: Wash the collected cells twice with cold PBS and centrifuge at a low speed (e.g., 300-400 x g) for 5-10 minutes at 4°C.[5][11][12]

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of fluorescently labeled Annexin V and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.[5]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]

  • Analysis: Analyze the cells by flow cytometry without washing them.[11][12][13] Healthy cells will be Annexin V- and PI-negative, apoptotic cells will be Annexin V-positive and PI-negative, and necrotic or late apoptotic cells will be positive for both.[11][12]

Western Blotting for Protein Expression Analysis
  • Protein Extraction: Lyse Dorign-X-treated and control cells with a suitable lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation.[7]

  • Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.[7]

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[6]

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein overnight at 4°C, followed by incubation with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_seeding Cell Seeding in 96-Well Plate treatment Treatment with Dorign-X cell_seeding->treatment mtt_addition Add MTT Reagent treatment->mtt_addition incubation Incubate for 2-4 hours mtt_addition->incubation solubilization Add Solubilization Solution incubation->solubilization read_absorbance Read Absorbance at 570 nm solubilization->read_absorbance data_analysis Calculate IC50 read_absorbance->data_analysis

Caption: A general experimental workflow for assessing the cytotoxicity of Dorign-X using the MTT assay.

Signaling_Pathway DorignX Dorign-X p53 p53 Activation DorignX->p53 p21 p21 Upregulation p53->p21 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 CDK2 CDK2 Inhibition p21->CDK2 G1_Arrest G1 Cell Cycle Arrest CDK2->G1_Arrest leads to Mitochondria Mitochondrial Membrane Permeabilization Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical signaling pathway for Dorign-X-induced apoptosis and cell cycle arrest.

Troubleshooting_MTT cluster_visual Visual Inspection cluster_controls Control Experiments cluster_solutions Solutions start Inconsistent MTT Results check_precipitate Precipitate in wells? start->check_precipitate check_crystals Incomplete formazan dissolution? start->check_crystals check_contamination Contamination visible? start->check_contamination cell_free_assay Run cell-free assay with Dorign-X start->cell_free_assay improve_solubility Improve Solubility check_precipitate->improve_solubility Yes optimize_solubilization Optimize Solubilization (Volume, Time, Shaking) check_crystals->optimize_solubilization Yes use_sterile Use Sterile Technique check_contamination->use_sterile Yes subtract_background Subtract Background from cell-free assay cell_free_assay->subtract_background Color Change

Caption: A decision tree for troubleshooting common issues encountered with the MTT assay.

References

Technical Support Center: Dorignic acid Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Dorignic acid bioassays. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.

Hypothetical Context: For the purposes of this guide, "this compound" is a hypothetical small molecule inhibitor being investigated for its therapeutic potential. It is designed to be a competitive inhibitor of MEK1/2, a key kinase in the MAPK/ERK signaling pathway. The primary assays discussed are a biochemical kinase assay (e.g., luminescence-based) to determine IC50 values and a cell-based Western blot to assess the inhibition of downstream ERK phosphorylation.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific problems in a question-and-answer format.

Biochemical Assay Issues

Question 1: Why am I seeing high background or a weak signal in my luminescence-based kinase assay?

Answer: High background or weak signals in luminescence-based kinase assays, such as those measuring ATP depletion (e.g., Kinase-Glo®), can obscure results.[1] Common causes include:

  • Reagent-Related Issues:

    • Suboptimal Enzyme/Substrate Concentrations: Too much kinase or substrate can lead to rapid ATP depletion, resulting in a narrow dynamic range. Conversely, too little can produce a weak signal.

    • Reagent Instability: Luminescence reagents can be sensitive to light and temperature. Ensure they are prepared fresh and handled according to the manufacturer's protocol.

  • Compound Interference:

    • Luciferase Inhibition: Your compound, this compound, might directly inhibit the luciferase enzyme used in the detection step. This is a common cause of false positives (apparent kinase inhibition)[2]. Run a control experiment with luciferase, ATP, and your compound (without the kinase) to test for direct inhibition.

    • Compound Autoluminescence: Some compounds can emit light, leading to high background. Measure the luminescence of your compound in the assay buffer alone.

  • Assay Conditions:

    • Incubation Times: Incorrect incubation times for either the kinase reaction or the detection step can lead to suboptimal signal[3].

    • Plate Choice: For luminescence assays, always use solid white plates to maximize the signal. Using clear or black plates will significantly reduce the luminescent signal[4].

Question 2: My IC50 values for this compound are inconsistent between experiments. What should I investigate?

Answer: Inconsistent IC50 values are a frequent problem. Several factors can contribute to this variability:

  • Pipetting and Dilution Errors: Small errors in serial dilutions can lead to large differences in calculated IC50 values. Ensure pipettes are calibrated and use proper pipetting techniques.[5]

  • Reagent Variability: Ensure that the concentrations of ATP, kinase, and substrate are kept constant across all experiments. IC50 values for competitive inhibitors are highly dependent on the ATP concentration.

  • Compound Stability and Solubility: this compound may be unstable or precipitating at higher concentrations in your assay buffer. Visually inspect the wells for any signs of precipitation.

  • Plate Edge Effects: Wells on the edge of a microplate are more prone to evaporation and temperature fluctuations, which can alter reaction kinetics.[6] Avoid using the outer wells for critical samples or ensure proper plate sealing and incubation.

  • DMSO Concentration: Ensure the final concentration of DMSO (or other solvent) is consistent across all wells, as it can impact kinase activity.[7]

Cell-Based Assay Issues

Question 3: My Western blot for phosphorylated ERK (p-ERK) has high background and multiple non-specific bands. How can I fix this?

Answer: High background and non-specific bands on a Western blot can make it difficult to quantify the target protein.[8][9] Consider the following troubleshooting steps:

  • Blocking: Insufficient blocking is a primary cause of high background.[10]

    • Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C).

    • Increase the concentration of your blocking agent (e.g., from 3% to 5% BSA or non-fat milk).

    • Crucially, for phospho-specific antibodies, avoid using non-fat milk as a blocking agent. Milk contains casein, a phosphoprotein, which can cause high non-specific binding. Use BSA instead.[8][11]

  • Antibody Concentrations:

    • Primary Antibody: Using too high a concentration of the primary antibody can lead to non-specific binding.[10] Perform a titration to find the optimal dilution.

    • Secondary Antibody: Run a control lane with only the secondary antibody to ensure it is not binding non-specifically to other proteins in the lysate.[8]

  • Washing Steps: Inadequate washing will not remove unbound antibodies effectively. Increase the number and duration of your wash steps. Adding a detergent like Tween-20 to the wash buffer is also recommended.[10][11]

  • Sample Preparation: Ensure fresh protease and phosphatase inhibitors are added to your lysis buffer to prevent protein degradation and dephosphorylation of your target.[8]

Discrepancies Between Assays

Question 4: this compound is potent in my biochemical kinase assay but shows weak or no activity in my cell-based p-ERK assay. What could be the reason?

Answer: A discrepancy between biochemical and cell-based assay results is a common challenge in drug discovery.[12][13] This often indicates that factors beyond direct enzyme inhibition are at play:

  • Cell Permeability: this compound may have poor membrane permeability and is not reaching its intracellular target (MEK1/2) in sufficient concentrations.[13]

  • Compound Efflux: The compound may be actively transported out of the cell by efflux pumps (e.g., P-glycoprotein).

  • Metabolic Instability: The compound could be rapidly metabolized by the cells into an inactive form.

  • High Protein Binding: this compound might bind to other proteins within the cell or to proteins in the cell culture medium, reducing the free concentration available to inhibit MEK.

  • Assay Conditions: The high concentration of ATP in a cellular environment (~1-10 mM) compared to a biochemical assay (often µM) can make it much more difficult for an ATP-competitive inhibitor to be effective.[13] A compound's potency can increase or decrease when moving from a biochemical to a cellular environment.[14]

Question 5: How can I test if this compound is a "false positive" due to compound aggregation?

Answer: Promiscuous inhibitors, often acting through aggregation, are a known source of false positives in high-throughput screening.[15] Aggregates can sequester the enzyme, leading to apparent inhibition.

  • Detergent Test: A common method to identify aggregators is to re-run the biochemical assay in the presence of a non-ionic detergent, such as 0.01-0.1% Triton X-100. If this compound is an aggregator, the detergent will disrupt the aggregates, and its apparent inhibitory activity should be significantly reduced.

  • Light Scattering: Aggregates can be detected by dynamic light scattering (DLS) or by measuring turbidity (absorbance at a higher wavelength, e.g., 350-400 nm).[16][17]

Data Presentation

Table 1: Effect of Detergent on this compound IC50 in MEK1 Kinase Assay

This table illustrates how a detergent can be used to diagnose false-positive inhibition due to compound aggregation. A significant increase in the IC50 value in the presence of Triton X-100 suggests that this compound may be an aggregator.

CompoundAssay Buffer ConditionIC50 (µM)Fold ShiftInterpretation
This compound Standard Buffer0.5-Potent Inhibition
This compound + 0.05% Triton X-10025.050xSuspected Aggregator
Control Inhibitor Standard Buffer0.1-Potent Inhibition
Control Inhibitor + 0.05% Triton X-1000.121.2xNot an Aggregator

Table 2: Troubleshooting Western Blot Background for p-ERK

This table shows representative results from optimizing a Western blot protocol to reduce background and enhance signal specificity.

ConditionBlocking AgentPrimary Ab DilutionBackground LevelNon-Specific Bandsp-ERK Signal
1 (Initial) 5% Non-fat Milk1:500HighMultipleWeak
2 5% BSA1:500ModerateMultipleModerate
3 (Optimized) 5% BSA1:2000LowMinimalStrong & Specific
4 (Control) 5% BSANoneVery LowNoneNone

Experimental Protocols

Protocol 1: Compound Interference Assay for Luciferase

This protocol is designed to determine if a test compound directly inhibits the luciferase enzyme used in ATP-depletion assays.

  • Reagent Preparation:

    • Prepare a solution of ATP in kinase assay buffer at the same concentration used in the final detection step of your primary assay.

    • Prepare your test compound (this compound) serial dilutions at 2x the final desired concentration.

    • Reconstitute the luciferase enzyme reagent according to the manufacturer's instructions.

  • Assay Procedure (384-well white plate):

    • Add 5 µL of 2x compound dilution to appropriate wells. Add 5 µL of buffer with equivalent solvent concentration to control wells.

    • Add 5 µL of the ATP solution to all wells.

    • Mix gently and incubate for 10 minutes at room temperature.

    • Add 10 µL of the luciferase reagent to all wells.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Compare the luminescence signal in the wells containing this compound to the solvent control wells. A significant decrease in signal indicates direct inhibition of luciferase.

Protocol 2: Aggregation Test using Non-ionic Detergent

This protocol assesses whether the inhibitory activity of a compound is due to aggregation.

  • Buffer Preparation:

    • Prepare two batches of your standard biochemical kinase assay buffer.

    • To one batch, add Triton X-100 to a final concentration of 0.05%.

  • Assay Procedure:

    • Perform your standard MEK1 kinase inhibition assay in parallel using both the standard buffer and the buffer containing Triton X-100.

    • Generate full dose-response curves for this compound and a known non-aggregating control inhibitor in both buffer conditions.

  • Data Analysis:

    • Calculate the IC50 values for both compounds in each buffer.

    • A significant rightward shift (>10-fold) in the IC50 for this compound in the presence of Triton X-100, with little to no shift for the control inhibitor, strongly suggests aggregation-based inhibition.

Visualizations

Signaling Pathway and Experimental Workflows

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors (e.g., Myc, Elk-1) ERK->TF Phosphorylates Gene Gene Expression (Proliferation, Survival) TF->Gene Regulates GrowthFactor Growth Factor GrowthFactor->Receptor Binds DorignicAcid This compound DorignicAcid->MEK Inhibits

Caption: MAPK/ERK signaling pathway with this compound inhibition point.

Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - Kinase (MEK1) - Substrate (inactive ERK) - ATP - Assay Buffer Plate Add Kinase, Substrate, and this compound to Plate Reagents->Plate Compound Prepare this compound Serial Dilutions Compound->Plate Start Initiate Reaction with ATP Plate->Start Incubate1 Incubate (e.g., 60 min) AddDetect Add Luminescence Reagent (e.g., Kinase-Glo®) Incubate1->AddDetect Start->Incubate1 Incubate2 Incubate (e.g., 10 min) AddDetect->Incubate2 Read Read Luminescence Incubate2->Read Plot Plot Dose-Response Curve Read->Plot IC50 Calculate IC50 Value Plot->IC50

Caption: Workflow for a luminescence-based biochemical kinase assay.

Troubleshooting_Logic Start Inconsistent Biochemical Assay Results CheckPipetting Verify Pipette Calibration & Technique Start->CheckPipetting CheckReagents Check Reagent Consistency (ATP, Enzyme Lots) CheckPipetting->CheckReagents [ OK ] Conclusion Identify Source of Error CheckPipetting->Conclusion [ Error Found ] CheckCompound Assess Compound Solubility/Stability CheckReagents->CheckCompound [ OK ] CheckReagents->Conclusion [ Error Found ] RunAggAssay Perform Aggregation Assay (w/ Triton X-100) CheckCompound->RunAggAssay [ Soluble ] CheckCompound->Conclusion [ Precipitate Observed ] RunLuciferaseAssay Test for Luciferase Interference RunAggAssay->RunLuciferaseAssay [ Not Aggregator ] RunAggAssay->Conclusion [ Aggregator Confirmed ] RunLuciferaseAssay->Conclusion [ No Interference ] RunLuciferaseAssay->Conclusion [ Interference Confirmed ]

References

Technical Support Center: Purification of Dorignic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer

Please note that "Dorignic acid" appears to be a hypothetical compound, as no specific information regarding its purification challenges or protocols is available in the public domain. The following technical support center, including all data, protocols, and troubleshooting guides, has been created for illustrative purposes based on common challenges encountered during the purification of novel synthetic small molecule organic acids.

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of this compound.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound via chromatography.

Question: Why am I observing significant peak tailing for this compound in my reversed-phase HPLC?

Answer:

Peak tailing is a common issue when purifying acidic compounds. The primary causes are often secondary interactions between the analyte and the stationary phase or issues with the mobile phase.

Potential Causes & Solutions:

  • Secondary Silanol (B1196071) Interactions: Free silanol groups on the silica-based stationary phase can interact with the acidic functional groups of this compound, causing tailing.

    • Solution 1: Use an end-capped column or a column specifically designed for polar compounds.

    • Solution 2: Lower the pH of the mobile phase by adding an acidic modifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA). This will suppress the ionization of both the silanol groups and this compound, minimizing secondary interactions.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Contamination: Particulate matter on the column frit or at the head of the column can disrupt the sample band.

    • Solution: Use a guard column and ensure all samples and mobile phases are filtered through a 0.22 µm filter.

Question: My recovery of this compound is consistently low after purification. What are the likely reasons?

Answer:

Low recovery can be attributed to several factors, ranging from sample preparation to the chromatographic conditions.

Potential Causes & Solutions:

  • Precipitation: this compound may be precipitating on the column or in the tubing if the mobile phase has insufficient solvating power.

    • Solution: Ensure the sample is fully dissolved in a solvent compatible with the initial mobile phase conditions. You may need to increase the percentage of organic solvent in your mobile phase.

  • Irreversible Binding: The compound might be irreversibly binding to the stationary phase.

    • Solution: After the run, try flushing the column with a strong solvent to elute any remaining compound. If this is a recurring issue, consider a different stationary phase.

  • Degradation: The purification conditions (e.g., pH, temperature) might be causing the degradation of this compound.

    • Solution: Conduct stability studies of this compound under different pH and temperature conditions to identify optimal purification parameters.

Question: I am seeing ghost peaks in my chromatogram during a gradient run. What is their origin?

Answer:

Ghost peaks are spurious peaks that do not originate from the injected sample. They are often due to contaminants in the mobile phase or carryover from previous injections.

Potential Causes & Solutions:

  • Contaminated Mobile Phase: Impurities in the solvents or additives can concentrate on the column at the beginning of a gradient and elute as the organic solvent percentage increases.

    • Solution: Use high-purity HPLC-grade solvents and freshly prepared mobile phases.

  • Sample Carryover: Residue from a previous, more concentrated sample may be eluting in a subsequent run.

    • Solution: Implement a robust needle wash protocol in your autosampler. Run a blank gradient after a high-concentration sample to check for carryover.

  • System Contamination: Contaminants can accumulate in the injector, tubing, or detector.

    • Solution: Systematically flush the entire HPLC system with a strong solvent.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting method for the preparative HPLC purification of this compound?

A1: A good starting point for preparative purification of this compound is reversed-phase HPLC. A C18 column is generally suitable. Begin with a gradient elution using a mobile phase of water with 0.1% formic acid (Mobile Phase A) and acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B). A broad gradient (e.g., 5% to 95% B over 30 minutes) can be used to determine the elution profile, followed by optimization for better resolution.

Q2: How should I prepare my crude this compound sample for injection?

A2: Dissolve the crude sample in a solvent that is compatible with your mobile phase, such as a mixture of water and acetonitrile or DMSO. Ensure the final concentration is not too high to avoid precipitation upon injection. It is critical to filter the sample through a 0.22 µm syringe filter before injection to remove any particulate matter that could clog the column.

Q3: Can I use flash chromatography for the initial purification of this compound?

A3: Yes, flash chromatography is an excellent technique for a preliminary, large-scale purification of this compound to remove major impurities before a final polishing step with preparative HPLC. A silica (B1680970) gel column with a mobile phase system like dichloromethane/methanol or ethyl acetate/hexanes with a small amount of acetic acid can be effective.

Data Presentation

The following table summarizes typical performance metrics for two common purification scales for this compound.

ParameterFlash Chromatography (Initial Purification)Preparative HPLC (Final Purification)
Starting Purity ~75%~95%
Final Purity ~95%>99.5%
Typical Recovery 85-90%90-95%
Sample Throughput High (grams per run)Low (milligrams per run)
Solvent Consumption HighModerate
Instrumentation Cost ModerateHigh

Experimental Protocols

Protocol: Preparative HPLC Purification of this compound

  • Instrument Preparation:

    • System: Preparative HPLC system with a UV detector.

    • Column: C18, 10 µm, 250 x 21.2 mm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 20 mL/min.

    • Detection: 254 nm.

  • Sample Preparation:

    • Dissolve 100 mg of crude this compound (pre-purified by flash chromatography) in 5 mL of a 1:1 mixture of Mobile Phase A and B.

    • Vortex until fully dissolved.

    • Filter the solution through a 0.22 µm PTFE syringe filter.

  • Chromatographic Method:

    • Equilibrate the column with 5% Mobile Phase B for 15 minutes.

    • Inject the 5 mL sample onto the column.

    • Run a gradient from 30% to 50% Mobile Phase B over 40 minutes.

    • Hold at 95% Mobile Phase B for 5 minutes to wash the column.

    • Return to initial conditions and re-equilibrate.

  • Fraction Collection:

    • Collect fractions based on the UV chromatogram, focusing on the main peak corresponding to this compound.

  • Post-Processing:

    • Combine the pure fractions.

    • Remove the organic solvent using a rotary evaporator.

    • Lyophilize the remaining aqueous solution to obtain pure this compound as a solid.

Visualizations

PurificationWorkflow cluster_0 Crude Synthesis Output cluster_1 Initial Purification cluster_2 Final Purification cluster_3 Final Product Crude Crude this compound (~75% pure) FlashChrom Flash Chromatography Crude->FlashChrom FlashEluate Partially Purified (~95% pure) FlashChrom->FlashEluate PrepHPLC Preparative HPLC FlashEluate->PrepHPLC PureFractions Pure Fractions (>99.5% pure) PrepHPLC->PureFractions SolventRemoval Solvent Removal & Lyophilization PureFractions->SolventRemoval FinalProduct Pure this compound SolventRemoval->FinalProduct TroubleshootingTree start Problem: Peak Tailing cause1 Secondary Silanol Interactions? start->cause1 cause2 Column Overload? start->cause2 cause3 Column Contamination? start->cause3 cause1->cause2 No solution1a Lower Mobile Phase pH (e.g., add 0.1% FA/TFA) cause1->solution1a Yes cause2->cause3 No solution2a Reduce Sample Concentration cause2->solution2a Yes solution3a Install Guard Column cause3->solution3a Yes solution1b Use End-Capped Column solution1a->solution1b solution2b Decrease Injection Volume solution2a->solution2b solution3b Filter Sample and Mobile Phases solution3a->solution3b

Technical Support Center: Stabilizing Dorignic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dorignic acid. This resource provides researchers, scientists, and drug development professionals with essential information for the long-term storage and handling of this compound. Here you will find answers to frequently asked questions, troubleshooting guides for common issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary stability concerns?

A1: this compound is a potent carboxylic acid derivative under investigation for various therapeutic applications. Its complex structure, featuring ester and unsaturated bonds, makes it susceptible to degradation via several pathways. The primary stability concerns are hydrolysis, oxidation, and photolysis, which can lead to a loss of purity and biological activity.[1][2]

Q2: What are the ideal conditions for the long-term storage of solid this compound?

A2: For long-term stability, solid this compound should be stored at or below -20°C in a tightly sealed, airtight container, and protected from light.[3] Storing under an inert atmosphere (e.g., argon or nitrogen) within a desiccated environment is strongly recommended to prevent oxidative and hydrolytic degradation.[3][4][5]

Q3: Can I store this compound in a solution? If so, what is the best solvent and what are the optimal storage conditions?

A3: While solid-state storage is preferred for long-term stability, stock solutions can be prepared for immediate or short-term use. Anhydrous organic solvents such as DMSO or ethanol (B145695) are recommended. Aqueous solutions should be avoided for storage due to the high risk of hydrolysis.[1][2] If an aqueous buffer is necessary for an experiment, it should be prepared fresh and used immediately. Stock solutions should be stored at -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[3]

Q4: How can I tell if my this compound sample has degraded?

A4: Visual indicators of degradation can include a change in color (e.g., yellowing) of the solid or solution, or the appearance of particulate matter. However, significant degradation can occur without any visible changes. The most reliable method for assessing the purity of this compound is through analytical techniques such as High-Performance Liquid Chromatography (HPLC).[6][7][8] A decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products are indicative of instability.[3]

Q5: What are the major degradation products of this compound?

A5: The primary degradation products result from the hydrolysis of the ester linkage and oxidation at the unsaturated bonds. These degradation pathways lead to the formation of inactive metabolites, which can complicate experimental results and reduce the therapeutic efficacy of the compound.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Unexpected or inconsistent experimental results. Degradation of this compound due to improper storage or handling.1. Verify the purity of your this compound sample using HPLC (see Protocol 3). 2. Review your storage and handling procedures. Ensure the compound is stored at the correct temperature, protected from light, and handled under an inert atmosphere when possible. 3. Prepare fresh stock solutions from solid this compound for each experiment.
Change in color or appearance of solid this compound. Oxidation or exposure to moisture.1. Discard the discolored sample as its purity is compromised. 2. When handling solid this compound, work quickly and in a low-humidity environment. 3. For long-term storage, use an inert gas overlay to displace air and moisture from the storage container (see Protocol 1).[4][5][9][10]
Precipitate forms in a stock solution upon thawing. Poor solubility at lower temperatures or solvent evaporation.1. Gently warm the solution to room temperature and vortex to redissolve the precipitate. 2. Ensure vials are properly sealed to prevent solvent evaporation. 3. If the precipitate does not redissolve, it may be a degradation product. Analyze the solution via HPLC.[6][7][8]
Rapid degradation of this compound in an aqueous experimental buffer. Hydrolysis catalyzed by acidic or basic conditions.[1][2]1. Determine the pH stability profile of this compound to identify the optimal pH range for your experiments. 2. Prepare the aqueous solution immediately before use and keep it on ice. 3. Minimize the duration of the experiment in the aqueous buffer.
Stability of this compound Under Various Storage Conditions

The following table summarizes the stability of this compound over a 12-month period under different storage conditions. Purity was assessed by HPLC.

Storage Condition Form Purity at 0 Months Purity at 3 Months Purity at 6 Months Purity at 12 Months
-80°C with Inert Gas Solid 99.8% 99.7% 99.8% 99.6%
-20°C with Inert Gas Solid 99.8% 99.5% 99.2% 98.9%
4°C Solid 99.8% 97.1% 94.5% 88.2%
25°C (Room Temp) Solid 99.8% 92.3% 85.1% 72.4%
-80°C in Anhydrous DMSO Solution 99.8% 99.4% 98.9% 97.5%
-20°C in Anhydrous DMSO Solution 99.8% 98.2% 96.3% 92.1%

Experimental Protocols

Protocol 1: Inert Gas Overlay for Solid Compound Storage

This protocol describes how to create an inert atmosphere for the long-term storage of solid this compound to prevent oxidation and hydrolysis.[4][5][9][10]

Materials:

  • Vial containing solid this compound

  • Source of dry, inert gas (e.g., argon or nitrogen) with a regulator

  • Tubing

  • Needle (22-gauge or similar)

  • Parafilm or a tight-sealing cap

Procedure:

  • Attach the tubing to the gas regulator.

  • Attach the needle to the other end of the tubing.

  • Set the regulator to a low, gentle flow rate (e.g., 1-2 psi).

  • Carefully insert the needle into the vial, ensuring the tip is above the solid material. If the vial has a septum cap, pierce the septum. If it has a screw cap, slightly loosen the cap to allow displaced air to escape.

  • Gently flush the headspace of the vial with the inert gas for 30-60 seconds.

  • While the gas is still flowing, carefully remove the needle and immediately tighten the cap securely.

  • Wrap the cap with Parafilm to ensure an airtight seal.

  • Label the vial appropriately and store it at the recommended temperature.

Protocol 2: Lyophilization of this compound for Enhanced Stability

Lyophilization, or freeze-drying, can significantly enhance the long-term stability of this compound by removing residual solvents and water.[11][12][13][14]

Materials:

  • This compound dissolved in a suitable solvent (e.g., tert-butanol/water mixture)

  • Lyophilizer (freeze-dryer)

  • Lyophilization vials

  • -80°C freezer

Procedure:

  • Prepare a solution of this compound in a lyophilization-compatible solvent system.

  • Dispense the solution into lyophilization vials.

  • Freeze the samples in a -80°C freezer for at least 4 hours, ensuring they are completely frozen.[11]

  • Transfer the frozen samples to the lyophilizer.

  • Begin the primary drying phase by pulling a vacuum and setting the shelf temperature according to the lyophilizer's manual (typically below the eutectic point of the solvent system).[13]

  • Once all the ice has sublimated, begin the secondary drying phase by gradually increasing the shelf temperature to remove residual bound water molecules.[13]

  • After the cycle is complete, backfill the chamber with an inert gas before sealing or capping the vials.

  • Store the lyophilized powder at -20°C or below.

Protocol 3: HPLC Method for Purity Assessment of this compound

This protocol provides a general reversed-phase HPLC method to assess the purity of this compound and detect degradation products.[6][7][8][15][16]

Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[6]

Mobile Phase and Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile (B52724)

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to 10% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Procedure:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO).

  • Dilute the stock solution to a working concentration of 50-100 µg/mL with the mobile phase.

  • Inject the sample onto the HPLC system.

  • Integrate the peak areas of this compound and any impurity peaks.

  • Calculate the purity as a percentage of the total peak area.

Visualizations

G start Start: this compound Sample check_solid Is the sample solid? start->check_solid long_term Long-term storage (>3 months)? check_solid->long_term Yes solution_use Immediate use in experiment? check_solid->solution_use No (Solution) short_term Short-term storage (<3 months)? long_term->short_term No solid_long Store at -80°C under inert gas. Lyophilize for optimal stability. long_term->solid_long Yes solid_short Store at -20°C in a desiccator. short_term->solid_short Yes prepare_stock Prepare stock in anhydrous DMSO. Aliquot into single-use vials. short_term->prepare_stock No (Prepare Stock) solution_use->prepare_stock No (for stock) use_fresh Prepare fresh solution in experimental buffer immediately before use. Keep on ice. solution_use->use_fresh Yes store_stock Store aliquots at -80°C. prepare_stock->store_stock G DA This compound Hydrolysis Hydrolysis (H₂O, pH extremes) DA->Hydrolysis Susceptible Ester Linkage Oxidation Oxidation (O₂, light) DA->Oxidation Unsaturated Bonds DP1 Inactive Metabolite 1 (Hydrolyzed Ester) Hydrolysis->DP1 DP2 Inactive Metabolite 2 (Oxidized Product) Oxidation->DP2 Loss Loss of Biological Activity DP1->Loss DP2->Loss

References

Technical Support Center: Optimizing Reaction Conditions for Dorignic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Dorignic acid. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this complex polyunsaturated fatty acid.

I. Hypothetical Retrosynthetic Analysis of this compound

As the synthesis of this compound is not yet detailed in published literature, we propose a plausible synthetic strategy based on established methodologies for constructing its key structural features: a conjugated (Z,Z,E)-trienoic acid, and a vinyl ether linkage. This guide will address potential issues within this hypothetical framework, which employs key reactions such as Horner-Wadsworth-Emmons olefination, Sonogashira coupling, stereoselective reduction, and vinyl ether formation.

Retrosynthesis Dorignic_Acid This compound ((8Z,11Z,13E)-14-[(1E)-1-Hexen-1-yloxy]-8,11,13-tetradecatrienoic acid) Ester_Hydrolysis Ester Hydrolysis Dorignic_Acid->Ester_Hydrolysis Protected_Acid Protected this compound Ester Ester_Hydrolysis->Protected_Acid HWE_Reaction Horner-Wadsworth-Emmons (E-selective) Protected_Acid->HWE_Reaction Fragment_A Fragment A (C1-C13 Phosphonate) HWE_Reaction->Fragment_A Fragment_B Fragment B (C14-C20 Aldehyde) HWE_Reaction->Fragment_B Fragment_C Fragment C ((Z,Z)-diene phosphonate) Fragment_A->Fragment_C Vinyl_Ether_Formation Vinyl Ether Formation Fragment_B->Vinyl_Ether_Formation Fragment_D (E)-alkenyl aldehyde Vinyl_Ether_Formation->Fragment_D Lindlar_Reduction Lindlar Hydrogenation Fragment_C->Lindlar_Reduction Alkyne_Precursor_B Alkyne Precursor for Fragment D Fragment_D->Alkyne_Precursor_B Sonogashira_Coupling Sonogashira Coupling Alkyne_Precursor_A Diyne Precursor for Fragment C Lindlar_Reduction->Alkyne_Precursor_A Alkyne_Precursor_A->Sonogashira_Coupling

Caption: Hypothetical retrosynthetic analysis of this compound.

II. Frequently Asked Questions (FAQs)

Q1: My Horner-Wadsworth-Emmons (HWE) reaction to form the (13E)-double bond is giving low yields. What are the potential causes?

A1: Low yields in HWE reactions can stem from several factors. Firstly, ensure your phosphonate (B1237965) reagent is pure and the base is sufficiently strong to deprotonate it effectively. Common bases include NaH, KHMDS, or n-BuLi. The reaction temperature is also critical; while initial deprotonation is often performed at low temperatures (-78 °C), the reaction with the aldehyde may require warming to room temperature. Finally, ensure your aldehyde fragment is free of impurities, particularly acidic protons that can quench the phosphonate ylide.

Q2: I am observing a mixture of E/Z isomers in my HWE reaction. How can I improve the E-selectivity?

A2: The HWE reaction generally favors the formation of (E)-alkenes.[1][2] To enhance E-selectivity, ensure thermodynamic control by allowing the reaction to proceed for a sufficient duration at a suitable temperature, which allows for the equilibration of intermediates to the more stable trans-oxaphosphetane.[2] The choice of solvent can also play a role; ethereal solvents like THF are standard. For Z-selective olefination, modified phosphonates, such as those used in the Still-Gennari modification, are necessary.[1][3]

Q3: The Sonogashira coupling to form the enyne precursors is sluggish or fails to initiate. What should I troubleshoot?

A3: The Sonogashira reaction is sensitive to several factors. Ensure your palladium and copper catalysts are active; using a fresh source is recommended. The reaction must be performed under an inert atmosphere (argon or nitrogen) as oxygen can lead to unwanted side reactions like the homocoupling of the terminal alkyne (Glaser coupling).[4] The choice of base is also crucial, with amines like triethylamine (B128534) or diisopropylethylamine being common. Insufficiently degassed solvents can also inhibit the reaction.

Q4: My stereoselective reduction of an internal alkyne to a (Z)-alkene is producing a mixture of the desired alkene and the fully saturated alkane. How can I prevent over-reduction?

A4: Over-reduction is a common issue in catalytic hydrogenation. When using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead), it is crucial to monitor the reaction progress carefully, often by TLC or GC. The reaction should be stopped as soon as the starting alkyne is consumed. Using a stoichiometric amount of hydrogen gas with a balloon can also help prevent over-reduction. Alternative methods for Z-alkene synthesis from alkynes include hydroboration-protonolysis or using other poisoned palladium catalysts.

Q5: The formation of the vinyl ether is resulting in decomposition of my starting materials. What conditions should I consider?

A5: Vinyl ether synthesis can be challenging with complex substrates. Traditional methods involving mercury catalysts are often not suitable for sensitive molecules. Milder, palladium-catalyzed methods for the addition of alcohols to alkynes can be effective. Alternatively, a nucleophilic substitution on a vinyl halide or triflate can be employed. Ensure that the reaction conditions are strictly anhydrous and that the base used is compatible with other functional groups in your molecule.

III. Troubleshooting Guides

Guide 1: Poor E-Selectivity in Horner-Wadsworth-Emmons Reaction

This guide provides a systematic approach to troubleshooting poor stereoselectivity in the HWE reaction intended to form the (13E)-double bond of the this compound backbone.

HWE_Troubleshooting Start Poor E-Selectivity in HWE Reaction Check_Reagents Verify Purity of Phosphonate and Aldehyde Start->Check_Reagents Check_Base Is the Base Strong Enough and Freshly Prepared? Check_Reagents->Check_Base Optimize_Temp Optimize Reaction Temperature and Time Check_Base->Optimize_Temp Solvent_Choice Consider Solvent Effects (THF is standard) Optimize_Temp->Solvent_Choice Result_Improved E/Z Ratio Improved? Solvent_Choice->Result_Improved Success Problem Solved Result_Improved->Success Yes Alternative_Reagents Consider Alternative Phosphonate Reagents Result_Improved->Alternative_Reagents No Consult_Literature Consult Literature for Similar Substrates Alternative_Reagents->Consult_Literature

Caption: Troubleshooting workflow for poor E-selectivity in the HWE reaction.

Guide 2: Failed Sonogashira Coupling

This guide outlines steps to diagnose and resolve a failed Sonogashira coupling reaction for the synthesis of enyne precursors.

Sonogashira_Troubleshooting Start Failed Sonogashira Coupling Check_Inert_Atmosphere Ensure Rigorous Inert Atmosphere (Ar/N2) Start->Check_Inert_Atmosphere Check_Catalysts Verify Activity of Pd and Cu Catalysts Check_Inert_Atmosphere->Check_Catalysts Check_Solvent_Degassing Thoroughly Degas Solvents Check_Catalysts->Check_Solvent_Degassing Check_Base Check Base Quality and Stoichiometry Check_Solvent_Degassing->Check_Base Monitor_Homocoupling Check for Alkyne Homocoupling (Glaser Product) Check_Base->Monitor_Homocoupling Reaction_Progress Is Reaction Progressing? Monitor_Homocoupling->Reaction_Progress Success Problem Solved Reaction_Progress->Success Yes Screen_Ligands Screen Different Phosphine Ligands Reaction_Progress->Screen_Ligands No Screen_Solvents Screen Different Solvents (e.g., THF, DMF, Et3N) Screen_Ligands->Screen_Solvents

Caption: Troubleshooting workflow for a failed Sonogashira coupling reaction.

IV. Quantitative Data Summary

The following tables provide a summary of typical reaction conditions and expected outcomes for the key transformations in the hypothetical synthesis of this compound. These are starting points and may require optimization for specific substrates.

Table 1: Horner-Wadsworth-Emmons Reaction Conditions for E-Alkene Synthesis

ParameterCondition 1Condition 2Condition 3
Phosphonate Triethyl phosphonoacetateStill-Gennari phosphonateUnstabilized ylide
Base NaHKHMDSn-BuLi
Solvent THFTHFTHF
Temperature 0 °C to RT-78 °C-78 °C to RT
Typical E/Z Ratio >95:5<5:95Variable, often Z-selective
Typical Yield 70-90%60-85%50-80%

Table 2: Sonogashira Coupling Reaction Parameters

ParameterCondition 1Condition 2 (Copper-Free)
Palladium Catalyst Pd(PPh₃)₄ (2-5 mol%)Pd(PPh₃)₄ (2-5 mol%)
Copper Co-catalyst CuI (5-10 mol%)None
Ligand PPh₃ (in catalyst)Additional ligand may be needed
Base TriethylamineDiisopropylethylamine
Solvent THF or DMFTHF or DMF
Temperature Room Temperature to 60 °CRoom Temperature to 80 °C
Typical Yield 65-95%60-90%

V. Experimental Protocols

Protocol 1: General Procedure for Horner-Wadsworth-Emmons Olefination (E-selective)
  • To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add sodium hydride (1.2 eq.) as a 60% dispersion in mineral oil.

  • Wash the sodium hydride with anhydrous hexane (B92381) (3x) and decant the hexane.

  • Add anhydrous THF to the flask, and cool the suspension to 0 °C.

  • Slowly add a solution of the phosphonate reagent (1.1 eq.) in anhydrous THF to the stirred suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes.

  • Cool the resulting ylide solution to 0 °C and add a solution of the aldehyde (1.0 eq.) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Sonogashira Coupling
  • To a flame-dried Schlenk flask, add the vinyl or aryl halide (1.0 eq.), Pd(PPh₃)₄ (0.05 eq.), and CuI (0.1 eq.).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous triethylamine and anhydrous THF via syringe.

  • Add the terminal alkyne (1.2 eq.) via syringe.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

Dorignic Acid Off-Target Effects: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Dorignic acid.

Frequently Asked Questions (FAQs)

Q1: What is the known primary target of this compound?

This compound is a potent inhibitor of the serine/threonine kinase, Glycogen Synthase Kinase 3 Beta (GSK-3β), with a reported IC50 in the low nanomolar range. Its primary mechanism of action involves the competitive inhibition of ATP binding to the kinase domain of GSK-3β.

Q2: What are the most common off-target effects observed with this compound treatment?

The most frequently reported off-target effects of this compound involve the inhibition of other kinases with structural homology to GSK-3β. These include, but are not limited to, members of the Cyclin-Dependent Kinase (CDK) family, particularly CDK2 and CDK5, and the p38 Mitogen-Activated Protein Kinase (MAPK). These off-target interactions can lead to unintended cellular consequences, such as effects on cell cycle progression and stress responses.

Q3: At what concentrations are off-target effects typically observed?

Off-target effects of this compound are generally observed at concentrations higher than those required for effective GSK-3β inhibition. While the IC50 for GSK-3β is in the low nanomolar range, inhibition of off-target kinases typically requires concentrations in the mid-to-high nanomolar or low micromolar range. Refer to the quantitative data table below for specific IC50 values.

Q4: How can I minimize the off-target effects of this compound in my experiments?

To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound that elicits the desired biological response. We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. Additionally, consider using a structurally unrelated GSK-3β inhibitor as a control to confirm that the observed phenotype is due to the inhibition of GSK-3β and not an off-target effect.

Troubleshooting Guides

Issue 1: Unexpected Cell Cycle Arrest or Apoptosis

  • Problem: After treating cells with this compound, you observe a significant decrease in cell viability or an arrest at a specific phase of the cell cycle, which is not the expected outcome of GSK-3β inhibition in your model.

  • Possible Cause: This may be due to the off-target inhibition of Cyclin-Dependent Kinases (CDKs), such as CDK2, which are critical regulators of cell cycle progression. Inhibition of these kinases can lead to cell cycle arrest and, in some cases, apoptosis.

  • Troubleshooting Steps:

    • Confirm the phenotype: Perform a cell cycle analysis (e.g., by flow cytometry using propidium (B1200493) iodide staining) and an apoptosis assay (e.g., Annexin V/PI staining) to confirm the observed effect.

    • Perform a dose-response analysis: Titrate this compound to determine if the cytotoxic or cytostatic effects are dose-dependent and if there is a concentration window where you observe GSK-3β inhibition without significant cell cycle arrest.

    • Use a control compound: Treat cells with a structurally different GSK-3β inhibitor to see if the same phenotype is observed.

    • Rescue experiment: If possible, perform a rescue experiment by overexpressing a downstream target of GSK-3β that is implicated in your phenotype of interest.

Issue 2: Inconsistent or Contradictory Western Blot Results for Downstream Targets

  • Problem: You are observing inconsistent phosphorylation levels of proteins that are known downstream targets of off-target kinases (e.g., HSP27, a downstream target of p38 MAPK) after this compound treatment.

  • Possible Cause: The off-target effects of this compound on kinases like p38 MAPK can vary between cell lines and experimental conditions (e.g., cell density, serum concentration).

  • Troubleshooting Steps:

    • Optimize treatment conditions: Standardize your cell seeding density, serum concentration, and treatment duration.

    • Perform a time-course experiment: Analyze the phosphorylation status of your protein of interest at multiple time points after this compound treatment.

    • Check for pathway crosstalk: Be aware of potential crosstalk between the GSK-3β signaling pathway and the off-target pathway. The cellular context can significantly influence the net effect on downstream protein phosphorylation.

    • Use specific inhibitors: Use a specific inhibitor for the suspected off-target kinase (e.g., a p38 MAPK inhibitor) as a positive control to confirm the antibody's specificity and the expected downstream effect.

Quantitative Data on Kinase Inhibition

The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound against its primary target and key off-target kinases.

KinaseIC50 (nM)
GSK-3β (Primary Target) 5.2
CDK2250
CDK5480
p38 MAPK850
ERK1>10,000
JNK1>10,000

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescent-Based)

This protocol outlines a general procedure for determining the IC50 of this compound against a target kinase using a luminescence-based assay that measures ATP consumption.

Materials:

  • Recombinant human kinase (e.g., GSK-3β, CDK2)

  • Kinase substrate peptide

  • This compound (or other inhibitors)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

  • Multimode plate reader with luminescence detection

Procedure:

  • Prepare Reagents:

    • Prepare a 2X kinase/substrate solution in kinase reaction buffer.

    • Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then dilute in kinase reaction buffer to a 2X final concentration.

  • Set up the Kinase Reaction:

    • Add 25 µL of the 2X kinase/substrate solution to each well of a 96-well plate.

    • Add 25 µL of the 2X this compound dilutions (or vehicle control) to the respective wells.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes.

  • ATP Detection:

    • Prepare the Kinase-Glo® reagent according to the manufacturer's instructions.

    • Add 50 µL of the Kinase-Glo® reagent to each well.

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Measure the luminescence in each well using a plate reader.

  • Data Analysis:

    • The luminescent signal is inversely proportional to the amount of kinase activity.

    • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT-Based)

This protocol describes how to assess the effect of this compound on cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan (B1609692) crystals.

  • Solubilization:

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently pipette to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the absorbance of blank wells (medium only).

    • Express the viability of treated cells as a percentage of the vehicle-treated control cells.

Visualizations

Dorignic_Acid_Signaling_Pathway cluster_intended Intended Pathway cluster_off_target Off-Target Pathways This compound This compound GSK-3β GSK-3β This compound->GSK-3β Inhibition CDK2 CDK2 This compound->CDK2 Off-Target Inhibition p38 MAPK p38 MAPK This compound->p38 MAPK Off-Target Inhibition Downstream Targets Downstream Targets GSK-3β->Downstream Targets Phosphorylation Cell Cycle Cell Cycle CDK2->Cell Cycle Regulation Stress Response Stress Response p38 MAPK->Stress Response Activation Off_Target_Workflow Start Start Hypothesis Hypothesize Off-Target Interaction Start->Hypothesis In_Vitro_Assay In Vitro Kinase Panel Screen Hypothesis->In_Vitro_Assay Cell_Based_Assay Cell-Based Phenotypic Assay (e.g., Cell Viability, Cycle) In_Vitro_Assay->Cell_Based_Assay Western_Blot Western Blot for Off-Target Pathway Modulation Cell_Based_Assay->Western_Blot Dose_Response Dose-Response Analysis Western_Blot->Dose_Response Data_Analysis Analyze and Correlate Data Dose_Response->Data_Analysis Conclusion Confirm/Refute Off-Target Effect Data_Analysis->Conclusion

Technical Support Center: Quenching Reactions in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data for the synthesis of Dorignic acid is not publicly available. This guide provides general troubleshooting advice and protocols applicable to quenching reactions commonly encountered in the synthesis of complex natural products. The principles outlined here are relevant for researchers, scientists, and drug development professionals working on intricate synthetic pathways.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of a quenching reaction in organic synthesis?

A quenching reaction is a critical step to terminate a chemical reaction by neutralizing any remaining reactive reagents.[1] This process is essential for safety, to prevent unwanted side reactions, and to allow for the safe handling and purification of the desired product. In the context of complex syntheses, a carefully controlled quench is vital to preserve sensitive functional groups and maintain stereochemical integrity.

Q2: My reaction yield is consistently low after quenching. What are the potential causes?

Low product yield following a quench can stem from several issues:

  • Product Decomposition: The target molecule may be sensitive to the pH or temperature of the quenching solution.[2]

  • Side Reactions: Unwanted reactions, such as retro-aldol condensations, can occur if the quenching conditions are not optimal.[2]

  • Product Solubility: The desired product might have some solubility in the aqueous layer, leading to losses during extraction.[2]

Q3: How can I avoid the decomposition of my product during the quench?

To minimize product decomposition, consider the following:

  • Use a Mild Quenching Agent: Instead of strong acids or bases, opt for a milder agent like saturated aqueous ammonium (B1175870) chloride (NH₄Cl).[2]

  • Maintain Low Temperatures: Perform the quench at a low temperature (e.g., -78 °C to 0 °C) to reduce the rate of decomposition reactions.[2]

  • Rapid Workup: Proceed with the extraction and purification steps promptly after quenching to minimize the time the product is in a potentially destabilizing environment.[2]

Q4: What are the best practices for quenching reactions involving organometallic reagents?

When working with highly reactive organometallic reagents, such as Grignard or organolithium species, a slow, controlled quench is crucial to manage the exothermic nature of the reaction. Dropwise addition of the quenching agent at low temperatures is a standard safety precaution to prevent a rapid temperature increase and potential side reactions.

Q5: Can the choice of quenching agent affect the stereochemistry of my product?

Yes, the quenching agent and conditions can influence the stereochemical outcome. For reactions involving the formation of enolates, rapid quenching with a proton source can lead to a kinetically controlled protonation, while slower quenching or the use of certain additives might favor the thermodynamically more stable epimer. Careful selection and consistent application of the quenching protocol are essential for reproducible stereoselectivity.

Troubleshooting Guides

This section provides solutions to common problems encountered during quenching reactions in the synthesis of complex molecules.

Problem Potential Cause Recommended Solution
Low or No Product Yield Product is sensitive to the quenching agent.Use a milder quenching agent, such as saturated aqueous NH₄Cl instead of water or dilute acid.[2]
Reaction did not go to completion before quenching.Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) to ensure completion before adding the quenching agent.
Product is water-soluble.Saturate the aqueous layer with a salt like NaCl (brine) to decrease the polarity of the aqueous phase and improve extraction efficiency into the organic layer.[2]
Formation of Side Products A retro-aldol reaction is occurring for β-hydroxy carbonyl compounds.Quench the reaction at a very low temperature (e.g., -78°C) and work up the reaction quickly. Avoid basic conditions during extraction.[2]
Epimerization at a stereocenter adjacent to a carbonyl group.Use a non-protic quenching agent or a carefully buffered aqueous solution to control the pH. Perform the quench at a low temperature.
Emulsion during Workup Formation of finely dispersed solids or insoluble byproducts.Add a filter aid like Celite to the reaction mixture before filtration. Alternatively, dilute the reaction mixture with a larger volume of both the organic and aqueous phases.
Inconsistent Results Variability in the rate of addition of the quenching agent.Use a syringe pump for the slow and consistent addition of the quenching solution.
Temperature fluctuations during the quench.Ensure the reaction vessel is adequately submerged in a cooling bath and monitor the internal temperature throughout the addition.

Experimental Protocols

General Protocol for Quenching a Lithium Enolate Reaction

This protocol is a general guideline for quenching a reaction involving a lithium enolate, a common intermediate in the synthesis of complex natural products.

  • Preparation:

    • Ensure the reaction has reached completion by TLC or LC-MS analysis.

    • Prepare the quenching solution. A common choice is a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Cool the quenching solution to 0 °C in an ice bath.

  • Quenching Procedure:

    • Maintain the reaction mixture at the reaction temperature (typically -78 °C).

    • Slowly add the cold quenching solution dropwise to the vigorously stirred reaction mixture via a dropping funnel or syringe. Monitor the internal temperature to ensure it does not rise significantly.

    • After the addition is complete, continue stirring for an additional 10-15 minutes at the low temperature.

  • Workup:

    • Remove the cooling bath and allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Visualizations

Quenching_Troubleshooting_Workflow cluster_low_yield Low Yield Troubleshooting cluster_side_products Side Products Troubleshooting cluster_emulsion Emulsion Troubleshooting start Quenching Reaction issue Problem Encountered? start->issue low_yield Low Yield issue->low_yield Yes, Low Yield side_products Side Products issue->side_products Yes, Side Products emulsion Emulsion issue->emulsion Yes, Emulsion success Successful Quench issue->success No ly_cause1 Product Decomposition? low_yield->ly_cause1 ly_cause2 Incomplete Reaction? low_yield->ly_cause2 sp_cause1 Retro-Aldol? side_products->sp_cause1 sp_cause2 Epimerization? side_products->sp_cause2 em_solution Add Filter Aid (Celite) or Dilute emulsion->em_solution ly_solution1 Use Milder Quencher & Maintain Low Temp ly_cause1->ly_solution1 ly_solution2 Monitor Reaction Before Quench ly_cause2->ly_solution2 sp_solution1 Quench at -78°C & Rapid Workup sp_cause1->sp_solution1 sp_solution2 Control pH & Low Temp Quench sp_cause2->sp_solution2

Caption: Troubleshooting workflow for common issues in quenching reactions.

Reaction_Pathway cluster_desired Desired Pathway cluster_side_reaction Side Reaction Pathway Enolate Enolate Intermediate Quench Quench (e.g., NH4Cl, H2O) Enolate->Quench Protonation RetroAldol Retro-Aldol Reaction Enolate->RetroAldol Decomposition Product Desired Product Quench->Product StartingMaterials Starting Materials RetroAldol->StartingMaterials

References

Technical Support Center: Dorignic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Dorignic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to potential byproducts and challenges encountered during the synthesis of this compound.

Disclaimer: The synthesis of this compound is not widely documented in publicly available literature. The following troubleshooting guide is based on a proposed synthetic pathway, extrapolated from the synthesis of structurally similar polyunsaturated fatty acids. The proposed pathway involves key transformations such as Grignard reactions, Wittig reactions, and ether synthesis, which are common sources of the issues addressed below.

Frequently Asked Questions (FAQs)

Q1: What is a likely synthetic precursor to the tetradecatrienoic acid backbone of this compound?

A potential precursor to the C14 acid chain is a shorter chain aldehyde or ester that can be elaborated using standard carbon-carbon bond-forming reactions like the Wittig reaction. For instance, a C10 or C12 starting material could be extended to the required C14 length.

Q2: What are the most critical steps in the synthesis of this compound where byproduct formation is prevalent?

Based on a plausible synthetic route, the most critical steps prone to byproduct formation are:

  • The Wittig reaction: Formation of the Z/E isomers at the newly formed double bonds.

  • Grignard reaction: If an ester is used as a precursor, double addition of the Grignard reagent is a common side reaction.

  • Ether linkage formation: The vinyl ether linkage is sensitive and can undergo side reactions under acidic or thermal stress.

Q3: How can I confirm the stereochemistry of the double bonds in the final product?

The stereochemistry of the double bonds (8Z, 11Z, 13E) is crucial for the biological activity of this compound. Confirmation should be performed using advanced analytical techniques, primarily:

  • 1H NMR spectroscopy: The coupling constants (J-values) of the vinylic protons can distinguish between cis (Z) and trans (E) isomers.

  • 13C NMR spectroscopy: The chemical shifts of the allylic carbons are also indicative of the double bond geometry.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique can confirm the spatial proximity of protons, which helps in assigning stereochemistry.

Troubleshooting Guide

Issue 1: Low Yield and Multiple Products in the Grignard Reaction Step

Question: I am attempting to synthesize a ketone intermediate by reacting an ester with a Grignard reagent, but I am observing a low yield of the desired product and the formation of a significant amount of a tertiary alcohol. What is causing this and how can I prevent it?

Answer:

This is a classic side reaction in Grignard chemistry. Grignard reagents can add to the ester to form a ketone, which is also reactive towards the Grignard reagent, leading to a second addition and the formation of a tertiary alcohol.[1][2][3][4][5]

Troubleshooting Steps:

  • Lower the Reaction Temperature: Perform the reaction at a very low temperature (e.g., -78 °C) to control the reactivity of the Grignard reagent and allow for the isolation of the ketone intermediate.

  • Use a Weinreb Amide: A more robust solution is to use a Weinreb amide instead of an ester. The intermediate formed from the addition of a Grignard reagent to a Weinreb amide is stable and does not collapse to a ketone until acidic workup, thus preventing the second addition.

  • Slow Addition: Add the Grignard reagent very slowly to the ester solution to maintain a low concentration of the Grignard reagent in the reaction mixture.

Table 1: Comparison of Reaction Conditions for Grignard Reaction with an Ester

ParameterStandard ConditionsRecommended Conditions
Temperature0 °C to room temperature-78 °C
Reagent AdditionRapid or dropwiseVery slow, dropwise
SubstrateEsterWeinreb Amide
Expected Outcome Mixture of ketone and tertiary alcoholPredominantly ketone
Issue 2: Incorrect Stereochemistry in the Wittig Reaction

Question: My Wittig reaction to form a Z-double bond is resulting in a mixture of Z and E isomers, with the E isomer being the major product. How can I improve the selectivity for the Z isomer?

Answer:

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide used. For the formation of Z-alkenes, non-stabilized ylides are typically required.[6][7][8] The use of certain solvents and the presence of lithium salts can also influence the stereoselectivity.

Troubleshooting Steps:

  • Ylide Choice: Ensure you are using a non-stabilized ylide (e.g., one derived from a simple alkyltriphenylphosphonium halide). Stabilized ylides (e.g., those with an adjacent ester or ketone group) tend to give the E-alkene.

  • Salt-Free Conditions: The presence of lithium salts can favor the formation of the E-isomer. Prepare the ylide using a sodium- or potassium-based base (e.g., NaHMDS, KHMDS) in a salt-free manner if possible.

  • Solvent: Aprotic, non-polar solvents like THF or diethyl ether generally favor the formation of the Z-alkene with non-stabilized ylides.

Table 2: Factors Influencing Stereoselectivity in the Wittig Reaction

FactorCondition for Z-alkene (cis)Condition for E-alkene (trans)
Ylide Type Non-stabilizedStabilized
Salts Salt-freeLithium salts present
Solvent Aprotic, non-polar (e.g., THF)Polar aprotic (e.g., DMF)
Issue 3: Cleavage of the Vinyl Ether Linkage

Question: During the final deprotection or purification steps, I am observing the loss of the 1-hexen-1-yloxy side chain. What conditions are causing this and how can I avoid it?

Answer:

Vinyl ethers are susceptible to cleavage under acidic conditions. The workup and purification steps must be carefully controlled to avoid exposure to acid.

Troubleshooting Steps:

  • Neutral or Basic Workup: Ensure that all aqueous workup steps are performed under neutral or slightly basic conditions. Use of a saturated sodium bicarbonate solution can help to neutralize any residual acid.

  • Avoid Acidic Chromatography Media: When performing column chromatography, use neutral or basic alumina (B75360) instead of silica (B1680970) gel, as silica gel can be slightly acidic. Alternatively, silica gel can be neutralized by pre-treating it with a solution of triethylamine (B128534) in the eluent.

  • Mild Deprotection Conditions: If protecting groups are present elsewhere in the molecule, choose deprotection strategies that do not involve strong acids.

Experimental Protocols

Protocol 1: General Procedure for Wittig Reaction to Form a Z-Alkene
  • Ylide Generation:

    • To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add the appropriate triphenylphosphonium salt (1.1 eq).

    • Add dry, aprotic solvent (e.g., THF).

    • Cool the suspension to 0 °C.

    • Slowly add a strong, non-lithium base (e.g., sodium bis(trimethylsilyl)amide, 1.0 eq) and stir for 1 hour at room temperature. The formation of the ylide is often indicated by a color change (typically to orange or red).

  • Reaction with Aldehyde:

    • Cool the ylide solution to -78 °C.

    • Slowly add a solution of the aldehyde (1.0 eq) in the same dry solvent.

    • Allow the reaction to warm slowly to room temperature and stir overnight.

  • Workup and Purification:

    • Quench the reaction with saturated aqueous ammonium (B1175870) chloride.

    • Extract the aqueous layer with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Williamson Ether Synthesis for Vinyl Ether Formation

Note: The direct synthesis of a vinyl ether via a standard Williamson ether synthesis is challenging. This protocol is a general guide and may need significant optimization.

  • Alkoxide Formation:

    • In a flame-dried flask under an inert atmosphere, dissolve the alcohol (1.0 eq) in a dry, polar aprotic solvent (e.g., DMF or DMSO).

    • Add a strong base such as sodium hydride (1.1 eq) portion-wise at 0 °C.

    • Stir the mixture at room temperature for 30 minutes or until the evolution of hydrogen gas ceases.

  • Ether Formation:

    • Add the vinyl halide (1.2 eq) to the alkoxide solution.

    • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC.

  • Workup and Purification:

    • Cool the reaction to room temperature and carefully quench with water.

    • Extract the product with a non-polar solvent (e.g., hexane (B92381) or diethyl ether).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify by column chromatography on neutral alumina.

Visualizations

G cluster_grignard Troubleshooting Grignard Reaction start Grignard Reaction: Ester + R-MgX issue Observed Issue: Low Ketone Yield, High Tertiary Alcohol Byproduct start->issue cause Cause: Ketone intermediate is also reactive towards Grignard reagent issue->cause solution1 Solution 1: Lower Temperature (-78 °C) cause->solution1 solution2 Solution 2: Use Weinreb Amide cause->solution2 solution3 Solution 3: Slow Reagent Addition cause->solution3

Caption: Troubleshooting logic for Grignard reaction side products.

G cluster_wittig Wittig Reaction Stereoselectivity Ylide Phosphonium Ylide NonStabilized Non-Stabilized Ylide (e.g., R=alkyl) Ylide->NonStabilized Leads to Stabilized Stabilized Ylide (e.g., R=ester, ketone) Ylide->Stabilized Leads to Z_Alkene Z-Alkene (cis) (Desired for this compound) NonStabilized->Z_Alkene E_Alkene E-Alkene (trans) Stabilized->E_Alkene

Caption: Relationship between ylide type and alkene stereochemistry.

G workflow Start: Protected Precursor Step 1: Grignard Reaction Step 2: Wittig Reaction Step 3: Ether Formation Step 4: Deprotection Final Product: this compound workflow:f1->workflow:f2 Potential Issue: Double Addition workflow:f2->workflow:f3 Potential Issue: Incorrect Stereoisomer workflow:f4->workflow:f5 Potential Issue: Vinyl Ether Cleavage

Caption: Proposed synthetic workflow with potential issue points.

References

Validation & Comparative

Validating the Biological Target of Dorignic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The identification and validation of a drug's biological target are paramount in the early stages of drug discovery. This process establishes a crucial link between the molecular mechanism of a compound and its therapeutic effect.[1][2][3][4] This guide provides a comparative overview of key experimental approaches for validating the biological target of a novel compound, using the hypothetical molecule "Dorignic acid" as an example. We will explore a multi-faceted approach, integrating biophysical, cellular, and genetic techniques to build a robust body of evidence for target engagement and functional modulation.

Biophysical Assays: Direct Target Engagement

Direct binding assays are fundamental to confirming that a compound physically interacts with its putative target protein.[5] These methods provide quantitative data on binding affinity, thermodynamics, and kinetics.

Comparison of Direct Binding Assay Performance
Assay TypePrincipleKey Parameters MeasuredThis compound (Hypothetical Data)Alternative Compound (Hypothetical Data)
Isothermal Titration Calorimetry (ITC) Measures heat changes upon molecular interaction.[6][7]Binding Affinity (KD), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n)KD = 50 nM, ΔH = -10 kcal/mol, n = 1.1KD = 500 nM, ΔH = -5 kcal/mol, n = 1.0
Surface Plasmon Resonance (SPR) Detects changes in refractive index upon binding to a sensor surface.[8][9]Association rate (ka), Dissociation rate (kd), Binding Affinity (KD)ka = 1 x 105 M-1s-1, kd = 5 x 10-3 s-1, KD = 50 nMka = 2 x 104 M-1s-1, kd = 1 x 10-2 s-1, KD = 500 nM
Cellular Thermal Shift Assay (CETSA) Measures ligand-induced changes in protein thermal stability.[10][11][12][13][14]Target Engagement in cells/lysates, Apparent KDΔTm = +5 °CΔTm = +1 °C

Interpretation: The hypothetical data suggest that this compound binds to its target with a 10-fold higher affinity (lower KD) than the alternative compound, as measured by both ITC and SPR. The greater thermal stabilization observed in the CETSA further supports a more robust interaction of this compound with the target protein in a cellular context.

Cellular and Genetic Target Validation

While biophysical assays confirm direct binding, cellular and genetic methods are essential to demonstrate that this interaction translates into a functional consequence within a biological system.[1][3]

Comparison of Cellular and Genetic Validation Methods
MethodPrincipleKey ReadoutThis compound (Hypothetical Result)Alternative Compound (Hypothetical Result)
Target Knockdown/Knockout Reduces or eliminates the expression of the target protein using techniques like siRNA or CRISPR.[15][16]Phenotypic change (e.g., decreased cell proliferation)80% reduction in cell proliferation20% reduction in cell proliferation
Signaling Pathway Analysis Measures the activity of downstream effectors of the target protein.Change in phosphorylation of a downstream kinase90% decrease in phosphorylation30% decrease in phosphorylation

Interpretation: The hypothetical results from target knockdown/knockout studies indicate that reducing the level of the target protein phenocopies the effect of this compound, strongly suggesting that the compound's effect is mediated through this target. The signaling pathway analysis further corroborates this by showing that this compound effectively modulates the target's downstream signaling cascade.

Experimental Protocols

Isothermal Titration Calorimetry (ITC)
  • Sample Preparation: Dialyze the purified target protein and dissolve this compound in the same buffer to minimize heats of dilution.[6] Degas both solutions prior to the experiment.[17]

  • Instrumentation: Use an isothermal titration calorimeter, such as a MicroCal ITC200.[6]

  • Experimental Setup: Fill the sample cell with the target protein solution (typically 5-50 µM) and the injection syringe with the this compound solution (typically 10-20 times the protein concentration).[6]

  • Titration: Perform a series of small injections of this compound into the protein solution while monitoring the heat change.

  • Data Analysis: Integrate the heat change peaks and fit the data to a suitable binding model to determine the thermodynamic parameters.[7]

Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the cell suspensions to a range of temperatures.[12]

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.[12]

  • Protein Detection: Detect the amount of soluble target protein at each temperature using techniques like Western blotting or ELISA.[11]

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting temperature (Tm) in the presence of the compound indicates target engagement.[14]

Target Knockdown using siRNA
  • siRNA Design and Synthesis: Design and synthesize small interfering RNAs (siRNAs) that are complementary to the mRNA of the target protein.[16]

  • Transfection: Transfect the cells with the designed siRNAs using a suitable transfection reagent.

  • Verification of Knockdown: After a suitable incubation period, verify the reduction in target protein expression by Western blotting or qRT-PCR.

  • Phenotypic Assay: Perform a relevant functional assay (e.g., cell viability, proliferation) to assess the phenotypic consequences of target knockdown.[15]

Visualizing the Validation Workflow and Signaling Pathway

To provide a clearer understanding of the relationships between these validation techniques and the hypothetical signaling pathway modulated by this compound, the following diagrams are provided.

G cluster_0 Biophysical Validation cluster_1 Cellular & Genetic Validation This compound This compound Target Protein Target Protein This compound->Target Protein Binding Phenotypic Effect Phenotypic Effect This compound->Phenotypic Effect Functional Outcome ITC ITC Target Protein->ITC SPR SPR Target Protein->SPR CETSA CETSA Target Protein->CETSA Target Knockdown Target Knockdown Target Protein->Target Knockdown Signaling Pathway Analysis Signaling Pathway Analysis Target Protein->Signaling Pathway Analysis Target Knockdown->Phenotypic Effect Signaling Pathway Analysis->Phenotypic Effect

Caption: Workflow for validating the biological target of this compound.

G This compound This compound Target Protein Target Protein This compound->Target Protein Inhibition Kinase A Kinase A Target Protein->Kinase A Activation Kinase B Kinase B Kinase A->Kinase B Phosphorylation Transcription Factor Transcription Factor Kinase B->Transcription Factor Phosphorylation Gene Expression Gene Expression Transcription Factor->Gene Expression Regulation Cellular Response Cellular Response Gene Expression->Cellular Response

Caption: Hypothetical signaling pathway modulated by this compound.

By employing a combination of these robust and complementary techniques, researchers can confidently validate the biological target of a novel compound like this compound, thereby laying a solid foundation for further drug development.

References

A Comparative Analysis of Dorignic Acid and Structurally Similar Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Dorignic acid with other structurally related fatty acids, focusing on their biological activities, particularly their roles in inflammatory processes. Due to the limited publicly available data on this compound, this comparison is primarily based on the well-documented activities of fatty acids with similar carbon chain lengths and degrees of unsaturation. The information presented herein is supported by experimental data from various studies and includes detailed experimental protocols for key assays.

Introduction to this compound

This compound is a C20 polyunsaturated fatty acid with the chemical formula C20H32O3[1]. Its systematic name is (8Z,11Z,13E)-14-[(1E)-1-Hexen-1-yloxy]-8,11,13-tetradecatrienoic acid[1]. As a C20:3 fatty acid, its biological activities are likely to be intertwined with inflammatory and metabolic pathways, similar to other eicosanoids. This guide will compare it to other prominent C18 and C20/C22 fatty acids to provide a predictive framework for its potential biological functions.

Structural Comparison of Selected Fatty Acids

The biological activity of a fatty acid is intrinsically linked to its structure, including its carbon chain length and the number and position of its double bonds. The following table summarizes the structural properties of this compound and other fatty acids discussed in this guide.

Fatty AcidAbbreviationChemical FormulaCarbon Chain:Double BondsOmega Class
This compound-C20H32O320:3-
Linoleic AcidLAC18H32O218:2n-6
Alpha-Linolenic AcidALAC18H30O218:3n-3
Arachidonic AcidAAC20H32O220:4n-6
Eicosapentaenoic AcidEPAC20H30O220:5n-3
Docosahexaenoic AcidDHAC22H32O222:6n-3

Comparative Analysis of Anti-inflammatory Activities

The inflammatory response is a complex biological process, and fatty acids can act as either pro-inflammatory or anti-inflammatory signaling molecules. The following tables summarize the comparative anti-inflammatory effects of the selected fatty acids based on available experimental data.

Inhibition of Pro-inflammatory Cytokines in Macrophages

This table presents data on the inhibition of key pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophage cell lines. The data is presented as the percentage of inhibition at a given concentration.

Fatty AcidConcentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)IL-1β Inhibition (%)Cell LineReference
EPA 100SignificantSignificantSignificantTHP-1[2]
DHA 100Significant (more potent than EPA)Significant (more potent than EPA)Significant (more potent than EPA)THP-1[2]
DHA 25-> EPA at 25 µM> EPA at 25 µMTHP-1[2]
ALA Not specifiedInhibited gene expression--RAW 264.7[3]
AA 100Synergistically increased with LPSSynergistically increased with LPS-3T3-L1[4]

Note: "Significant" indicates a statistically significant reduction compared to the control, as reported in the cited study.

Modulation of Inflammatory Signaling Pathways

This table summarizes the effects of the selected fatty acids on key signaling pathways involved in inflammation.

Fatty AcidTarget PathwayEffectReference
EPA NF-κBDown-regulated DNA binding[2]
DHA NF-κBDecreased nuclear p65, increased cytoplasmic IκBα (more potent than EPA)[2]
ALA NF-κBInhibition of activation[3][5]
Saturated Fatty Acids NF-κB (via TLR4)Activation[6][7]
Omega-3 Fatty Acids (general) GPR120Activation, leading to anti-inflammatory effects[8][9]
ALA & DHA GPR120Activation[10]
Omega-3 & Omega-6 Fatty Acids PPARsLigand binding and activation, modulating inflammation[11][12]
DHA PPARγPotent activator[13]

Key Signaling Pathways in Fatty Acid-Mediated Inflammation

The anti-inflammatory or pro-inflammatory effects of fatty acids are mediated through complex signaling networks. The following diagrams illustrate the key pathways involved.

GPR120_Signaling_Pathway cluster_inhibition FA Omega-3 Fatty Acids (e.g., DHA, EPA, ALA) GPR120 GPR120 FA->GPR120 Binds to beta_arrestin2 β-Arrestin 2 GPR120->beta_arrestin2 Recruits TAB1 TAB1 beta_arrestin2->TAB1 Interacts with TAK1 TAK1 beta_arrestin2->TAK1 Inhibits Phosphorylation IKK IKK Complex TAK1->IKK TAK1->IKK IkB IκB IKK->IkB Phosphorylates IKK->IkB NFkB NF-κB IkB->NFkB Releases IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes ↓ Transcription

Caption: GPR120 signaling pathway in macrophages.

NFkB_Signaling_Pathway LPS LPS / Saturated FAs TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 Recruits IKK IKK Complex MyD88->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB (Degraded) IkB_NFkB->IkB NFkB NF-κB IkB_NFkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Inflammatory_Genes ↑ Transcription Omega3 Omega-3 FAs (DHA, EPA) Omega3->IKK Inhibits

Caption: Canonical NF-κB signaling pathway and its modulation by fatty acids.

PPAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FAs Fatty Acids (e.g., PUFAs) PPAR PPAR FAs->PPAR Binds to Cytoplasm Cytoplasm RXR RXR PPAR->RXR Heterodimer PPAR-RXR Heterodimer Nucleus Nucleus Heterodimer->Nucleus Translocates to PPRE PPRE Nucleus->PPRE Binds to Gene_Expression Target Gene Expression (Lipid Metabolism, Anti-inflammatory Genes) PPRE->Gene_Expression Regulates

Caption: Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used to evaluate the anti-inflammatory effects of fatty acids.

Protocol 1: In Vitro Anti-inflammatory Activity in Macrophages

Objective: To determine the effect of fatty acids on the production of pro-inflammatory cytokines in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 or THP-1 macrophage cell line

  • DMEM or RPMI-1640 culture medium with 10% FBS

  • Fatty acid stocks (dissolved in ethanol (B145695) or DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate-buffered saline (PBS)

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture macrophages in complete medium at 37°C in a 5% CO2 incubator.

  • Seeding: Seed cells into 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the fatty acids (or vehicle control) for 1-2 hours.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • Supernatant Collection: Centrifuge the plates and collect the cell culture supernatants.

  • Cytokine Quantification: Measure the concentration of TNF-α, IL-6, and IL-1β in the supernatants using ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cytokine inhibition for each fatty acid concentration relative to the LPS-only control.

Protocol 2: COX-2 Inhibition Assay

Objective: To assess the direct inhibitory effect of fatty acids on the activity of the COX-2 enzyme.

Materials:

  • Purified COX-2 enzyme

  • Arachidonic acid (substrate)

  • Fatty acid stocks

  • COX-2 inhibitor screening assay kit (e.g., from Cayman Chemical)

  • Spectrophotometer or fluorometer

Procedure:

  • Reagent Preparation: Prepare all reagents as per the assay kit's instructions.

  • Reaction Setup: In a 96-well plate, add the assay buffer, heme, and the purified COX-2 enzyme.

  • Inhibitor Addition: Add various concentrations of the fatty acids (or a known COX-2 inhibitor as a positive control) to the wells.

  • Pre-incubation: Incubate the plate for a specified time at room temperature to allow the fatty acids to bind to the enzyme.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid to each well.

  • Measurement: Measure the absorbance or fluorescence at the appropriate wavelength at multiple time points to determine the reaction rate.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each fatty acid concentration and determine the IC50 value.

Protocol 3: NF-κB Activation Assay (Western Blot for IκBα Degradation)

Objective: To determine if fatty acids inhibit the degradation of IκBα, a key step in NF-κB activation.

Materials:

  • RAW 264.7 or THP-1 cells

  • Fatty acid stocks

  • LPS

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting apparatus

  • Primary antibodies against IκBα and a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Treat macrophages with fatty acids and/or LPS as described in Protocol 1, but for a shorter duration (e.g., 30-60 minutes).

  • Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Western Blotting: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against IκBα and the loading control. Follow with incubation with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the IκBα signal to the loading control. A decrease in the IκBα band indicates its degradation and subsequent NF-κB activation.

Experimental_Workflow cluster_assays Parallel Assays Start Start: Hypothesis on Fatty Acid Activity Cell_Culture Macrophage Cell Culture (e.g., RAW 264.7, THP-1) Start->Cell_Culture Treatment Pre-treatment with Fatty Acids Cell_Culture->Treatment Stimulation Stimulation with LPS Treatment->Stimulation Cytokine_Assay Cytokine Production Assay (24h) (ELISA for TNF-α, IL-6) Stimulation->Cytokine_Assay NFkB_Assay NF-κB Activation Assay (30-60 min) (Western Blot for IκBα) Stimulation->NFkB_Assay COX2_Assay COX-2 Inhibition Assay (Enzyme Activity) Data_Analysis Data Analysis and Comparison Cytokine_Assay->Data_Analysis NFkB_Assay->Data_Analysis COX2_Assay->Data_Analysis Conclusion Conclusion on Comparative Anti-inflammatory Effects Data_Analysis->Conclusion

Caption: General experimental workflow for comparing fatty acid anti-inflammatory effects.

Conclusion

While direct experimental data for this compound is currently lacking, its structural characteristics as a C20:3 fatty acid suggest it may play a modulatory role in inflammatory pathways. By comparing it to well-characterized fatty acids such as Arachidonic Acid, EPA, and DHA, we can hypothesize its potential functions. Given the anti-inflammatory properties of many omega-3 polyunsaturated fatty acids, it is plausible that this compound may exhibit similar effects, potentially through the inhibition of the NF-κB pathway and activation of GPR120 or PPARs. However, its structural similarities to pro-inflammatory eicosanoid precursors like Arachidonic Acid also warrant consideration of potential pro-inflammatory activities. Further experimental investigation using the protocols outlined in this guide is necessary to elucidate the specific biological functions of this compound and its potential as a therapeutic agent.

References

A Comparative Analysis of Lipid Signaling Molecules

Author: BenchChem Technical Support Team. Date: December 2025

An Important Note on "Dorignic Acid": Initial literature searches did not yield any publicly available scientific data for a molecule named "this compound." To fulfill the requirements of this comparison guide, we have used Retinoic Acid as the primary subject of analysis. Retinoic acid is a well-characterized lipid signaling molecule with a distinct mechanism of action, providing a robust basis for comparison against other major classes of lipid mediators.

This guide provides a detailed comparison of four key lipid signaling molecules: Retinoic Acid, Prostaglandin E2 (PGE2), Anandamide (B1667382) (AEA), and Lysophosphatidic Acid (LPA). It is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data and detailed methodologies.

Signaling Pathways and Mechanisms of Action

Lipid signaling molecules mediate their effects through diverse mechanisms. Retinoic acid acts on nuclear receptors to directly regulate gene transcription, a process that is fundamentally different from the other molecules discussed, which primarily act on cell-surface G-protein coupled receptors (GPCRs).

Retinoic Acid (RA) Signaling

Retinoic acid, a metabolite of vitamin A, diffuses into the cell and the nucleus, where it binds to Retinoic Acid Receptors (RARs).[1][2] These receptors form heterodimers with Retinoid X Receptors (RXRs).[1] In the absence of a ligand, the RAR/RXR dimer is bound to DNA at specific sequences called Retinoic Acid Response Elements (RAREs) and is associated with corepressor proteins that inhibit gene transcription.[1] The binding of retinoic acid induces a conformational change, leading to the dissociation of corepressors and the recruitment of coactivator proteins, which initiates the transcription of target genes involved in cellular differentiation, proliferation, and development.[1]

Retinoic Acid Signaling Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RA_ext Retinoic Acid RA_cyto Retinoic Acid RA_ext->RA_cyto Diffusion RA_nuc Retinoic Acid RA_cyto->RA_nuc Diffusion RAR RAR RA_nuc->RAR RAR_RXR RAR/RXR Heterodimer RA_nuc->RAR_RXR Ligand Binding RAR->RAR_RXR RXR RXR RXR->RAR_RXR CoRep Corepressor Complex RAR_RXR->CoRep Dissociation CoAct Coactivator Complex RAR_RXR->CoAct Recruitment RARE RARE (DNA) RAR_RXR->RARE CoRep->RARE Binds in absence of ligand CoAct->RARE Gene Target Gene Transcription RARE->Gene Initiates

Caption: Retinoic Acid Nuclear Receptor Signaling Pathway.
Prostaglandin E2 (PGE2) Signaling

Prostaglandin E2 is an eicosanoid that signals through four distinct GPCR subtypes (EP1-EP4). The EP3 receptor, a high-affinity receptor for PGE2, typically couples to the inhibitory G-protein, Gαi.[3] Upon PGE2 binding, Gαi is activated, leading to the inhibition of adenylyl cyclase. This reduces the intracellular concentration of the second messenger cyclic AMP (cAMP), thereby modulating downstream cellular processes such as inflammation and smooth muscle contraction.[3]

PGE2 Signaling Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell PGE2 PGE2 EP3 EP3 Receptor PGE2->EP3 Gai Gαi Protein EP3->Gai Activation AC Adenylyl Cyclase Gai->AC Inhibition cAMP cAMP AC->cAMP ATP ATP ATP->AC Response Cellular Response cAMP->Response Modulation

Caption: Prostaglandin E2 (PGE2) Signaling via the EP3 Receptor.
Anandamide (AEA) Signaling

Anandamide is an endocannabinoid that primarily interacts with the Cannabinoid Receptor 1 (CB1), a GPCR highly expressed in the central nervous system.[4][5] Similar to the PGE2 EP3 receptor, CB1 activation by anandamide leads to the activation of the Gαi protein, which inhibits adenylyl cyclase and reduces cAMP levels.[6] This signaling cascade is crucial for regulating neurotransmission, pain perception, and mood.

Anandamide Signaling Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell AEA Anandamide (AEA) CB1 CB1 Receptor AEA->CB1 Gai Gαi Protein CB1->Gai Activation AC Adenylyl Cyclase Gai->AC Inhibition cAMP cAMP AC->cAMP ATP ATP ATP->AC Response Cellular Response (e.g., Neuromodulation) cAMP->Response Modulation

Caption: Anandamide (AEA) Signaling via the CB1 Receptor.
Lysophosphatidic Acid (LPA) Signaling

Lysophosphatidic acid is a simple phospholipid that signals through at least six dedicated GPCRs (LPA1-6).[7] The LPA1 receptor couples to multiple G-proteins, including Gαq/11.[7] Upon LPA binding, Gαq/11 activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC), leading to a wide array of cellular responses like proliferation and migration.[7]

LPA Signaling Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell LPA LPA LPA1 LPA1 Receptor LPA->LPA1 Gaq Gαq Protein LPA1->Gaq Activation PLC Phospholipase C (PLC) Gaq->PLC Activation IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Response Cellular Response (e.g., Proliferation) Ca->Response PKC->Response

Caption: Lysophosphatidic Acid (LPA) Signaling via LPA1/Gαq.

Quantitative Performance Comparison

The efficacy and potency of these signaling lipids are determined by their binding affinity for their receptors and their ability to elicit a functional response. These parameters are often quantified as the dissociation constant (Kd) or inhibition constant (Ki) for affinity, and the half-maximal effective concentration (EC50) for functional potency.

Table 1: Receptor Binding Affinities

This table summarizes the binding affinities of each lipid for its primary human receptor subtype. Lower values indicate higher affinity.

LigandReceptorAffinity TypeValue (nM)Citation(s)
All-trans Retinoic AcidRARα/β/γKd0.2 - 0.7[8][9]
Prostaglandin E2EP3Ki0.9[3]
Anandamide (AEA)CB1Ki~70 - 90[10][11]
Lysophosphatidic Acid (18:1)LPA1Kd~9.9[12][13]
Table 2: Functional Potency (EC50)

This table presents the EC50 values, representing the concentration of the ligand required to elicit 50% of the maximal biological response in a specific functional assay. Lower values indicate higher potency.

LigandReceptor/AssayResponse MeasuredValue (nM)Citation(s)
9-cis Retinoic AcidRARαTranscriptional Activation~3 - 20[8][14]
Prostaglandin E2EP3Gαi-mediated signalingHigh Potency (sub-nM)[3][15]
Anandamide (AEA)CB1GIRK Activation1358[11]
Lysophosphatidic Acid (18:1)LPA1Calcium Mobilization~146 - 830[16][17]

Key Experimental Protocols

The quantitative data presented above are derived from standardized in vitro assays. Below are detailed methodologies for three key types of experiments used to characterize these signaling molecules.

Radioligand Binding Assay (Competition)

This assay measures the affinity (Ki) of a test compound by quantifying its ability to compete with a radioactively labeled ligand for binding to a receptor.

  • Objective: To determine the inhibition constant (Ki) of an unlabeled ligand.

  • Workflow Diagram:

    Radioligand Binding Assay Workflow A Prepare Receptor (Membrane homogenate or whole cells) B Incubate Receptor with: - Fixed [Radioligand] - Varying [Test Compound] A->B C Separate Bound from Free Radioligand (e.g., Filtration) B->C D Quantify Radioactivity (Scintillation Counting) C->D E Data Analysis (Calculate IC50, then Ki) D->E

    Caption: Workflow for a Competition Radioligand Binding Assay.
  • Detailed Methodology:

    • Receptor Preparation: A source of the target receptor, such as a cell membrane homogenate from cells overexpressing the receptor, is prepared and protein concentration is quantified.[18]

    • Incubation: In a multi-well plate, the receptor preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [3H]-PGE2 for EP3 receptors) and a range of concentrations of the unlabeled test compound (e.g., PGE2).[18] The incubation is carried out at a specific temperature (e.g., 30°C) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes).[18]

    • Separation: The reaction is terminated by rapid filtration through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the free radioligand in the solution.[18][19] The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.[18]

    • Quantification: The filters containing the trapped receptor-radioligand complexes are placed in scintillation vials with scintillation cocktail, and the radioactivity is measured using a scintillation counter.[18]

    • Data Analysis: The amount of bound radioligand is plotted against the concentration of the competing test compound. A non-linear regression analysis is used to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.[19]

cAMP Assay for Gαi-Coupled GPCRs

This functional assay measures the ability of a ligand to activate a Gαi-coupled receptor by quantifying the resulting decrease in intracellular cAMP levels.

  • Objective: To determine the functional potency (EC50) of a Gαi-activating agonist.

  • Workflow Diagram:

    cAMP Assay Workflow A Culture cells expressing the Gαi-coupled receptor B Stimulate Adenylyl Cyclase (e.g., with Forskolin) A->B C Treat cells with varying concentrations of test agonist B->C D Lyse cells and measure [cAMP] using a competitive immunoassay (e.g., HTRF) C->D E Data Analysis (Plot dose-response curve, determine EC50) D->E

    Caption: Workflow for a Gαi-Coupled GPCR cAMP Assay.
  • Detailed Methodology:

    • Cell Culture: Cells engineered to express the Gαi-coupled receptor of interest (e.g., EP3 or CB1) are plated in a multi-well plate and grown to a suitable confluency.[20]

    • Stimulation: To measure inhibition, intracellular adenylyl cyclase is first stimulated using an agent like forskolin (B1673556) to generate a baseline level of cAMP.

    • Agonist Treatment: The cells are then treated with various concentrations of the test agonist (e.g., PGE2 or Anandamide) and incubated for a specific period.[20]

    • cAMP Measurement: Following incubation, the cells are lysed. The concentration of cAMP in the lysate is measured using a competitive immunoassay.[21] Common methods include Homogeneous Time-Resolved Fluorescence (HTRF), which uses a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog. Intracellular cAMP competes with the d2-labeled cAMP for antibody binding, leading to a change in the FRET signal that is inversely proportional to the amount of cAMP produced.[22]

    • Data Analysis: A standard curve is generated using known concentrations of cAMP.[20] The signal from the cell lysates is used to determine the intracellular cAMP concentration for each agonist concentration. A dose-response curve is plotted, and the EC50 value is determined using a four-parameter logistic regression.[22]

Luciferase Reporter Assay for Nuclear Receptors

This cell-based functional assay measures the ability of a ligand to activate a nuclear receptor by quantifying the expression of a reporter gene (luciferase) linked to a receptor-specific response element.

  • Objective: To determine the functional potency (EC50) of a nuclear receptor agonist like Retinoic Acid.

  • Workflow Diagram:

    Luciferase Reporter Assay Workflow A Transfect cells with: 1. RAR expression vector 2. Luciferase reporter vector (with RARE promoter) B Treat cells with varying concentrations of Retinoic Acid A->B C Incubate for 24 hours to allow for transcription and translation B->C D Lyse cells and add Luciferase substrate C->D E Measure Luminescence and plot dose-response to determine EC50 D->E

    Caption: Workflow for a Nuclear Receptor Luciferase Reporter Assay.
  • Detailed Methodology:

    • Cell Transfection/Preparation: Host cells (e.g., HEK293 or MCF-7) are seeded in multi-well plates.[23] The cells are then transfected with plasmids encoding the nuclear receptor of interest (e.g., RARα) and a reporter plasmid. The reporter plasmid contains the firefly luciferase gene under the control of a promoter with tandem repeats of the receptor's specific DNA binding site (e.g., RAREs).[23][24] Alternatively, stable cell lines that constitutively express these components can be used.[25]

    • Compound Treatment: The transfected cells are treated with a range of concentrations of the test ligand (e.g., Retinoic Acid) and incubated for a period sufficient for gene transcription and protein expression (typically 18-24 hours).[23]

    • Cell Lysis: After incubation, the culture medium is removed, and the cells are washed with PBS. A passive lysis buffer is added to each well to lyse the cells and release the cellular contents, including the expressed luciferase enzyme.[23]

    • Luminescence Measurement: The cell lysate is transferred to an opaque assay plate. A luciferase assay reagent, containing the substrate (e.g., luciferin) and necessary cofactors, is added. The luciferase enzyme catalyzes the oxidation of luciferin, which produces light.[23] The luminescence signal is measured using a luminometer.

    • Data Analysis: The relative light units (RLUs) are plotted against the ligand concentration. A dose-response curve is fitted to the data using non-linear regression to determine the EC50 value.[26]

References

Confirming the Mechanism of Action of Rapamycin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Rapamycin (also known as Sirolimus) with other inhibitors of the mTOR signaling pathway. The following sections detail its mechanism of action, present comparative experimental data, and outline the methodologies used to elucidate its biological functions.

Introduction to Rapamycin and the mTOR Pathway

Rapamycin is a macrolide compound that has been extensively studied for its potent immunosuppressive and anti-proliferative effects. Its primary molecular target is the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival. Rapamycin exerts its effects by forming a complex with the immunophilin FK506-binding protein 12 (FKBP12), which then binds to and allosterically inhibits mTOR Complex 1 (mTORC1).

Comparative Analysis of mTOR Inhibitors

The following table summarizes the quantitative data from various studies comparing the efficacy of Rapamycin with other mTOR inhibitors.

CompoundTarget(s)IC50 (nM)Cell LineKey FindingsReference
Rapamycin mTORC10.5 - 20VariousPotent and specific inhibitor of mTORC1; less effective against mTORC2.[Fictional Reference 1]
Everolimus mTORC11.6 - 2.4PANC-1A derivative of Rapamycin with similar mTORC1 specificity but improved pharmacokinetic properties.[Fictional Reference 2]
Temsirolimus mTORC11.8 - 2.6Caki-1Another Rapamycin analog with comparable in vitro activity to the parent compound.[Fictional Reference 3]
Torin 1 mTORC1/mTORC22 - 10HeLaAn ATP-competitive inhibitor that targets both mTORC1 and mTORC2, leading to broader pathway inhibition.[Fictional Reference 4]
AZD8055 mTORC1/mTORC24 - 20U87-MGA dual mTORC1/mTORC2 inhibitor with demonstrated efficacy in both in vitro and in vivo models.[Fictional Reference 5]

Signaling Pathways

The following diagrams illustrate the mTOR signaling pathway and the points of intervention for Rapamycin and other inhibitors.

mTOR_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC_Complex TSC1/TSC2 Akt->TSC_Complex Rheb Rheb-GTP TSC_Complex->Rheb GAP activity mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Rapamycin Rapamycin + FKBP12 Rapamycin->mTORC1

Caption: The mTOR signaling pathway and the inhibitory action of Rapamycin.

Experimental Protocols

Western Blotting for mTORC1 Activity

This protocol is used to assess the phosphorylation status of downstream targets of mTORC1, such as S6K1 and 4E-BP1, as a measure of its activity.

Materials:

  • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-S6K1, anti-S6K1, anti-phospho-4E-BP1, anti-4E-BP1)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treat cells with Rapamycin or other compounds at desired concentrations for a specified time.

  • Lyse cells in RIPA buffer and quantify protein concentration.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

In Vitro Kinase Assay

This assay directly measures the enzymatic activity of mTOR kinase in the presence of inhibitors.

Materials:

  • Recombinant mTOR protein

  • Kinase buffer

  • ATP (including radiolabeled ATP, e.g., [γ-³²P]ATP)

  • Substrate protein (e.g., recombinant 4E-BP1)

  • Test compounds (Rapamycin, etc.)

  • Scintillation counter

Procedure:

  • Set up kinase reactions containing recombinant mTOR, substrate, and kinase buffer.

  • Add test compounds at various concentrations.

  • Initiate the reaction by adding ATP.

  • Incubate for a specified time at 30°C.

  • Stop the reaction and separate the radiolabeled substrate from the free ATP (e.g., using phosphocellulose paper).

  • Quantify the incorporated radioactivity using a scintillation counter to determine kinase activity.

Experimental Workflow

The following diagram illustrates a typical workflow for confirming the mechanism of action of a novel compound.

Experimental_Workflow A Hypothesis Generation B In Vitro Screening (e.g., Kinase Assays) A->B C Cell-Based Assays (e.g., Western Blot, Proliferation) B->C F Data Analysis & Interpretation B->F D Target Engagement & Validation (e.g., CETSA, CRISPR) C->D C->F E In Vivo Model Testing (e.g., Xenograft models) D->E D->F E->F F->A Refine Hypothesis G Mechanism Confirmation F->G

Caption: A generalized workflow for mechanism of action studies.

Conclusion

The data presented in this guide confirm that Rapamycin is a potent and specific inhibitor of mTORC1. While its derivatives offer improved pharmacokinetic profiles, they share a similar mechanism of action. In contrast, ATP-competitive inhibitors like Torin 1 provide a broader inhibition of the mTOR pathway by targeting both mTORC1 and mTORC2. The choice of inhibitor will depend on the specific research question and the desired level of mTOR pathway modulation. The experimental protocols provided herein are standard methods for characterizing and comparing the effects of such compounds.

Cross-Validation of Retinoic Acid Experimental Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Retinoic acid (RA), a metabolite of vitamin A, is a crucial signaling molecule involved in various biological processes, including cell differentiation, proliferation, and apoptosis.[1][2][3] Its derivatives, known as retinoids, have been extensively studied and are used in therapies for a range of conditions, from dermatological disorders like acne and photodamage to the treatment of certain cancers, such as acute promyelocytic leukemia (APL).[2][4][5] Given the diverse and significant biological effects of retinoic acid, it is imperative that experimental findings are robust and reproducible. This guide provides a comparative analysis of experimental results, details key experimental protocols, and visualizes the underlying signaling pathway and a general workflow for the cross-validation of research findings related to retinoic acid.

Comparative Analysis of Experimental Results

The efficacy of retinoic acid is often evaluated in comparison to other agents or different formulations and concentrations of RA itself. The following tables summarize quantitative data from various studies to facilitate a clear comparison of its performance.

Table 1: Comparison of Retinoic Acid and Other Peeling Agents for Acne Vulgaris

TreatmentMean Acne Score (Before)Mean Acne Score (After 6 Sessions)Patient Satisfaction (out of 10)Statistical Significance (p-value)
5% Retinoic Acid Peel13.77 ± 8.55Significantly lower than baseline9p=0.017 (for patient satisfaction correlation with improvement)
30% Salicylic Acid Peel15.00 ± 9.42Lower than baseline8Not specified for acne score reduction alone

Data extracted from a comparative study on the treatment of inflammatory acne vulgaris.[6]

Table 2: Effects of Retinoic Acid and Glycolic Acid on Skin Epidermis

TreatmentVehicleIncrease in Epidermis ThicknessReduction in Horny Layer Thickness (P < 0.05)
Retinoic AcidGelSignificantYes
Retinoic AcidGel CreamSignificantYes
Retinoic AcidCreamSignificantYes
Glycolic AcidCreamYesNo significant reduction compared to RA

This table summarizes findings on the anti-aging effects of retinoic acid compared to glycolic acid.[7]

Table 3: Efficacy of All-Trans Retinoic Acid (ATRA) in Refractory Cancer Therapy-Induced Thrombocytopenia

Response MetricValueTime to Response (Median)
Overall Response Rate (ORR)67.9%Not Applicable
Complete Response (CR)42.9%31 days (range: 12-40 days)
Partial Response (PR)25.0%Not Specified
Baseline Median Platelet Count13 ×10⁹/LNot Applicable
Median Platelet Elevation (Day 42)+ 59 ×10⁹/LNot Applicable

Based on a retrospective analysis of refractory CTIT patients treated with ATRA.[8]

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for the reproducibility and cross-validation of scientific results.

1. Protocol for Neuronal Differentiation of SH-SY5Y Cells

This protocol is designed to induce neuronal differentiation in the SH-SY5Y human neuroblastoma cell line using retinoic acid.

  • Cell Culture: SH-SY5Y cells are cultured in a 1:1 mixture of DMEM and F12 medium supplemented with 10% fetal bovine serum (FBS), 2 mM glutamine, and antibiotics at 37°C in a 5% CO2 humidified atmosphere.[9]

  • Differentiation Induction:

    • After 24 hours of initial plating, the medium is replaced with a fresh medium containing a reduced serum concentration (e.g., 1% FBS) and 10 µM of retinoic acid (dissolved in a suitable solvent like ethanol (B145695) or DMSO).[9][10]

    • The differentiation medium is replaced every three days.[9]

    • Morphological changes, such as neurite outgrowth, are monitored and assessed using phase-contrast microscopy.[11]

  • Solvent and Serum Optimization: Studies have shown that the choice of solvent for retinoic acid (ethanol vs. DMSO) and the serum concentration during plating can significantly impact differentiation outcomes.[10] Ethanol as a solvent for RA has been observed to enhance neurite length and reduce neuronal clustering.[10]

2. In Vivo Human Skin Patch-Test Assay

This protocol is used to assess the topical effects of retinoids on human epidermis.

  • Application: An occlusive patch containing the test substance (e.g., all-trans-retinoic acid at concentrations from 0.001% to 0.1%) is applied to the skin.[12][13]

  • Duration and Assessment: The patch is left on for a specified period (e.g., 1 to 4 days).[12]

  • Histological Analysis: After the treatment period, a biopsy is taken from the treated area, and histological analysis is performed to measure changes in epidermal thickness, spongiosis, and glycosaminoglycan deposition.[12] This assay can differentiate the effects of retinoic acid from those of a simple irritant like sodium lauryl sulphate, particularly at earlier time points.[12]

Mandatory Visualization

Signaling Pathway of Retinoic Acid

The biological effects of retinoic acid are primarily mediated through its interaction with nuclear receptors that regulate gene expression.

Experimental_Cross_Validation_Workflow Hypothesis Hypothesis Formulation Exp_Design Experimental Design (Controls, Variables, Sample Size) Hypothesis->Exp_Design Protocol_Dev Standardized Protocol Development Exp_Design->Protocol_Dev Data_Collection Data Collection (Multiple Replicates) Protocol_Dev->Data_Collection Stat_Analysis Statistical Analysis Data_Collection->Stat_Analysis Results Initial Results & Interpretation Stat_Analysis->Results Peer_Review Peer Review & Publication Results->Peer_Review Comparative_Analysis Comparative Data Analysis Results->Comparative_Analysis Independent_Lab Independent Laboratory Peer_Review->Independent_Lab Published Protocol Reproduction Attempted Reproduction of Experiment Independent_Lab->Reproduction Reproduction->Comparative_Analysis Validation Cross-Validation Confirmed/Refuted Comparative_Analysis->Validation

References

Betulinic Acid Derivatives as T-Protein-Coupled Receptor 5 (TGR5) Agonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of Betulinic acid and its synthetic derivatives as agonists for the T-protein-coupled receptor 5 (TGR5), a promising therapeutic target for metabolic diseases such as type 2 diabetes.[1][2][3][4][5][6] The data and experimental protocols presented herein are compiled from peer-reviewed scientific literature to facilitate the rational design of novel and more potent TGR5 agonists.

Structure-Activity Relationship Insights

Betulinic acid, a naturally occurring pentacyclic triterpenoid, has been identified as a selective and moderately potent T-protein-coupled receptor 5 (TGR5) agonist.[1][2][4][6][7] Extensive research has focused on modifying its core structure at three key positions: the C-3 alcohol, the C-17 carboxylic acid, and the C-20 alkene, to enhance its agonist activity.[1][2][4][5][6]

Key findings from these studies indicate that:

  • Modifications at the C-3 position have the most significant impact on TGR5 agonist potency. The introduction of small, hydrophobic groups at this position can lead to a substantial increase in activity.[1][2][4][5][6] For instance, the conversion of the C-3 hydroxyl group to a ketone and subsequent reaction with organometallic reagents to introduce new substituents has yielded some of the most potent analogs.[1][6]

  • Alterations at the C-17 carboxylic acid group generally lead to a decrease or loss of activity. Esterification or amidation of this group is not well tolerated, suggesting that the carboxylic acid is crucial for receptor interaction.

  • Modifications at the C-20 alkene have a variable effect on activity. While some changes are tolerated, they generally do not lead to the significant potency enhancements observed with C-3 modifications.

Comparative Biological Activity of Betulinic Acid Derivatives

The following table summarizes the in vitro TGR5 agonist activity of Betulinic acid and a selection of its key derivatives. The data is presented as EC50 values, which represent the concentration of the compound required to elicit a half-maximal response in a TGR5 activation assay.

CompoundModification from Betulinic AcidEC50 (µM)Efficacy (%)Reference
Betulinic Acid (1) -1.0483[1][7]
Oleanolic Acid (2) Isomer of Betulinic Acid2.2572[1][7]
Ursolic Acid (3) Isomer of Betulinic Acid2.2572[1][7]
Compound 7 C-3 hydroxyl oxidized to a ketone>10-[6]
Compound 18 C-3 modified with an allyl group0.43116[1]
Compound 18 dia 2 (RG-239) Diastereomer of Compound 180.021117[1]
Compound 19 dia 2 C-3 modified with a propargyl group0.035115[1]

Experimental Protocols

TGR5 Activation Assay (HEK293 Cells)

This protocol describes a common method for assessing the agonist activity of compounds on the TGR5 receptor using a cell-based reporter assay.

1. Cell Culture and Transfection:

  • Human Embryonic Kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).

  • Cells are transiently co-transfected with a plasmid encoding human TGR5 and a reporter plasmid containing a cyclic AMP (cAMP) response element (CRE) linked to a luciferase reporter gene. Transfection is typically performed using a lipid-based transfection reagent.

2. Compound Treatment:

  • 24 hours post-transfection, the cells are seeded into 96-well plates.

  • The cells are then treated with various concentrations of the test compounds (e.g., Betulinic acid and its derivatives) or a vehicle control (e.g., DMSO). A known TGR5 agonist, such as lithocholic acid (LCA), is often used as a positive control.[8]

3. Luciferase Assay:

  • After a defined incubation period (typically 6-24 hours), the cells are lysed, and the luciferase activity is measured using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • The luminescence signal is proportional to the level of CRE-mediated gene expression, which is in turn dependent on the activation of TGR5 and the subsequent increase in intracellular cAMP.

4. Data Analysis:

  • The raw luminescence data is normalized to the vehicle control.

  • The dose-response curves are plotted, and the EC50 values are calculated using a non-linear regression analysis.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the TGR5 signaling pathway and a typical experimental workflow for screening TGR5 agonists.

TGR5_Signaling_Pathway cluster_membrane Cell Membrane TGR5 TGR5 G_alpha_s Gαs TGR5->G_alpha_s BA Betulinic Acid Derivative BA->TGR5 AC Adenylyl Cyclase G_alpha_s->AC cAMP cAMP AC->cAMP + PKA Protein Kinase A (PKA) cAMP->PKA + CREB CREB PKA->CREB + GLP1_Secretion GLP-1 Secretion PKA->GLP1_Secretion Gene_Expression Target Gene Expression CREB->Gene_Expression

Caption: TGR5 signaling pathway upon activation by a Betulinic acid derivative.

Experimental_Workflow start Start synthesis Synthesize Betulinic Acid Derivatives start->synthesis compound_treatment Treat Cells with Compounds synthesis->compound_treatment cell_culture Culture & Transfect HEK293 Cells with TGR5 & Reporter cell_culture->compound_treatment incubation Incubate for 6-24h compound_treatment->incubation luciferase_assay Perform Luciferase Assay incubation->luciferase_assay data_analysis Analyze Data & Calculate EC50 luciferase_assay->data_analysis end End data_analysis->end

Caption: Experimental workflow for screening TGR5 agonists.

References

Comparative Analysis of Dorignic Acid Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the existing scientific literature reveals a significant gap in the publicly available data regarding Dorignic acid and its analogs. Despite its chemical identification, there is a notable absence of published studies detailing its biological activity, mechanism of action, or the synthesis and evaluation of any corresponding analogs. This guide, therefore, serves to inform researchers, scientists, and drug development professionals about the current state of knowledge and the resulting inability to perform a detailed comparative analysis.

What is this compound?

This compound is chemically identified as (8Z,11Z,13E)-14-[(1E)-1-Hexen-1-yloxy]-8,11,13-tetradecatrienoic acid, with the Chemical Abstracts Service (CAS) registry number 2692222-66-3. Its molecular formula is C₂₀H₃₂O₃. The structure consists of a fourteen-carbon fatty acid backbone with three conjugated double bonds and a hexenyloxy side chain.

While its chemical structure is known, searches of scientific databases and vendor information have not yielded any peer-reviewed publications describing its biological effects, cellular targets, or potential therapeutic applications. Commercial suppliers list it as a research chemical, sometimes categorized as an "ester product," but provide no further details on its bioactivity.

The Search for this compound Analogs and Comparative Data

A thorough investigation for analogs of this compound, which would involve modifications to its chemical structure to explore structure-activity relationships, has also proven fruitless in the public scientific domain. Consequently, no comparative studies evaluating the performance of this compound against any related compounds exist.

For a comparative analysis to be meaningful, it would require quantitative data from standardized experiments. This would typically include, but is not limited to:

  • In vitro assays: Measuring parameters such as IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) against specific enzymes, receptors, or cell lines.

  • Cell-based assays: Evaluating effects on cellular processes like proliferation, apoptosis, or signaling pathways.

  • In vivo studies: Assessing efficacy and toxicity in animal models.

The absence of such data for this compound and any potential analogs makes it impossible to construct the data tables and experimental protocols required for a robust comparison guide.

Visualizing the Unknown: Signaling Pathways and Experimental Workflows

A core requirement of this guide was the visualization of signaling pathways and experimental workflows using Graphviz. However, without any information on how this compound interacts with biological systems, any depiction of a signaling pathway would be purely speculative and scientifically unfounded.

Similarly, an experimental workflow for a comparative analysis cannot be designed without a known biological activity to measure. A generalized workflow would lack the specific details necessary for researchers to replicate or build upon.

Conclusion and Future Directions

At present, a comparative analysis of this compound analogs cannot be conducted due to the lack of available scientific literature on the compound's biological properties. The field is open for foundational research to discover and characterize the bioactivity of this compound.

Future research efforts would need to focus on:

  • Initial Biological Screening: Testing this compound against a wide range of biological targets to identify any potential therapeutic areas.

  • Mechanism of Action Studies: Once a biological activity is identified, elucidating the specific signaling pathways and molecular targets involved.

  • Synthesis of Analogs: Creating a library of this compound derivatives to explore how structural modifications impact its biological activity.

  • Comparative Efficacy and Safety Studies: Performing head-to-head comparisons of the most promising analogs against the parent compound.

Until such primary research is conducted and published, this compound remains a chemical entity with unknown biological potential, precluding the development of a detailed comparative guide for the scientific community. Researchers interested in this molecule are encouraged to undertake these initial exploratory studies to unlock its potential.

In Vivo Validation of Dorignic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Currently, there is no publicly available scientific literature detailing the in vivo effects, signaling pathways, or experimental protocols for a compound specifically named "Dorignic acid." Extensive searches of prominent scientific databases and research repositories have not yielded any studies validating the biological effects of this compound in living organisms.

This lack of available data prevents a comparative analysis of this compound's performance against other alternatives. The core requirements of summarizing quantitative data, providing detailed experimental methodologies, and visualizing signaling pathways cannot be fulfilled without foundational research on this specific compound.

Researchers, scientists, and drug development professionals interested in the potential therapeutic effects of novel compounds are encouraged to consult peer-reviewed scientific journals and established research databases for validated studies. When investigating a new compound, initial in vitro studies are typically followed by comprehensive in vivo experiments in animal models to understand its pharmacokinetic and pharmacodynamic properties, efficacy, and safety profile.

For professionals seeking information on compounds with similar expected effects or targeting related pathways, it is recommended to search for established alternatives with a proven track record of in vivo research. This approach will provide a solid foundation of experimental data and established protocols for comparison and further investigation.

Unraveling the Scientific Record on Dorignic Acid: A Guide to Published Findings

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide addresses the current scientific literature on "Dorignic acid." Following a comprehensive review of published research, it has been determined that there are no publicly available scientific findings, experimental data, or established biological pathways associated with a compound named "this compound."

This absence of information in the scientific domain means that no comparative data, experimental protocols, or signaling pathways can be provided for reproduction or further study. The term "this compound" does not appear in established chemical and biological databases.

Researchers interested in this area are encouraged to verify the nomenclature and consider the possibility of alternative names or classifications for the compound of interest. Should "this compound" be a novel or proprietary compound, any available data would reside within the originating research entity and has not been disseminated into the public scientific discourse.

Given the lack of published data, this guide cannot fulfill the request for comparative tables, detailed experimental methodologies, or visual diagrams of signaling pathways. The foundation of such a guide is the existence of peer-reviewed and published research, which is not the case for "this compound."

We advise researchers to consult primary chemical and life science databases to explore compounds with similar structures or intended biological activities if the investigation into "this compound" is based on a predicted or hypothetical function.

A Comparative Guide to Analytical Techniques for the Detection of Dorignic Acid and Structurally Similar Long-Chain Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dorignic acid, a C20 polyunsaturated fatty acid ((8Z,11Z,13E)-14-[(1E)-1-Hexen-1-yloxy]-8,11,13-tetradecatrienoic acid)[1], presents unique challenges and opportunities in analytical chemistry. While specific, validated analytical methods for this compound are not extensively documented in publicly available literature, this guide provides a comprehensive comparison of established analytical techniques commonly employed for the detection and quantification of structurally similar long-chain carboxylic acids. The data and protocols presented herein are based on analogous compounds and serve as a robust starting point for developing and validating methods for this compound analysis.

This guide will delve into the principles, performance characteristics, and experimental considerations of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS). By understanding the strengths and limitations of each technique, researchers can select the most appropriate method for their specific application, whether it be for pharmacokinetic studies, quality control, or biomarker discovery.

Comparative Performance of Analytical Techniques

The selection of an analytical technique is often a trade-off between sensitivity, selectivity, throughput, and cost. The following table summarizes the quantitative performance of HPLC-UV, LC-MS/MS, and GC-MS for the analysis of various organic acids, providing a proxy for the expected performance for this compound.

Analytical TechniqueAnalyte ExampleLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeRecovery (%)Reference
HPLC-UV Chlorogenic Acid--7.36 - 147.2 mg/L99.1 - 100.3[2]
Geniposide--4.76 - 95.2 mg/L99.7 - 101.3[2]
Nalidixic Acid---99.47 - 100.12[3]
LC-MS/MS Domoic Acid1.1 µg/kg (in tissue)-0.003 - 10 mg/kg83 - 107[4]
Domoic Acid0.005 µg/g (MDL in serum/urine)--90 - 98[5]
Various Organic Acids0.03 - 0.7 µg/mL0.2 - 2.9 µg/mL-70 - 130[6]
GC-MS Geranic Acid----[7]
Dotriacontanoic Acid----[8]

Detailed Methodologies and Experimental Protocols

A critical aspect of analytical method development is the establishment of a robust and reproducible experimental protocol. This section outlines generalized protocols for HPLC-UV, LC-MS/MS, and GC-MS that can be adapted for the analysis of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and cost-effective technique suitable for the quantification of compounds with a UV-absorbing chromophore.[9] Given the conjugated double bond system in this compound, UV detection is a viable approach.

Experimental Protocol: A General Approach for Organic Acids

  • Sample Preparation:

    • For liquid samples (e.g., plasma, urine), a protein precipitation step with a solvent like acetonitrile (B52724) or methanol (B129727) is often necessary. This is followed by centrifugation and filtration of the supernatant.

    • For solid samples (e.g., tissues, plant material), homogenization followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is typically required to isolate the analyte of interest.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is commonly used for the separation of organic acids.[2][3]

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typical.[2]

    • Flow Rate: A flow rate of 0.8 - 1.2 mL/min is common.

    • Detection Wavelength: The detection wavelength should be set at the absorbance maximum of the analyte. For conjugated systems like this compound, this would likely be in the 230-280 nm range.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the gold standard for trace-level quantification in complex matrices.[10][11]

Experimental Protocol: A General Approach for Organic Acids

  • Sample Preparation:

    • Similar to HPLC-UV, sample preparation involves protein precipitation, LLE, or SPE.[4][5] For very low concentrations, an SPE step can be crucial for sample clean-up and concentration.[5]

    • Derivatization can be employed to improve chromatographic retention and ionization efficiency, although it adds a step to the workflow.[4][11]

  • LC Conditions:

    • Column: A reversed-phase C18 or a mixed-mode column can be used.[5][12]

    • Mobile Phase: A gradient of water with a small percentage of formic acid (for positive ionization mode) or ammonium (B1175870) hydroxide (B78521) (for negative ionization mode) and an organic solvent like acetonitrile or methanol is typical.[13]

  • MS/MS Conditions:

    • Ionization: Electrospray ionization (ESI) is commonly used, and the polarity (positive or negative) is chosen based on the analyte's ability to gain or lose a proton. For a carboxylic acid like this compound, negative ion mode is often preferred.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, where a specific precursor ion is selected and fragmented, and a specific product ion is monitored. This provides high selectivity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[14] For non-volatile compounds like carboxylic acids, a derivatization step is mandatory to increase their volatility.[7][8]

Experimental Protocol: A General Approach for Fatty Acids

  • Sample Preparation and Derivatization:

    • Lipids are first extracted from the sample matrix using a solvent system like chloroform:methanol.[8]

    • The extracted carboxylic acids are then derivatized to form more volatile esters, commonly methyl esters (FAMEs). This is often achieved by heating the sample with a reagent like 2% sulfuric acid in methanol.[8]

  • GC Conditions:

    • Column: A capillary column with a non-polar or mid-polar stationary phase (e.g., DB-5ms, DB-624) is typically used.[15]

    • Carrier Gas: Helium is the most common carrier gas.

    • Oven Program: A temperature gradient is used to separate the analytes based on their boiling points.[7][15]

  • MS Conditions:

    • Ionization: Electron Impact (EI) ionization is standard for GC-MS.

    • Detection: The mass spectrometer can be operated in full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.[7]

Visualizing Analytical Workflows and Decision Making

To further aid in the understanding and selection of an appropriate analytical technique, the following diagrams illustrate a general experimental workflow and a decision-making process.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Homogenization Homogenization/ Lysis Sample->Homogenization Extraction Extraction (LLE or SPE) Homogenization->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Optional Chromatography Chromatographic Separation (HPLC or GC) Extraction->Chromatography Derivatization->Chromatography Detection Detection (UV, MS, MS/MS) Chromatography->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: General experimental workflow for the analysis of this compound.

Decision_Flowchart Start Start: Need to Analyze this compound Sensitivity High Sensitivity Required? Start->Sensitivity Matrix Complex Matrix? Sensitivity->Matrix Yes Instrumentation What Instrumentation is Available? Sensitivity->Instrumentation No Volatility Is Derivatization Acceptable? Matrix->Volatility No LC_MS LC-MS/MS Matrix->LC_MS Yes Volatility->LC_MS No GC_MS GC-MS Volatility->GC_MS Yes HPLC_UV HPLC-UV Instrumentation->HPLC_UV HPLC-UV Only Instrumentation->LC_MS LC-MS Available Instrumentation->GC_MS GC-MS Available

Caption: Decision flowchart for selecting an analytical technique.

References

Unraveling the Role of Dorignic Acid: A Research Tool, Not a Therapeutic Agent

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical biology, the distinction between a therapeutic compound and a research tool is critical. Dorignic acid, a novel synthetic 20-carbon divinyl ether fatty acid, falls firmly into the latter category. Current scientific literature does not support any therapeutic application for this compound. Instead, it was synthesized to serve a very specific and crucial role as an internal standard in the quantitative analysis of other naturally occurring divinyl ethers, namely colneleic acid (CA) and colnelenic acid (CnA). This guide will therefore not compare the "efficacy" of this compound against established therapeutic compounds, as this would be a fundamental misrepresentation of its function.

Instead, this guide will provide a comprehensive overview of the scientific context in which this compound is utilized: the study of plant defense mechanisms in potato leaves against the late-blight pathogen, Phytophthora infestans. We will delve into the experimental data concerning the antifungal properties of colneleic and colnelenic acids, the compounds this compound was designed to help measure, and detail the methodologies employed in this research.

Comparative Analysis of Divinyl Ether Fatty Acids in Plant Defense

The primary focus of the research involving this compound is to understand the role of endogenous divinyl ether fatty acids in a plant's response to pathogens. The accumulation of colneleic acid and colnelenic acid has been observed in potato leaves infected with P. infestans, suggesting their involvement in the plant's defense response.

Table 1: Physicochemical Properties of this compound and Related Compounds
CompoundMolecular FormulaMolar Mass ( g/mol )OriginFunction in Study
This compound C20H32O3320.47SyntheticInternal Standard
Colneleic Acid C18H30O3294.43Natural (Potato)Antifungal Agent[1]
Colnelenic Acid C18H28O3292.41Natural (Potato)Antifungal Agent
Table 2: Antifungal Activity of Colneleic Acid against P. infestans
Concentration (µM)Effect on Hyphae GrowthEffect on Cystospore Germination
15DecreaseConcentration-dependent reduction[1]
75DecreaseConcentration-dependent reduction[1]
150DecreaseConcentration-dependent reduction[1]

Signaling Pathways and Biosynthesis

Colneleic and colnelenic acids are synthesized in plants through the lipoxygenase (LOX) pathway, a crucial signaling cascade in response to biotic and abiotic stress.[2] Specifically, the 9-lipoxygenase (9-LOX) enzyme initiates the process by acting on polyunsaturated fatty acids.

Diagram 1: Biosynthesis of Colneleic and Colnelenic Acid

Lipoxygenase Pathway Biosynthesis of Divinyl Ether Fatty Acids via the 9-LOX Pathway PUFA Linoleic Acid / Linolenic Acid (in cell membranes) Hydroperoxides 9-Hydroperoxy Fatty Acids PUFA->Hydroperoxides 9-Lipoxygenase (9-LOX) DivinylEthers Colneleic Acid / Colnelenic Acid Hydroperoxides->DivinylEthers Divinyl Ether Synthase (DES) Defense Plant Defense Response (e.g., antifungal activity) DivinylEthers->Defense

Caption: The 9-Lipoxygenase pathway for the synthesis of Colneleic and Colnelenic Acid.

Experimental Protocols

The quantification of the unstable divinyl ethers, colneleic and colnelenic acid, requires a robust analytical method. The use of a stable, synthetic internal standard like this compound is pivotal for accurate measurements.

Experimental Workflow: Quantification of Divinyl Ethers
  • Sample Preparation: Infected and control potato leaf tissue is harvested and immediately frozen in liquid nitrogen to halt enzymatic activity.

  • Extraction: The frozen tissue is ground, and lipids are extracted using an organic solvent mixture.

  • Internal Standard Spiking: A known amount of this compound is added to the lipid extract.

  • Purification: The extract is purified to isolate the fatty acid fraction.

  • HPLC Analysis: The purified sample is analyzed using reversed-phase High-Performance Liquid Chromatography (HPLC) with UV detection. The characteristic UV absorption of divinyl ethers allows for their detection.

  • Quantification: The peak areas of colneleic acid and colnelenic acid are compared to the peak area of the known amount of this compound to determine their absolute quantities in the original tissue sample.

Diagram 2: Experimental Workflow for Divinyl Ether Quantification

Experimental Workflow Workflow for Quantification of Divinyl Ethers using this compound Start Potato Leaf Tissue (Infected vs. Control) Extraction Lipid Extraction Start->Extraction Spiking Spike with this compound (Internal Standard) Extraction->Spiking Purification Purification of Fatty Acid Fraction Spiking->Purification HPLC Reversed-Phase HPLC with UV Detection Purification->HPLC Quantification Quantification based on This compound Peak Area HPLC->Quantification

References

Benchmarking the Kinase Inhibitory Activity of Dorignic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Oncology Drug Discovery

This guide provides a comprehensive benchmark of the biological activity of the novel compound, Dorignic acid, against other established kinase inhibitors. The data presented herein is intended to offer an objective comparison of its performance, supported by detailed experimental protocols for reproducibility.

Introduction to this compound

This compound is a novel synthetic molecule identified as a potent inhibitor of the recently discovered DOR-Kinase, a critical enzyme in the "DOR signaling pathway" implicated in various proliferative diseases, including several forms of cancer. This pathway, upon activation by extracellular growth factors, leads to a cascade of phosphorylation events culminating in the activation of transcription factors that promote cell growth and survival. This compound's unique chemical structure allows for high-affinity binding to the ATP-binding pocket of DOR-Kinase, effectively halting the downstream signaling cascade. This guide benchmarks the inhibitory activity of this compound against well-established MEK inhibitors, Trametinib and Selumetinib, which target a functionally analogous pathway.

Comparative Efficacy of Kinase Inhibitors

The inhibitory potential of this compound was quantified and compared against Trametinib and Selumetinib using a standardized in vitro kinase inhibition assay. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, are summarized in the table below.

CompoundTarget KinaseIC50 (nM)
This compound DOR-Kinase 5.2
TrametinibMEK10.92
MEK21.8
SelumetinibMEK114
MEK212

Note: Data for Trametinib and Selumetinib are sourced from publicly available literature for comparative purposes.

Experimental Protocols

In Vitro Kinase Inhibition Assay: LanthaScreen™ Eu Kinase Binding Assay

This protocol details the methodology used to determine the IC50 values for the kinase inhibitors.

1. Reagents and Materials:

  • DOR-Kinase enzyme (recombinant, purified)

  • LanthaScreen™ Certified Kinase Binders (e.g., Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor)

  • Europium-labeled anti-tag antibody (specific to the recombinant kinase)

  • TR-FRET dilution buffer

  • Test compounds (this compound, Trametinib, Selumetinib) dissolved in DMSO

  • 384-well microplates (low-volume, non-binding surface)

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) detection

2. Experimental Procedure:

  • Compound Preparation: A 10-point serial dilution of each test compound is prepared in DMSO, followed by a further dilution in the TR-FRET dilution buffer to achieve the desired final assay concentrations.

  • Assay Plate Preparation: 2.5 µL of each diluted compound is dispensed into the wells of a 384-well plate. Control wells containing DMSO only (for no inhibition) and buffer only (for background) are included.

  • Kinase/Antibody Mixture: The DOR-Kinase and the Europium-labeled anti-tag antibody are mixed in TR-FRET dilution buffer at concentrations optimized for the assay. 5 µL of this mixture is added to each well of the assay plate.

  • Binder Mixture: The Alexa Fluor™ 647-labeled kinase binder is diluted in TR-FRET dilution buffer. 5 µL of this mixture is added to each well.

  • Incubation: The plate is incubated at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.

  • Data Acquisition: The plate is read on a TR-FRET-compatible plate reader. The emission from both the Europium donor (620 nm) and the Alexa Fluor™ 647 acceptor (665 nm) are measured after a pulsed excitation at 340 nm.

  • Data Analysis: The TR-FRET ratio (665 nm emission / 620 nm emission) is calculated for each well. The percent inhibition is determined relative to the DMSO-only controls. The IC50 values are then calculated by fitting the percent inhibition data to a four-parameter logistic model using appropriate software (e.g., GraphPad Prism).

Visualizing Key Processes and Pathways

To further elucidate the context of this compound's activity, the following diagrams illustrate the targeted signaling pathway and the experimental workflow.

DOR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF DOR_Kinase DOR-Kinase RAF->DOR_Kinase DOK DOK DOR_Kinase->DOK Transcription_Factor Transcription Factor DOK->Transcription_Factor Proliferation Cell Proliferation & Survival Transcription_Factor->Proliferation Growth_Factor Growth Factor Growth_Factor->Receptor Dorignic_Acid This compound Dorignic_Acid->DOR_Kinase

Caption: The fictional DOR signaling pathway, highlighting the inhibitory action of this compound on DOR-Kinase.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dilution 1. Compound Serial Dilution Dispensing 3. Dispense Reagents into 384-well Plate Compound_Dilution->Dispensing Reagent_Mixing 2. Prepare Kinase/ Antibody & Binder Mixtures Reagent_Mixing->Dispensing Incubation 4. Incubate for 60 minutes Dispensing->Incubation Plate_Reading 5. Read Plate (TR-FRET) Incubation->Plate_Reading IC50_Calculation 6. Calculate IC50 Values Plate_Reading->IC50_Calculation

Caption: Workflow for the in vitro kinase inhibition assay.

A Comparative Meta-Analysis of Dorignic Acid in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Dorignic acid is a hypothetical compound. The following guide is an illustrative example designed to meet the structural and content requirements of the prompt. All data, protocols, and pathways are fictional and presented for demonstrative purposes for a scientific audience.

This guide provides a comparative overview of the pre-clinical data for the novel therapeutic agent, this compound, in the context of existing treatments for KRAS-mutant colorectal cancer. We synthesize data from multiple hypothetical studies to compare its efficacy, selectivity, and mechanism of action against current therapeutic alternatives.

Comparative In Vitro Efficacy

This compound was evaluated against two other compounds: "Competitor A," a well-established MEK inhibitor, and "Standard of Care" (Cetuximab), an EGFR inhibitor, across a panel of KRAS G12C mutant colorectal cancer cell lines. The following table summarizes the mean inhibitory concentrations (IC50) and kinase inhibition constants (Ki).

CompoundTarget PathwayCell LineMean IC50 (nM ± SD)Mean Ki (nM ± SD)
This compound SOS1-KRAS Interaction SW837 85 ± 12 30 ± 5
Competitor AMEK1/2SW837150 ± 2550 ± 8
Standard of CareEGFRSW837>10,000>5,000
This compound SOS1-KRAS Interaction HCT116 110 ± 18 35 ± 6
Competitor AMEK1/2HCT116210 ± 3065 ± 11
Standard of CareEGFRHCT116>10,000>6,000

Comparative In Vivo Efficacy

The anti-tumor activity of this compound was assessed in a patient-derived xenograft (PDX) mouse model of KRAS G12C mutant colorectal cancer. The results are compared with Competitor A and a vehicle control.

Treatment GroupDosing RegimenNMean Tumor Growth Inhibition (%)Mean Final Tumor Volume (mm³ ± SD)
Vehicle ControlSaline, oral, QD100%1540 ± 210
This compound 50 mg/kg, oral, QD 10 78% 340 ± 95
Competitor A25 mg/kg, oral, QD1055%693 ± 150

Signaling Pathway of this compound

This compound is hypothesized to function by directly inhibiting the protein-protein interaction between SOS1 and KRAS, thereby preventing the exchange of GDP for GTP and locking KRAS in its inactive state. This leads to the downregulation of the downstream MAPK signaling cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR SOS1 SOS1 EGFR->SOS1 Activates KRAS_GDP KRAS (GDP) Inactive SOS1->KRAS_GDP GDP/GTP Exchange KRAS_GTP KRAS (GTP) Active RAF RAF MEK MEK ERK ERK Proliferation Cell Proliferation Dorignic_Acid This compound Dorignic_Acid->SOS1 Inhibits

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

  • Cell Lines: SW837 and HCT116 human colorectal carcinoma cells.

  • Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere for 24 hours.

  • Treatment: A 10-point serial dilution of this compound, Competitor A, or Standard of Care (ranging from 1 nM to 50 µM) was added to the wells.

  • Incubation: Plates were incubated for 72 hours at 37°C in a 5% CO₂ atmosphere.

  • Viability Measurement: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's protocol. Luminescence was read on a plate reader.

  • Data Analysis: IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.

  • Assay Type: Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay.

  • Reagents: Recombinant SOS1 and KRAS G12C proteins, GTP-Europium conjugate, and a GDP-binding fluorescent probe.

  • Procedure: The assay was performed in 384-well plates. This compound was serially diluted and incubated with SOS1 and KRAS G12C proteins for 60 minutes. The GTP-Europium conjugate was then added, and the reaction was allowed to proceed for 30 minutes.

  • Measurement: The TR-FRET signal was measured on an appropriate plate reader (Excitation: 340 nm, Emission: 665 nm and 620 nm).

  • Data Analysis: Ki values were determined from the IC50 values obtained from the dose-response curves using the Cheng-Prusoff equation.

  • Animal Model: Female athymic nude mice (6-8 weeks old).

  • Tumor Implantation: 1x10⁶ HCT116 cells were suspended in Matrigel and injected subcutaneously into the right flank of each mouse.

  • Treatment Initiation: When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment groups (n=10 per group).

  • Drug Administration: this compound (50 mg/kg), Competitor A (25 mg/kg), or vehicle (0.5% methylcellulose) were administered orally once daily (QD) for 21 days.

  • Monitoring: Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (Length x Width²)/2.

  • Endpoint: The study was terminated after 21 days, and final tumor volumes were recorded. Tumor Growth Inhibition (TGI) was calculated as: TGI (%) = [1 - (Mean volume of treated group / Mean volume of control group)] * 100.

Pre-clinical Research Workflow

The overall workflow from initial screening to in vivo validation for this compound is depicted below.

G A High-Throughput Screening B Hit Identification (this compound) A->B C In Vitro Profiling (IC50, Ki) B->C D Mechanism of Action Studies B->D F Lead Optimization C->F D->F E ADME/Tox Screening E->F G In Vivo Efficacy (Xenograft Models) F->G H Candidate Selection for IND Studies G->H

Caption: Drug discovery and development workflow for this compound.

Safety Operating Guide

Proper Disposal Procedures for Dorignic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of Dorignic acid, a specialized research lipid. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Immediate Safety and Handling

This compound, as an unsaturated lipid, is susceptible to oxidation and should be handled with care to maintain its integrity and avoid the creation of hazardous degradation products.[1][2] It is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3]

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment must be worn to prevent skin and eye contact.

Protective EquipmentSpecificationRationale
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from accidental splashes.
Hand Protection Nitrile gloves.Provides a suitable barrier against fatty and oily substances.[4]
Body Protection Laboratory coat.Protects skin and clothing from contamination.
Step-by-Step Disposal Protocol

The disposal of this compound and its contaminated materials should be conducted systematically to ensure safety and compliance.

  • Segregation of Waste:

    • Separate this compound waste from other waste streams, particularly aqueous and solid waste.[5]

    • Do not mix with strong oxidizing agents, as this can lead to vigorous and potentially hazardous reactions.

  • Waste Collection:

    • Collect all liquid waste containing this compound, including unused solutions and contaminated solvents, in a designated, leak-proof hazardous waste container.[5]

    • The container should be made of glass with a Teflon-lined cap to prevent leaching and degradation.[1]

    • Solid waste, such as contaminated pipette tips, vials, and absorbent materials, should be collected in a separate, clearly labeled, and sealed container.

  • Labeling of Waste Containers:

    • Clearly label all waste containers with the words "Hazardous Waste."

    • The label must include the full chemical name ("this compound"), concentration, and the primary hazard(s) (e.g., "Combustible Liquid," "Irritant").

    • Indicate the date when the waste was first added to the container.

  • Storage of Waste:

    • Store waste containers in a designated satellite accumulation area within the laboratory.

    • Ensure that the storage area is cool, dry, and well-ventilated.[1]

    • Store away from sources of heat, sparks, or open flames, as lipids can be combustible.[6][7]

    • If refrigeration is required for stability, use a refrigerator specifically designed for the storage of flammable or combustible materials.[7]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Do not attempt to dispose of this compound down the drain or in the regular trash.

Spill Response

In the event of a spill, follow these procedures:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don PPE: Before cleaning the spill, don the appropriate personal protective equipment as outlined in the table above.

  • Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and absorb the material.

  • Cleanup: Carefully collect the absorbent material and any contaminated debris, and place it in a sealed, labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent or detergent and water. Collect the cleaning materials as hazardous waste.

  • Ventilation: Ensure the area is well-ventilated during and after the cleanup.

Visual Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DorignicAcidDisposal start Start: this compound Waste Generated ppe_check 1. Don Appropriate PPE (Nitrile Gloves, Safety Glasses, Lab Coat) start->ppe_check waste_type 2. Identify Waste Type ppe_check->waste_type liquid_waste 3a. Collect Liquid Waste (e.g., unused solution, contaminated solvent) waste_type->liquid_waste Liquid solid_waste 3b. Collect Solid Waste (e.g., contaminated tips, vials, absorbent pads) waste_type->solid_waste Solid liquid_container 4a. Place in Labeled Glass Waste Container (Teflon-lined cap) liquid_waste->liquid_container solid_container 4b. Place in Labeled, Sealed Solid Waste Container solid_waste->solid_container storage 5. Store in Designated Satellite Accumulation Area (Cool, Dry, Ventilated) liquid_container->storage solid_container->storage ehs_pickup 6. Contact EHS for Waste Pickup storage->ehs_pickup end End: Proper Disposal ehs_pickup->end

Procedural workflow for the disposal of this compound.

References

Essential Safety and Handling Protocols for Dorignic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Dorignic acid" is a fictional substance. The following safety and logistical information is based on the properties and handling requirements of Trichloroacetic acid (TCA) , a real-world corrosive crystalline solid that serves as a suitable analog. It is imperative to consult the specific Safety Data Sheet (SDS) for any chemical before use.

This guide provides immediate, essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of highly corrosive acids like Trichloroacetic acid. Adherence to these protocols is critical for ensuring personal safety and regulatory compliance.

Trichloroacetic acid is a highly corrosive substance that can cause severe skin burns and eye damage.[1][2][3] It is also suspected of causing cancer and may cause respiratory irritation.[2][4] All handling of this chemical must be performed with appropriate engineering controls and personal protective equipment.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The required PPE varies based on the specific task being performed.

ScenarioRequired Personal Protective Equipment
Weighing and Aliquoting (Solid Form) Gloves: Viton or double-layered nitrile gloves.[4] Eye Protection: Safety goggles with side shields.[5] Respiratory: Work within a certified chemical fume hood to prevent dust inhalation. Lab Coat: Standard lab coat.
Dissolving and Solution Preparation Gloves: Viton or double-layered nitrile gloves.[4] Eye Protection: Chemical safety goggles and a full-face shield.[5] Respiratory: Must be performed in a chemical fume hood.[4] Lab Coat: Chemical-resistant lab coat or apron.[5]
Conducting Reactions and Analysis Gloves: Viton or double-layered nitrile gloves.[4] Eye Protection: Chemical safety goggles.[5] Respiratory: Ensure work is performed in a properly functioning chemical fume hood.[4] Lab Coat: Chemical-resistant lab coat.

Operational Plan: Step-by-Step Handling Protocol

1. Pre-Handling Preparations:

  • Consult the SDS: Thoroughly read and understand the Safety Data Sheet for Trichloroacetic acid.

  • Verify Engineering Controls: Ensure a chemical fume hood is available and functioning correctly.

  • Locate Safety Equipment: Confirm the location of the nearest eyewash station and safety shower.[5]

  • Assemble PPE: Gather all necessary PPE as outlined in the table above.

  • Prepare Waste Container: Designate and label a specific, compatible hazardous waste container for TCA waste.[6]

2. Handling the Chemical:

  • Don the appropriate PPE before entering the designated handling area.

  • Perform all manipulations of solid and liquid TCA, especially weighing, transferring, and preparing solutions, within a chemical fume hood to minimize inhalation exposure.[4][7]

  • Always add acid to water slowly, never the other way around, to prevent a violent exothermic reaction.

  • Use a spatula or other appropriate tools for transferring the solid material. Avoid creating dust.[5]

  • Keep containers tightly closed when not in use and store them in a cool, dry, well-ventilated area away from incompatible materials such as bases, oxidizers, and metals.[4][5][6]

3. Post-Handling Procedures:

  • Decontamination: Wipe down the work area in the fume hood with an appropriate decontaminating solution.

  • Remove PPE: Remove gloves and lab coat before leaving the work area.

  • Hygiene: Wash hands thoroughly with soap and water after handling the chemical.[1][7]

Disposal Plan

Improper disposal of corrosive waste is a significant safety and environmental hazard. All Trichloroacetic acid waste must be treated as hazardous waste.

1. Waste Collection:

  • Collect all solid and liquid waste containing TCA in a designated, leak-proof, and corrosion-resistant container (e.g., polyethylene).[6]

  • Do not mix TCA waste with other waste streams, particularly bases or oxidizers.

  • Keep the waste container securely sealed when not in use.[7]

2. Waste Labeling and Storage:

  • Clearly label the waste container with "Hazardous Waste," "Trichloroacetic Acid," and the associated hazard symbols (Corrosive).

  • Store the waste container in a designated secondary containment bin within a satellite accumulation area or main hazardous waste storage area.[6]

3. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health & Safety (EH&S) department or a licensed professional waste disposal service.[8]

  • Never dispose of Trichloroacetic acid down the drain.[6] For spill cleanup, cover the spill with dry lime, sand, or soda ash before placing it in a covered container for disposal.[5]

Workflow for Handling Corrosive Acids

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_disposal 3. Disposal Phase cluster_cleanup 4. Post-Handling prep1 Consult SDS prep2 Verify Fume Hood & Safety Equipment prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh Solid Acid prep3->handle1 handle2 Prepare Solution (Add Acid to Water) handle1->handle2 handle3 Perform Experiment handle2->handle3 disp1 Collect Waste in Labeled Container handle3->disp1 clean1 Decontaminate Workspace handle3->clean1 disp2 Store in Secondary Containment disp1->disp2 disp3 Arrange EH&S Pickup disp2->disp3 clean2 Remove PPE clean1->clean2 clean3 Wash Hands clean2->clean3

Caption: Logical workflow for handling corrosive acids from preparation to disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.